Product packaging for Sodium 4-(pivaloyloxy)benzenesulfonate(Cat. No.:CAS No. 188114-91-2)

Sodium 4-(pivaloyloxy)benzenesulfonate

Cat. No.: B066988
CAS No.: 188114-91-2
M. Wt: 280.27 g/mol
InChI Key: YJWRXNUCTLGRAC-UHFFFAOYSA-M
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Description

Sodium 4-(pivaloyloxy)benzenesulfonate is a useful research compound. Its molecular formula is C11H13NaO5S and its molecular weight is 280.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NaO5S B066988 Sodium 4-(pivaloyloxy)benzenesulfonate CAS No. 188114-91-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWRXNUCTLGRAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635805
Record name Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188114-91-2
Record name Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 4-(pivaloyloxy)benzenesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (SPBS). Intended for researchers, chemists, and professionals in drug development, this document outlines a robust and reproducible synthetic protocol starting from commercially available materials. Furthermore, it details a multi-technique approach for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA). The causality behind key experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a versatile organic salt that finds utility as a key intermediate in organic synthesis. Its structure incorporates a pivaloyl protecting group on a phenolic hydroxyl, which can be cleaved under specific conditions, and a sodium sulfonate group, which imparts aqueous solubility. This unique combination of a bulky, lipophilic ester and a polar, hydrophilic sulfonate makes it an interesting building block. For instance, compounds of this class are explored as precursors to active pharmaceutical ingredients and in the development of novel surfactants and leaving groups in catalytic reactions.

The primary synthetic challenge lies in the selective acylation of the hydroxyl group of 4-hydroxybenzenesulfonic acid sodium salt without promoting side reactions. The chosen synthetic strategy, detailed herein, is an esterification reaction between the sodium salt of 4-hydroxybenzenesulfonic acid and pivaloyl chloride. This method is favored due to the high reactivity of the acyl chloride, the commercial availability and stability of the starting materials, and the straightforward nature of the reaction, which typically proceeds with high yield.[1]

Synthesis of this compound

The synthesis is achieved through a direct esterification protocol. The hydroxyl group of the sodium 4-hydroxybenzenesulfonate starting material is deprotonated, and the resulting phenoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Synthetic Workflow Diagram

The overall process, from starting materials to the final, characterized product, is outlined in the following workflow.

G cluster_synthesis Synthesis & Purification SM Starting Materials: Sodium 4-hydroxybenzenesulfonate Pivaloyl Chloride Reaction Esterification Reaction (Solvent, Base) SM->Reaction 1. Reagent Addition Workup Quenching & Phase Separation Reaction->Workup 2. Reaction Completion Purification Recrystallization or Slurry Wash Workup->Purification 3. Crude Product Isolation FinalProduct Pure this compound Purification->FinalProduct 4. Purity Enhancement Characterization Full Spectroscopic & Thermal Analysis FinalProduct->Characterization Proceed to Characterization G cluster_characterization Analytical Characterization cluster_results Data Interpretation Product Purified SPBS Sample NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry (ESI-MS) Product->MS TGA Thermal Analysis (TGA/DSC) Product->TGA Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Functional Groups MS->Structure Molecular Ion Stability Thermal Stability Profile TGA->Stability

References

physicochemical properties of sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-(Pivaloyloxy)benzenesulfonate

Foreword

In the landscape of drug discovery and development, a molecule's identity is defined by its physicochemical properties. These characteristics are the bedrock upon which all subsequent research is built, dictating formulation strategies, predicting in vivo behavior, and ultimately influencing therapeutic success. This guide is designed for the discerning scientist—the researcher who understands that data without context is incomplete. We will not merely list the properties of this compound; we will deconstruct the methodology behind their determination, providing the causal framework necessary for true scientific insight. This document is structured to be a self-validating system, where the integrity of the data is intrinsically linked to the robustness of the experimental design.

Molecular Overview and Strategic Importance

This compound is an organic salt whose structure is of significant interest. It comprises a hydrophilic sodium sulfonate group, imparting aqueous solubility, and a lipophilic benzenepivaloate moiety. The pivaloyl ester is a sterically hindered group that can influence the molecule's stability and interactions. This amphiphilic nature suggests potential applications as a surfactant, a specialty chemical intermediate, or, critically in our field, a prodrug of a phenolic compound where the ester is designed for enzymatic or chemical hydrolysis. A rigorous understanding of its physicochemical profile is therefore non-negotiable for unlocking its potential.

Chemical Identity:

  • Systematic Name: Sodium 4-(2,2-dimethylpropanoyloxy)benzenesulfonate

  • Molecular Formula: C₁₁H₁₃NaO₅S[1]

  • Molecular Weight: 280.28 g/mol

  • CAS Number: 188114-91-2[2]

  • Physical Form: Solid

Core Physicochemical Data Summary

The following table summarizes the core physicochemical properties. It is critical to note that while some data is available from vendors, key experimental parameters like melting point and pKa are not widely published. Therefore, this guide provides robust, standardized protocols for their determination in any laboratory setting.

PropertyValue / Expected ValueRationale & Significance
Melting Point >300 °C (expected for salt)High melting point indicates strong ionic lattice energy, typical for organic salts. Crucial for assessing thermal stability and purity.
Aqueous Solubility Soluble (predicted)The sodium sulfonate group is expected to dominate, conferring high water solubility. Essential for formulation of aqueous dosage forms.
pKa < 0 (of parent sulfonic acid)Benzenesulfonic acids are strong acids, fully ionized at physiological pH.[3] This dictates the compound's charge state and interactions in biological systems.
LogP Not availableThis value would quantify the balance between the hydrophilic sulfonate and the lipophilic ester, predicting membrane permeability.

Experimental Design & Protocols

The trustworthiness of any physicochemical data lies in the meticulousness of the experimental protocol. Here, we detail the methodologies and, more importantly, the scientific reasoning behind the chosen techniques.

Thermal Analysis: Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Causality: While a simple melting point apparatus can provide a range, it is inadequate for a definitive purity assessment. We employ DSC for its superior precision and ability to detect subtle thermal events like polymorphism or desolvation. The measurement of heat flow into the sample as a function of temperature provides a thermodynamic fingerprint of the material. A sharp endotherm is indicative of a highly pure, crystalline solid.

Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy and traceability of the measurement.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing or sublimation. An empty, sealed pan is used as the reference.

  • Instrument Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. A controlled ramp rate is essential for thermal equilibrium.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the primary endothermic event on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Workflow for DSC Characterization

DSC_Workflow cluster_setup 1. Instrument & Sample Setup cluster_run 2. Thermal Program cluster_analysis 3. Data Analysis calibrate Calibrate with Indium Standard prepare Weigh 3-5 mg into Hermetic Pan calibrate->prepare run Ramp 25-350°C at 10°C/min under Nitrogen Purge prepare->run analyze Identify Onset Temperature of Endotherm run->analyze purity Assess Peak Shape (Sharpness = Purity) analyze->purity

Caption: A robust workflow for melting point determination using DSC.

Solubility Profiling: Equilibrium Shake-Flask Method

Expertise & Causality: Solubility is not a single value but a profile that depends on the solvent system. The shake-flask method is the gold standard, ensuring that the solution reaches thermodynamic equilibrium. We utilize HPLC for quantification as it provides specificity and sensitivity, unlike gravimetric or UV methods which can be confounded by impurities.

Protocol for Solubility Determination:

  • System Preparation: Add an excess amount of the compound (e.g., 20 mg) to a known volume (e.g., 2 mL) of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for 24 hours. This duration is typically sufficient to reach equilibrium. A preliminary time-point study (e.g., 4, 8, 24, 48 hrs) should be run to validate this.

  • Sample Processing: Allow the vials to stand for at least 1 hour to let coarse particles settle. Withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The choice of a low-binding filter material is essential.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water:acetonitrile) of known concentration.

    • Create a multi-point calibration curve (e.g., 1-100 µg/mL) from the stock solution.

    • Dilute the filtered supernatant into the calibration range.

    • Analyze the calibrators and diluted sample by a validated reverse-phase HPLC-UV method (see section 4).

    • Calculate the concentration in the original supernatant from the calibration curve, which represents the equilibrium solubility.

Logical Framework for Solubility

Solubility_Logic compound This compound -SO₃⁻Na⁺ (Hydrophilic Driver) Pivaloyl-Benzene (Lipophilic Moiety) solvent Solvent Properties Polarity H-Bonding Capacity pH compound:hydrophilic->solvent Strong interaction with polar/aqueous solvents compound:lipophilic->solvent Interaction with non-polar solvents solubility Equilibrium Solubility solvent->solubility Determines extent of dissolution

Caption: Interplay of molecular structure and solvent properties on solubility.

Structural and Purity Verification

Identity Confirmation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the definitive technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The predicted chemical shifts below are based on standard functional group values and serve as a benchmark for identity confirmation.

  • ¹H NMR (400 MHz, D₂O, δ):

    • 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the electron-withdrawing sulfonate group.

    • 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the electron-donating ester group.

    • 1.35 ppm (s, 9H): Singlet for the nine equivalent protons of the sterically shielded tert-butyl (pivaloyl) group.

  • ¹³C NMR (100 MHz, D₂O, δ):

    • ~178 ppm: Carbonyl carbon of the ester.

    • ~155 ppm: Aromatic carbon attached to the ester oxygen.

    • ~140 ppm: Aromatic carbon attached to the sulfonate group.

    • ~128 ppm, ~122 ppm: Remaining aromatic carbons.

    • ~39 ppm: Quaternary carbon of the tert-butyl group.

    • ~27 ppm: Methyl carbons of the tert-butyl group.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A reverse-phase method is chosen due to the compound's polarity. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are resolved and eluted from the column. UV detection is suitable due to the presence of the benzene chromophore.

Self-Validating HPLC Method:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase chemistry for retaining aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure sharp peak shape for the sulfonate.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV Diode Array Detector (DAD)Set at 220 nm and 265 nm. DAD allows for peak purity analysis by comparing spectra across the peak.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility of retention times.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that demands both precise experimental execution and a deep understanding of the underlying scientific principles. This guide provides the necessary framework for researchers to generate high-integrity data, not by following a rigid template, but by understanding the causality behind each step. This foundational knowledge is indispensable for the successful translation of a chemical entity from the laboratory bench to a developmental candidate.

References

Unraveling the Enigma: A Proposed Framework for Elucidating the Mechanism of Action of Sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of chemical and pharmaceutical research, we occasionally encounter compounds with limited publicly available data on their biological activity. Sodium 4-(pivaloyloxy)benzenesulfonate is one such molecule. Despite its availability from commercial suppliers, a comprehensive review of scientific literature and databases reveals a notable absence of studies detailing its mechanism of action. This technical guide, therefore, pivots from a descriptive account to a prospective one. It is designed for researchers, scientists, and drug development professionals as a strategic framework for systematically investigating and defining the pharmacological profile of a novel chemical entity like this compound.

This document will outline a logical, multi-tiered approach, from initial computational predictions to detailed cellular and biochemical assays. The methodologies presented are standard, validated approaches in the field of drug discovery, designed to build a robust understanding of a compound's mechanism of action from the ground up.

Part 1: Initial Characterization and In Silico Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational understanding of the physicochemical properties of this compound is crucial.

Physicochemical Profiling:

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 188114-91-2Sigma-Aldrich
Molecular Formula C₁₁H₁₃NaO₅SSigma-Aldrich
Molecular Weight 280.28 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity ≥95% (typical)Sigma-Aldrich

In Silico Target Prediction:

The initial step in a mechanism of action study for a novel compound is often computational. By analyzing the structure of this compound, we can use various in silico tools to predict potential biological targets. These predictions are based on structural similarity to known ligands and pharmacophore modeling.

Experimental Protocol: In Silico Target Prediction

  • Obtain the 2D or 3D structure of this compound.

  • Utilize target prediction software such as SwissTargetPrediction, SuperPred, or similar platforms.

  • Input the compound's structure into the software.

  • Analyze the output , which will be a ranked list of potential protein targets (e.g., enzymes, receptors, ion channels).

  • Critically evaluate the predictions based on the confidence scores and the biological plausibility of the predicted targets.

Part 2: Broad-Based Cellular Phenotypic Screening

The next logical step is to assess the compound's effect on whole cells. Phenotypic screening can provide valuable, unbiased insights into the biological processes perturbed by the compound.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast cancer, U2OS osteosarcoma).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Cell Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images of the cells.

  • Image Analysis: Employ sophisticated image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size and shape, mitochondrial morphology, cytoskeletal texture).

  • Data Analysis: Compare the feature measurements from treated cells to those from vehicle-treated control cells to identify significant phenotypic changes.

Logical Framework for Phenotypic Screening

G cluster_0 Phenotypic Screening Workflow Compound Compound Treatment Compound Treatment (Dose-Response) Compound->Treatment Cell_Panel Diverse Cell Line Panel Cell_Panel->Treatment Staining Multi-parametric Fluorescent Staining Treatment->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image & Data Analysis Imaging->Analysis Phenotypic_Profile Phenotypic Profile Generation Analysis->Phenotypic_Profile

Caption: High-content phenotypic screening workflow.

Part 3: Target Deconvolution and Validation

Based on the results of in silico predictions and phenotypic screening, the subsequent phase focuses on identifying the specific molecular target(s) of this compound.

Affinity-Based Target Identification:

One powerful technique for target identification is affinity chromatography.

Experimental Protocol: Affinity Chromatography

  • Immobilization: Chemically link this compound to a solid support (e.g., sepharose beads) to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a protein extract from a responsive cell line.

  • Affinity Chromatography: Pass the cell lysate over the affinity matrix. Proteins that bind to the compound will be retained on the column, while non-binding proteins will flow through.

  • Elution: Elute the bound proteins from the matrix.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Candidate Validation: Validate the identified candidate targets using orthogonal assays.

Target Validation Signaling Pathway

G cluster_1 Target Validation Pathway Hypothesis Putative Target Identified Biochemical_Assay Direct Binding/Enzymatic Assay Hypothesis->Biochemical_Assay Cellular_Assay Target Engagement Assay (e.g., CETSA) Hypothesis->Cellular_Assay Genetic_Perturbation Target Knockdown/Knockout (siRNA, CRISPR) Hypothesis->Genetic_Perturbation Validation Mechanism Confirmed Biochemical_Assay->Validation Cellular_Assay->Validation Genetic_Perturbation->Validation

Caption: A multi-pronged approach to target validation.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By systematically progressing from broad, hypothesis-generating studies to specific, hypothesis-driven validation experiments, researchers can effectively unravel the pharmacological properties of this and other novel chemical entities. The integration of in silico, cellular, and biochemical approaches ensures a self-validating system, fostering trustworthiness in the generated data and ultimately contributing to the authoritative body of scientific knowledge.

An In-Depth Technical Guide to GW4064 (CAS 188114-91-2): A Potent Farnesoid X Receptor Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling GW4064, a Key Modulator of Farnesoid X Receptor

GW4064, also known by its CAS registry number 278779-30-9 (with 188114-91-2 being a less common synonym), is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR)[1][2]. As a member of the nuclear receptor superfamily, FXR is a critical ligand-activated transcription factor primarily expressed in the liver, intestine, kidneys, and adrenal glands[3][4]. It functions as a master regulator of bile acid, lipid, and glucose homeostasis[3][5][6][7][8]. The discovery and characterization of GW4064 have been instrumental in elucidating the multifaceted physiological and pathophysiological roles of FXR, establishing it as a valuable pharmacological tool for researchers in metabolic diseases, cholestasis, and oncology[9]. This guide provides a comprehensive technical overview of GW4064, including its structural analysis, physicochemical properties, biological activity, and detailed experimental protocols for its characterization and application.

Structural Analysis and Physicochemical Properties of GW4064

GW4064 is a complex organic molecule with the chemical name 3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid[9]. Its structure is characterized by a central stilbene core, which contributes to some of its limitations, such as potential toxicity and UV light instability, making it more suitable as a research tool rather than a direct therapeutic candidate[2][10].

Chemical Structure

Caption: Chemical structure of GW4064.

Physicochemical Properties

A summary of the key physicochemical properties of GW4064 is presented in the table below. These properties are crucial for designing experimental conditions, particularly for in vitro and in vivo studies.

PropertyValueReference
CAS Number 278779-30-9[1][2][11]
Molecular Formula C₂₈H₂₂Cl₃NO₄[1][11]
Molecular Weight 542.84 g/mol [1][11]
Appearance Crystalline solid[9]
Solubility Soluble in DMSO and DMF (~25 mg/mL), sparingly soluble in ethanol (~1 mg/mL), and poorly soluble in aqueous buffers.[1]
UV/Vis (λmax) 304 nm[1]

Biological Activity and Mechanism of Action

GW4064 exerts its biological effects primarily through the activation of FXR. It is a full agonist with a high affinity for the receptor, exhibiting an EC₅₀ in the nanomolar range (typically 15-65 nM depending on the assay system)[2][9].

FXR Signaling Pathways

Upon binding to the ligand-binding domain of FXR, GW4064 induces a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators, forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[4][20].

The downstream effects of FXR activation by GW4064 are pleiotropic, impacting three major metabolic areas:

1. Bile Acid Homeostasis: FXR acts as a sensor for bile acids. Its activation by GW4064 initiates a negative feedback loop to control bile acid levels. This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[3][4]. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also potently represses CYP7A1 expression in the liver[3][6]. Furthermore, FXR upregulates the expression of bile acid transporters such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β), facilitating bile acid efflux and transport[3][21].

GW4064 GW4064 FXR FXR GW4064->FXR activates FXRE FXRE FXR->FXRE binds with RXR RXR RXR SHP SHP↑ FXRE->SHP FGF19 FGF19↑ (Intestine) FXRE->FGF19 BSEP_OST BSEP, OSTα/β↑ FXRE->BSEP_OST CYP7A1 CYP7A1↓ SHP->CYP7A1 inhibits FGF19->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis↓ CYP7A1->Bile_Acid_Synthesis Bile_Acid_Efflux Bile Acid Efflux↑ BSEP_OST->Bile_Acid_Efflux

Caption: FXR-mediated regulation of bile acid synthesis.

2. Lipid Metabolism: FXR activation by GW4064 plays a significant role in regulating lipid metabolism. It can lower triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes like Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)[22][23]. Additionally, FXR can promote fatty acid β-oxidation by inducing the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[7][22][24].

GW4064 GW4064 FXR FXR GW4064->FXR activates FXRE FXRE FXR->FXRE binds with RXR RXR RXR SREBP1c SREBP-1c↓ FXRE->SREBP1c PPARa PPARα↑ FXRE->PPARa Lipogenesis Lipogenesis↓ SREBP1c->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation↑ PPARa->Fatty_Acid_Oxidation GW4064 GW4064 FXR FXR GW4064->FXR activates FXRE FXRE FXR->FXRE binds with RXR RXR RXR PEPCK_G6Pase PEPCK, G6Pase↓ FXRE->PEPCK_G6Pase Glycogen_Synthase Glycogen Synthase Activity↑ FXRE->Glycogen_Synthase Gluconeogenesis Gluconeogenesis↓ PEPCK_G6Pase->Gluconeogenesis Glycogen_Synthesis Glycogen Synthesis↑ Glycogen_Synthase->Glycogen_Synthesis A Seed HEK293T cells in 96-well plates B Co-transfect with FXR expression vector and FXRE-luciferase reporter vector A->B C Incubate for 24 hours B->C D Treat with GW4064 (or test compound) at various concentrations C->D E Incubate for another 24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data analysis (Dose-response curve, EC50 calculation) G->H A Immobilize recombinant human FXR protein on a sensor chip B Inject a series of GW4064 concentrations over the chip surface A->B C Monitor the binding response (association phase) B->C D Inject running buffer to monitor dissociation (dissociation phase) C->D E Regenerate the sensor chip surface D->E F Fit the sensorgram data to a kinetic model E->F G Determine association rate (ka), dissociation rate (kd), and affinity (KD) F->G

References

sodium 4-(pivaloyloxy)benzenesulfonate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sodium 4-(Pivaloyloxy)benzenesulfonate

Introduction

This compound is a specialized organic compound that stands at the intersection of synthetic chemistry and pharmaceutical sciences. Its chemical architecture, featuring a pivaloyl ester attached to a benzenesulfonate backbone, suggests a deliberate design for applications in drug development, likely as a prodrug moiety. The pivaloyloxy group, a sterically hindered ester, is a well-established promoiety used to enhance lipophilicity and modulate the pharmacokinetic profiles of parent drug molecules.[1] Concurrently, the sodium sulfonate group imparts significant aqueous solubility. This intriguing combination of a lipophilic, cleavable ester and a highly polar, water-solubilizing group makes this compound a compound of significant interest for researchers and drug development professionals aiming to overcome challenges in drug delivery.

This technical guide provides a comprehensive review of this compound, covering its synthesis, physicochemical properties, and, most critically, its potential applications as a prodrug. The narrative is grounded in established chemical principles and supported by authoritative references to provide a field-proven perspective on its utility.

Chemical Structure and Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Chemical Structure Diagram

G main pivaloyloxy Pivaloyloxy Group (Lipophilic Promolety) sulfonate Sodium Sulfonate Group (Solubilizing Moiety) p_start->main s_start->main

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 188114-91-2[2]
Molecular Formula C₁₁H₁₃NaO₅S[3]
Molecular Weight 280.27 g/mol [3]
IUPAC Name sodium 4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonate
Synonym(s) sodium 4-[(pivaloyl)oxy]benzenesulfonate
Physical Form Solid, Powder
Purity Typically ≥95%[2]
Storage Room Temperature, Inert Atmosphere[3]

Synthesis and Manufacturing

The synthesis of this compound is achieved through a straightforward esterification of its phenolic precursor, sodium 4-hydroxybenzenesulfonate. This reaction is an example of nucleophilic acyl substitution, where the phenoxide acts as the nucleophile attacking the electrophilic carbonyl carbon of an acylating agent.

Synthetic Pathway

The most common and industrially scalable approach involves the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride. The choice of a phase-transfer catalyst is critical for this reaction to proceed efficiently, as the sodium sulfonate salt has poor solubility in many organic solvents where the pivaloyl chloride is most reactive.

SynthesisWorkflow cluster_workup Purification start Start: Sodium 4-hydroxybenzenesulfonate reaction Reaction Vessel: Esterification under Reflux start->reaction reagent1 Pivaloyl Chloride (Acylating Agent) reagent1->reaction reagent2 Phase-Transfer Catalyst (e.g., TBAB) reagent2->reaction solvent Aprotic Solvent (e.g., Toluene/CCl₄) solvent->reaction workup Work-up & Isolation reaction->workup Reaction Complete (4-6h) step1 1. Cool to Room Temp step2 2. Suction Filtration step3 3. Wash with Solvent step4 4. Dry under Vacuum step1->step2 step2->step3 step3->step4 product Final Product: This compound step4->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from analogous synthetic procedures for similar acyloxy benzene sulfonates.[4]

  • Reactor Setup: To a 1L four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add sodium 4-hydroxybenzenesulfonate (196 g, 1.0 mol).[5][6]

  • Solvent and Catalyst Addition: Add a mixed solvent system, such as toluene (300 mL) and tetrachloromethane (600 mL), to the flask. Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 6.4 g, 0.02 mol).

    • Causality Insight: The mixed aprotic solvent system is chosen to provide a medium for the reaction while managing the solubility of the reactants.[4] The phase-transfer catalyst is essential for transporting the phenoxide ion from the solid phase or aqueous interface into the organic phase where it can react with the pivaloyl chloride.

  • Reagent Addition: Begin stirring the suspension and slowly add pivaloyl chloride (133 g, 1.1 mol) via the dropping funnel over 60 minutes at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 140-145°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC. During the reaction, hydrogen chloride gas will be evolved and should be passed through a scrubber.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with the recycled filtrate or fresh solvent (toluene) to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting white solid under vacuum at 60-70°C to a constant weight to yield the final product, this compound.

Application in Drug Development: A Prodrug Strategy

The structure of this compound strongly indicates its intended use as a prodrug. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is employed to overcome undesirable drug properties, such as poor solubility, low bioavailability, or instability.

Mechanism of Action as a Prodrug

The molecule incorporates two key functional groups that govern its behavior as a prodrug: the pivaloyloxy ester and the sodium sulfonate.

  • The Pivaloyloxy Moiety: Pivaloyl esters are commonly used to mask polar hydroxyl or carboxyl groups on a parent drug.[1] This masking increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall, leading to improved oral bioavailability. In the body, ubiquitous esterase enzymes recognize and hydrolyze the ester bond, releasing the parent drug.[7][8] The steric bulk of the pivaloyl group can also provide a degree of protection against premature hydrolysis in the acidic environment of the stomach.

  • The Sodium Sulfonate Moiety: The highly polar sodium sulfonate group confers excellent water solubility to the prodrug form. This is particularly advantageous for formulation, especially for intravenous administration or for creating high-concentration oral solutions.

The dual-functionality suggests a sophisticated prodrug design. The sulfonate group ensures the prodrug itself is highly soluble for formulation and administration, while the pivaloyloxy group facilitates absorption. Once in systemic circulation, esterases would cleave the pivaloyl group to release the active molecule, which in this case would be sodium 4-hydroxybenzenesulfonate.

CleavageMechanism Prodrug This compound (Administered Prodrug) Enzyme Esterase Enzymes (in Plasma/Liver) Prodrug->Enzyme Hydrolysis ActiveMolecule Sodium 4-Hydroxybenzenesulfonate (Released Molecule) Enzyme->ActiveMolecule Releases Byproduct Pivalic Acid (Byproduct) Enzyme->Byproduct Releases

Caption: Hypothetical enzymatic cleavage of the prodrug by esterases.

Therapeutic Context

While sodium 4-hydroxybenzenesulfonate itself is not a mainstream therapeutic agent, its structure is a core component of more complex molecules. The benzenesulfonate moiety has been explored in the design of novel antimitotic prodrugs activated by cytochrome P450 (CYP) 1A1, an enzyme overexpressed in certain breast cancer tissues.[9][10][11] This suggests that this compound could serve as a water-soluble precursor to an intermediate that is further utilized in the synthesis of targeted cancer therapies. By delivering the 4-hydroxybenzenesulfonate core efficiently, this prodrug could be a key starting point for more complex, targeted therapeutic agents.

Conclusion

This compound is more than a simple organic salt; it is a thoughtfully designed chemical entity with clear potential in pharmaceutical development. Its synthesis is achievable through established esterification methods, and its unique structure combines the solubility-enhancing properties of a sulfonate with the bioavailability-enhancing characteristics of a pivaloyl ester. This makes it an excellent candidate for a prodrug designed to deliver a phenolic active agent, specifically the 4-hydroxybenzenesulfonate core. For researchers in drug discovery and development, understanding the synthesis and likely mechanism of action of such specialized intermediates is crucial for innovating the next generation of therapeutics with improved efficacy and patient compliance.

References

An In-depth Technical Guide on the Theoretical Studies of (Pivaloyloxy)benzenesulfonate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the theoretical and practical aspects of (pivaloyloxy)benzenesulfonate compounds. Tailored for researchers, scientists, and professionals in drug development, it navigates from fundamental electronic properties to computational modeling and strategic applications in prodrug design. Here, we dissect the causality behind experimental choices and theoretical frameworks, ensuring a self-validating system of protocols and analyses for robust scientific inquiry.

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry and organic synthesis, the design of functional molecules hinges on the precise control of reactivity, stability, and bioavailability. Benzenesulfonates are a well-established class of organic compounds, recognized for the strong electron-withdrawing nature of the sulfonate group, which renders them versatile as leaving groups and as structural cores in various therapeutic agents.[1] The introduction of a (pivaloyloxy) group—a bulky and enzymatically labile ester—onto the benzenesulfonate scaffold creates a fascinating molecular dichotomy. This modification introduces a sterically demanding and potentially bioreversible handle, opening new avenues for prodrug design and controlled release strategies.[2][3][4]

This technical guide delves into the theoretical underpinnings of (pivaloyloxy)benzenesulfonate compounds. We will explore how the electronic influence of the sulfonate group and the steric and chemical properties of the pivaloyloxy moiety coalesce to define the molecule's behavior. Through a synthesis of computational modeling, experimental validation, and mechanistic insights, this document aims to equip researchers with the knowledge to rationally design and utilize these compounds in the pursuit of novel therapeutics.

The Theoretical Framework: An Electronic and Steric Balancing Act

The chemical personality of a (pivaloyloxy)benzenesulfonate is dominated by the interplay between its two key functional groups. Understanding this relationship is paramount for predicting its stability, reactivity, and suitability for specific applications.

The Benzenesulfonate Core: The sulfonic acid group (-SO3H) is a potent electron-withdrawing group, a characteristic that significantly influences the aromatic ring's properties.[1] This electronic pull has several consequences:

  • Acidity: It increases the acidity of the corresponding sulfonic acid.

  • Reactivity: It deactivates the benzene ring towards electrophilic aromatic substitution while directing incoming groups to the meta position.

  • Leaving Group Ability: The resulting benzenesulfonate anion is a stable and excellent leaving group in nucleophilic substitution reactions.

The Pivaloyloxy Group: The pivaloyloxy group, derived from pivalic acid, introduces a distinct set of features:

  • Steric Hindrance: The tert-butyl group is exceptionally bulky, which can shield adjacent parts of the molecule from enzymatic or chemical attack, thereby enhancing stability.

  • Lipophilicity: The hydrocarbon-rich pivaloyl moiety increases the overall lipophilicity of the molecule, a critical factor for improving membrane permeability and oral bioavailability in drug design.[4]

  • Enzymatic Lability: As an ester, the pivaloyloxy group is susceptible to hydrolysis by esterase enzymes prevalent in the body. This cleavage is the cornerstone of its use in prodrug strategies, allowing for the in vivo release of the active parent drug.[5]

When combined in a (pivaloyloxy)benzenesulfonate structure, these two groups create a molecule with a stable, electron-deficient aromatic core and a bulky, cleavable side chain. The position of the pivaloyloxy group on the benzene ring (ortho, meta, or para) will further modulate these effects through resonance and inductive phenomena. Theoretical studies, therefore, are essential to predict the optimal arrangement for a desired balance of stability and controlled release.

Computational Modeling of (Pivaloyloxy)benzenesulfonate Derivatives

Computational chemistry provides a powerful lens through which to examine the behavior of (pivaloyloxy)benzenesulfonate compounds at a molecular level. Quantum mechanics (QM) and hybrid QM/MM methods can elucidate reaction mechanisms, predict stability, and guide the design of new derivatives with tailored properties.[6][7]

A Generalized Computational Workflow

The following workflow outlines a standard approach for the theoretical investigation of these compounds.

G cluster_0 Setup & Initialization cluster_1 Quantum Mechanical Refinement cluster_2 Property Calculation & Analysis mol_build 1. Molecular Building Construct 3D structure of the (pivaloyloxy)benzenesulfonate derivative. force_field 2. Force Field Selection Choose an appropriate force field (e.g., MMFF94, GAFF) for initial optimization. mol_build->force_field geom_opt_mm 3. Geometry Optimization (MM) Perform an initial, low-cost optimization to relieve steric clashes. force_field->geom_opt_mm dft_method 4. DFT Method Selection Select a functional and basis set (e.g., B3LYP/6-31G*) for higher accuracy. geom_opt_mm->dft_method geom_opt_qm 5. Geometry Optimization (QM) Re-optimize the structure to obtain an accurate minimum energy conformation. dft_method->geom_opt_qm freq_calc 6. Frequency Calculation Confirm a true minimum (no imaginary frequencies) and obtain thermodynamic data. geom_opt_qm->freq_calc hydrolysis_sim 7. Reaction Modeling Simulate hydrolysis (e.g., with a water molecule or hydroxide ion) to determine the energy barrier and reaction pathway. freq_calc->hydrolysis_sim esp_calc 8. Electronic Properties Calculate electrostatic potential (ESP) maps to visualize charge distribution and reactive sites. hydrolysis_sim->esp_calc analysis 9. Data Analysis Interpret results to predict stability, reactivity, and potential for enzymatic cleavage. esp_calc->analysis

Caption: A generalized workflow for the computational analysis of (pivaloyloxy)benzenesulfonate compounds.

Key Predictive Insights from Modeling
  • Hydrolysis Mechanism: Theoretical calculations can help resolve whether the hydrolysis of the pivaloyloxy ester proceeds through a concerted or a stepwise mechanism, a topic of debate for similar sulfonate esters.[6][7][8] This is crucial for understanding the rate of drug release.

  • Conformational Analysis: The steric bulk of the pivaloyl group can lead to multiple low-energy conformations. Computational models can identify the most stable conformers and assess their accessibility, which can influence receptor binding or enzymatic recognition.

  • Electronic Structure Analysis: By calculating properties such as molecular orbitals (HOMO/LUMO) and electrostatic potential, one can predict sites susceptible to nucleophilic or electrophilic attack, guiding further chemical modifications.

Experimental Synthesis and Characterization

While this guide focuses on theoretical studies, the validation of computational models relies on robust experimental data. The following section provides a plausible, generalized protocol for the synthesis and characterization of a model compound, sodium 4-(pivaloyloxy)benzenesulfonate.

Synthetic Protocol

Objective: To synthesize this compound from 4-hydroxybenzenesulfonic acid.

Materials:

  • 4-hydroxybenzenesulfonic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Deionized water

  • Brine solution

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzenesulfonic acid (1 equivalent) in anhydrous pyridine (10 volumes) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified product in a minimal amount of ethanol and add an equimolar amount of sodium bicarbonate dissolved in water. Stir until gas evolution ceases. Remove the solvent under reduced pressure to yield this compound as a solid.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Final Validation synthesis Synthesized Compound (Crude Product) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) Confirm covalent structure and purity. purification->nmr ms Mass Spectrometry (e.g., ESI-MS) Determine molecular weight. purification->ms ir IR Spectroscopy Identify key functional groups (C=O, S=O). purification->ir final_product Validated Product (Structure & Purity Confirmed) nmr->final_product ms->final_product ir->final_product

Caption: A standard workflow for the characterization of a synthesized (pivaloyloxy)benzenesulfonate compound.

Application in Prodrug Design: A Mechanistic Perspective

A primary application for (pivaloyloxy)benzenesulfonate compounds is in the field of prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[5] The (pivaloyloxy) group can serve as a promoiety to enhance properties like membrane permeability or to mask a polar functional group on the parent benzenesulfonate drug.

The Prodrug Activation Pathway

The theoretical basis for this application lies in the enzymatic cleavage of the pivaloyloxy ester bond. This process is typically mediated by carboxylesterases, which are abundant in the liver, plasma, and other tissues.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space prodrug Prodrug (Pivaloyloxy)benzenesulfonate membrane Lipophilic Membrane prodrug->membrane Passive Diffusion (Enhanced Lipophilicity) prodrug_in Prodrug (Pivaloyloxy)benzenesulfonate membrane->prodrug_in enzyme Carboxylesterase prodrug_in->enzyme Hydrolysis drug Active Drug Hydroxy-benzenesulfonate enzyme->drug target Therapeutic Target drug->target Pharmacological Effect

Caption: A hypothetical pathway for the cellular uptake and activation of a (pivaloyloxy)benzenesulfonate prodrug.

Key Parameters for Prodrug Efficacy

The success of such a prodrug strategy depends on a delicate balance of several factors, which can be both predicted by theoretical models and measured experimentally.

ParameterTheoretical ConsiderationExperimental MeasurementDesired Outcome
Lipophilicity (LogP) Calculated from molecular structure.Shake-flask method (octanol/water).Increased LogP for better membrane transport.
Chemical Stability DFT calculation of hydrolysis energy barrier in aqueous solution.Half-life determination in buffer at various pH values.Sufficient stability to reach the target site.
Enzymatic Lability Docking simulations with esterase active sites.Incubation with liver microsomes or purified esterases.Rapid cleavage to release the active drug.
Aqueous Solubility Predicted from solvation models.Measurement of solubility in physiological buffers.Adequate solubility for formulation and absorption.

Conclusion

The theoretical study of (pivaloyloxy)benzenesulfonate compounds offers a powerful paradigm for modern drug discovery and development. By integrating computational modeling with established principles of physical organic chemistry, researchers can gain profound insights into the stability, reactivity, and pharmacokinetic potential of these molecules. The strategic combination of the electron-withdrawing benzenesulfonate core and the sterically influential, bioreversible pivaloyloxy group provides a versatile platform for creating sophisticated prodrugs. Future research in this area will likely focus on fine-tuning the electronic properties of the aromatic ring and exploring alternative ester promoieties to achieve even greater control over the rate and location of drug release, ultimately leading to safer and more effective therapies.

References

An In-depth Technical Guide on the Core Solubility and Stability of Sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Sodium 4-(pivaloyloxy)benzenesulfonate is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a hydrophilic sulfonate group and a lipophilic pivaloyl ester, suggests a unique profile of solubility and stability that warrants detailed investigation for its potential applications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, theoretical considerations for its behavior in various environments, and robust experimental protocols for determining its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document serves as a foundational resource for researchers, offering insights based on the well-established chemistry of its constituent functional groups and related molecules.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. This information is critical for the design of solubility and stability studies.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonate
CAS Number 188114-91-2[1][2]
Molecular Formula C₁₁H₁₃NaO₅S[2]
Molecular Weight 280.27 g/mol [2]
Appearance Solid or liquid[1]
Purity ≥95%[1]

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The molecular structure of this compound, containing both a highly polar sodium sulfonate group and a nonpolar pivaloyl group, suggests it will exhibit amphiphilic properties.

Predicted Solubility
  • Aqueous Solubility : The presence of the sodium sulfonate group is expected to confer significant water solubility.[3] However, the bulky and hydrophobic pivaloyl group will likely limit this solubility compared to simpler sulfonated compounds like sodium benzenesulfonate. The overall aqueous solubility will be a balance between these opposing characteristics.

  • Organic Solvents : Solubility in organic solvents will be dictated by the solvent's polarity. It is anticipated to have limited solubility in non-polar solvents (e.g., hexane) and greater solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol).

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is essential. The following is a standardized protocol for this purpose.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound (purity ≥97%)

  • Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).

  • Analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC system with UV detector.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the vials in a thermostatically controlled shaker at a defined temperature (e.g., 25 °C and 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples to determine the concentration of the dissolved compound.

    • Calculate the solubility in units of mg/mL or g/L.

Data Presentation:

The results should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25[Experimental Data]
PBS (pH 7.4)37[Experimental Data]
0.1 N HCl25[Experimental Data]
0.1 N NaOH25[Experimental Data]
Methanol25[Experimental Data]
Ethanol25[Experimental Data]
DMSO25[Experimental Data]

Stability Profile: Degradation Pathways and Assessment

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy. The ester linkage in this compound is a potential site for chemical degradation, particularly through hydrolysis.

Predicted Degradation Pathways

The primary anticipated degradation pathway is the hydrolysis of the pivaloyl ester, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the ester bond. This process is generally faster than acid-catalyzed hydrolysis.

The expected degradation products are sodium 4-hydroxybenzenesulfonate and pivalic acid.

G This compound This compound Sodium 4-hydroxybenzenesulfonate Sodium 4-hydroxybenzenesulfonate This compound->Sodium 4-hydroxybenzenesulfonate Hydrolysis (Acid or Base) Pivalic Acid Pivalic Acid This compound->Pivalic Acid Hydrolysis (Acid or Base)

Caption: Predicted Hydrolysis Degradation Pathway.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

A stock solution of the compound is subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Alkaline Hydrolysis: 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is heated in an oven (e.g., at 105 °C).

  • Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Studies

Long-term stability studies under ICH-recommended storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) are necessary to determine the shelf-life of the compound.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its impurities or degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of moderately polar to non-polar compounds.
Mobile Phase Acetonitrile/Water with a buffer (e.g., phosphate or acetate)A gradient elution may be necessary to resolve the parent compound from its more polar degradation products.
Detection UV at a suitable wavelength (determined by UV scan)The aromatic ring will provide strong UV absorbance.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

G cluster_0 Method Development cluster_1 Method Validation Selectivity Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision Detection Limit (LOD) Detection Limit (LOD) Quantitation Limit (LOQ) Quantitation Limit (LOQ) Detection Limit (LOD)->Quantitation Limit (LOQ) Robustness Robustness Quantitation Limit (LOQ)->Robustness

Caption: Key Parameters for Analytical Method Validation.

Handling and Storage

Based on available safety data and the chemical nature of the compound, the following handling and storage recommendations are provided:

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. It is advisable to store at 4°C for long-term storage and away from moisture.

  • Handling: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Conclusion

While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. Based on its chemical structure, it is predicted to be a water-soluble compound with a primary degradation pathway involving the hydrolysis of its ester linkage. The experimental protocols outlined herein provide a robust starting point for researchers to quantitatively determine its solubility and stability profiles, which are essential for its further development and application.

References

A Technical Guide to the Spectroscopic Characterization of Sodium 4-(Pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for sodium 4-(pivaloyloxy)benzenesulfonate, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in research and drug development settings. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of this compound.

Introduction

This compound is an organic salt characterized by a benzenesulfonate core, a pivaloyl ester functional group, and a sodium counter-ion. The strategic placement of the electron-withdrawing sulfonate group and the sterically bulky pivaloyl group influences the electronic environment and, consequently, the spectroscopic signature of the molecule. Accurate interpretation of its spectral data is paramount for confirming its synthesis and for subsequent applications.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be utilized.

Caption: Molecular structure and atom numbering for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. D₂O is a good choice due to the ionic nature of the sodium salt.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet2HH3, H5
~ 7.2 - 7.4Doublet2HH2, H6
1.3 - 1.4Singlet9HH9, H10, H11
Interpretation of ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to exhibit a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. The protons H3 and H5, being ortho to the electron-withdrawing sulfonate group, will be deshielded and appear as a doublet at a lower field (further downfield)[1][2]. Conversely, the protons H2 and H6, ortho to the pivaloyloxy group, will be shielded relative to H3 and H5 and appear as a doublet at a higher field[1][2]. The pivaloyl group's nine equivalent protons (H9, H10, H11) will give rise to a sharp singlet at approximately 1.3-1.4 ppm, a characteristic chemical shift for a tert-butyl group attached to a carbonyl carbon[3].

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 176 - 178C7 (C=O)
~ 150 - 155C1
~ 140 - 145C4
~ 128 - 132C3, C5
~ 120 - 125C2, C6
~ 39 - 41C8
~ 27 - 29C9, C10, C11
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR. The carbonyl carbon (C7) of the pivaloyl ester is expected to have the most downfield chemical shift, typically in the range of 176-178 ppm[3][4]. The aromatic carbons will appear in the range of 120-155 ppm. The carbon attached to the oxygen of the ester (C1) will be deshielded, as will the carbon attached to the sulfur of the sulfonate group (C4)[5][6][7][8]. The quaternary carbon of the tert-butyl group (C8) will appear around 39-41 ppm, and the three equivalent methyl carbons (C9, C10, C11) will be observed as a single peak in the aliphatic region, around 27-29 ppm[3].

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 1750 - 1730StrongC=O stretch (ester)
~ 1360 - 1340StrongS=O asymmetric stretch (sulfonate)[9]
~ 1180 - 1160StrongS=O symmetric stretch (sulfonate)[9]
~ 1200 - 1100StrongC-O stretch (ester)
~ 1050 - 1010StrongS-O stretch (sulfonate)[9][10]
~ 3000 - 2850MediumC-H stretch (aliphatic)
~ 1600, 1475Medium-WeakC=C stretch (aromatic)
Interpretation of IR Spectrum

The IR spectrum will be dominated by strong absorption bands corresponding to the ester and sulfonate functional groups. A strong, sharp peak between 1750 and 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the pivaloyl ester[11][12]. The sulfonate group will exhibit two strong stretching vibrations for the S=O bonds: an asymmetric stretch typically around 1360-1340 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹[9][13]. The S-O single bond stretch will also be present in the 1050-1010 cm⁻¹ region[9][10]. The C-O stretching of the ester will appear as a strong band between 1200 and 1100 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching bands around 1600 and 1475 cm⁻¹, and the aliphatic C-H stretching of the tert-butyl group will be observed in the 3000-2850 cm⁻¹ region[11].

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the parent ion. ESI is well-suited for ionic compounds like this compound. Both positive and negative ion modes should be explored.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion by collision-induced dissociation (CID) and analyze the resulting fragment ions.

Mass Spectrometry Data (Predicted)
  • Molecular Formula: C₁₁H₁₃NaO₅S

  • Molecular Weight: 280.27 g/mol [14]

  • Expected Ions:

    • Negative Ion Mode (ESI-): [M-Na]⁻ at m/z 257.04

    • Positive Ion Mode (ESI+): [M+H]⁺ at m/z 281.04, [M+Na]⁺ at m/z 303.02

Interpretation of Mass Spectrum and Fragmentation

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-Na]⁻ at an m/z of 257.04. Tandem MS (MS/MS) of this ion would likely show characteristic fragmentation patterns. A common fragmentation pathway for benzenesulfonates is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da[15][16][17]. Another likely fragmentation is the cleavage of the ester bond.

G Predicted ESI- MS/MS Fragmentation Pathway parent [M-Na]⁻ m/z 257.04 frag1 Loss of SO₂ (-64 Da) parent->frag1 frag2 Loss of pivaloyl group (-85 Da) parent->frag2 product1 [C₁₁H₁₃O₃]⁻ m/z 193.08 frag1->product1 product2 [C₆H₄O₃S]⁻ m/z 172.99 frag2->product2

References

Acyloxy Benzene Sulfonate Salts: A Technical Guide to Their Discovery, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acyloxy benzene sulfonate salts represent a fascinating class of organic compounds at the intersection of surfactant chemistry and reactive oxygen species generation. While the foundational chemistries of sulfonation and esterification have been understood for over a century, the unique combination of an acyloxy group and a benzene sulfonate moiety in a single molecule gave rise to a compound with significant industrial utility, particularly in the detergent industry. This technical guide provides an in-depth exploration of the historical context of their discovery, the evolution of their synthesis, the mechanistic principles governing their formation, and their primary application as bleach activators. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep technical understanding of this important class of molecules.

Part 1: Historical Context and the Genesis of a Need

The story of acyloxy benzene sulfonate salts is not one of a singular discovery but rather a convergence of several streams of chemical innovation, driven by industrial and consumer needs.

The Legacy of Sulfonation and the Rise of Synthetic Detergents

The ability to introduce a sulfonic acid group (-SO₃H) onto an aromatic ring is a foundational reaction in organic chemistry, with its principles established in the mid-19th century.[1] These aromatic sulfonic acids and their salts proved to be highly valuable, finding use as dyes, catalysts, and pharmaceutical intermediates.[1] A pivotal application emerged in the early 20th century with the development of synthetic detergents. Following World War I, German chemists developed alkyl sulfate surfactants, and by the 1930s, branched alkylbenzene sulfonates (BAS) were introduced as synthetic detergents that offered superior performance in hard water compared to traditional soaps.[2][3] However, the poor biodegradability of BAS led to environmental concerns, prompting their replacement with linear alkylbenzene sulfonates (LAS) in the 1960s, a class of surfactants still widely used today.[2] This history established the industrial-scale production and utility of benzene sulfonates as effective surfactants.

The "Cold Water Wash" Problem: A Niche for Bleach Activators

The history of bleaching agents dates back to the late 18th century with the discovery of chlorine-based bleaches.[4] Later, peroxide-based bleaches, such as sodium perborate and sodium percarbonate, gained popularity, especially in laundry detergents, as they are gentler on fabrics. A significant drawback of peroxide bleaches is their effective temperature range; they only become truly active at temperatures of 60°C and above.[5] As energy conservation became a growing concern in the latter half of the 20th century, the demand for effective cold-water detergents increased. This created a technological gap and a specific chemical need: a compound that could activate peroxide bleaches at lower temperatures.

This need was met by the development of bleach activators . These are compounds that react with the hydrogen peroxide released from a persalt (like sodium perborate) in the wash liquor to generate a peroxy acid in situ. Peroxy acids are much more potent oxidizing agents than hydrogen peroxide at lower temperatures, enabling effective bleaching in the 40-60°C range.[5] Acyloxy benzene sulfonate salts emerged as a key class of bleach activators to solve this "cold water wash" problem.

Part 2: The Synthesis of Acyloxy Benzene Sulfonate Salts: A Tale of Innovation

The synthesis of acyloxy benzene sulfonate salts presented unique challenges not encountered in the production of their simpler alkylbenzene sulfonate cousins. The presence of the ester (acyloxy) group introduced sensitivities to hydrolysis and side reactions, particularly under the harsh conditions of sulfonation.

Early Approaches and Their Limitations

Initial attempts to synthesize these molecules followed established principles. One logical route was the esterification of a pre-sulfonated phenol, for instance, reacting sodium phenolsulfonate with an acyl chloride.[2] While feasible, this route could be complex and costly for large-scale industrial production.

A more direct and economically appealing approach was the direct sulfonation of an acyloxybenzene (a phenyl ester). The logical starting point was to adapt existing continuous sulfonation technologies, such as the film sulfonation process developed by Knaggs and Nussbaum.[6][7] However, this direct approach proved problematic. The reaction of acyloxybenzene with sulfur trioxide (SO₃) was found to be highly exothermic and led to the formation of an unstable adduct.[6] This adduct had a remarkable tendency to undergo a spontaneous and rapid exothermic rearrangement, leading to a dark-colored product with a high content of unwanted by-products, such as sulfones and phenolic materials, and consequently, a low yield of the desired acyloxy benzene sulfonate.[1][6]

A Breakthrough: Controlled Digestion in Direct Sulfonation

A significant breakthrough in the synthesis of acyloxy benzene sulfonate salts was the development of a process that controlled the problematic exothermic rearrangement. A key patent describes a method involving three critical steps: sulfonation, a controlled digestion period, and neutralization.[1][8]

The innovation lies in the digestion step . After the initial contacting of acyloxybenzene with SO₃ to form the adduct, the reaction mixture is held at a controlled temperature, typically between 15°C and 75°C.[1] This controlled digestion allows the unstable SO₃-acyloxybenzene adduct to rearrange into the more stable acyloxy benzene sulfonic acid in a controlled manner, minimizing the rapid, uncontrolled exothermic reaction and the formation of by-products.[1]

The subsequent neutralization of the sulfonic acid intermediate to form the final salt also requires careful control to prevent hydrolysis of the ester linkage.[1][3] This is typically achieved by reacting the sulfonic acid with an aqueous solution of an inorganic hydroxide, such as sodium hydroxide, at temperatures below 50°C.[1]

This multi-step process, particularly the novel temperature-controlled digestion, was crucial for enabling the high-yield, high-purity, and cost-effective industrial production of acyloxy benzene sulfonate salts.[1][3]

Experimental Protocols

Protocol 1: Synthesis via Controlled Digestion of Acyloxybenzene

This protocol is a generalized representation based on patented industrial processes.[1]

Step 1: Sulfonation

  • A stream of liquid acyloxybenzene is continuously fed into a film reactor.

  • A gaseous mixture of sulfur trioxide (SO₃) diluted with dry air is introduced into the reactor, impinging on the film of acyloxybenzene.

  • The reaction temperature is maintained below 50°C, and preferably below 30°C, using a cooling jacket on the reactor to remove the heat of reaction.

  • The molar ratio of SO₃ to acyloxybenzene is kept close to stoichiometric (0.9:1 to 1.1:1).

Step 2: Digestion

  • The resulting sulfonation reaction product (containing the SO₃-acyloxybenzene adduct) is transferred to a digestion vessel.

  • The temperature of the mixture is maintained between 15°C and 75°C for a residence time sufficient to allow for the controlled rearrangement of the adduct to acyloxy benzene sulfonic acid.

Step 3: Neutralization

  • The acyloxy benzene sulfonic acid from the digestion step is then introduced into a neutralization vessel.

  • An aqueous solution of sodium hydroxide (5-50 wt%) is added while maintaining the temperature below 50°C to minimize ester hydrolysis.

  • The final product is an aqueous solution of the sodium acyloxy benzene sulfonate salt.

Step 4: Drying (Optional)

  • The aqueous solution can be dried (e.g., by spray drying) to yield a solid, storable product.[1]

Diagrams and Data

Diagram 1: The Role of Acyloxy Benzene Sulfonate as a Bleach Activator

Bleach_Activation cluster_wash Aqueous Wash Liquor (Basic pH) Peroxide Peroxide Source (e.g., Sodium Perborate) H2O2 Hydrogen Peroxide (H₂O₂) Peroxide->H2O2 Dissolves to release PeroxyAcid Peroxy Acid (Active Bleaching Agent) H2O2->PeroxyAcid Reacts with Activator Acyloxy Benzene Sulfonate Salt Activator->PeroxyAcid Bleached Colorless Oxidized Products PeroxyAcid->Bleached Oxidizes Stain Stain (Chromophore) Stain->Bleached

Caption: In-situ generation of peroxy acid from a peroxide source and an acyloxy benzene sulfonate activator.

Diagram 2: Simplified Workflow for Acyloxy Benzene Sulfonate Synthesis

Synthesis_Workflow Acyloxybenzene Acyloxybenzene Feed Reactor Film Reactor (< 50°C) Acyloxybenzene->Reactor SO3 SO₃/Air Mixture SO3->Reactor Digester Digestion Vessel (15-75°C) Reactor->Digester SO₃ Adduct Neutralizer Neutralization Tank (< 50°C) Digester->Neutralizer Sulfonic Acid Product Acyloxy Benzene Sulfonate Salt Solution Neutralizer->Product Base Aqueous Base (e.g., NaOH) Base->Neutralizer

Caption: Key stages in the industrial synthesis of acyloxy benzene sulfonate salts.

Table 1: Comparison of Sulfonation Process Parameters
ParameterGeneral Alkylbenzene Sulfonation (e.g., Knaggs & Nussbaum)Acyloxybenzene Sulfonation (Controlled Digestion)Rationale for Difference
Key Challenge Heat removal, achieving completionControlling exothermic rearrangement, preventing by-product formationThe SO₃-acyloxybenzene adduct is uniquely unstable and prone to rapid, uncontrolled rearrangement.[6]
Post-Reaction Step Short holding period for residual SO₃ reactionMandatory controlled temperature digestion (15-75°C) To allow for the controlled conversion of the unstable adduct to the desired sulfonic acid.[1]
Product Quality Issues Color bodies, residual unreacted starting materialDark color, sulfones, phenolic by-products if digestion is uncontrolledUncontrolled rearrangement leads to degradation and side reactions.[1][6]
Neutralization Temp. Standard cooling practicesStrictly controlled, typically < 50°CTo prevent hydrolysis of the sensitive ester linkage in the acyloxy group.[1]

Part 3: Applications and Future Perspectives

The primary and most significant application of acyloxy benzene sulfonate salts is as bleach activators in laundry detergents and cleaning products.[9] Their ability to generate potent peroxy acids at lower temperatures has been instrumental in the development of energy-efficient cleaning formulations.

While their role in the detergent industry is well-established, the underlying chemistry—the in situ generation of a reactive species from a stable precursor—is a powerful concept. In the realm of drug development, the broader family of sulfonate salts is widely used to improve the solubility and stability of active pharmaceutical ingredients (APIs).[6] However, it is crucial to note that the synthesis of sulfonate salt APIs requires careful control to avoid the formation of potentially genotoxic alkyl sulfonate esters, a concern that has received significant regulatory attention.[10] The chemistry of acyloxy benzene sulfonate salts, designed for reactivity, is distinct from the goals of forming stable, non-reactive pharmaceutical salts.

The principles learned from controlling the reactivity of the SO₃-acyloxybenzene adduct could, however, inform other areas of organic synthesis where taming reactive intermediates is key to achieving high yields and purity of complex molecules.

Conclusion

The discovery and development of acyloxy benzene sulfonate salts provide a compelling case study in applied chemistry, where a specific industrial need—low-temperature bleaching—drove the refinement of existing chemical processes to create a novel class of compounds. The journey from the foundational principles of sulfonation to the innovative, controlled synthesis required to produce these molecules highlights the intricate interplay between reaction kinetics, thermodynamics, and process engineering. The resulting technical solutions, such as the controlled digestion step, not only solved a critical production challenge but also advanced the broader understanding of sulfonation chemistry for complex, multifunctional molecules. As the chemical industry continues to move towards more sustainable and energy-efficient processes, the story of acyloxy benzene sulfonate salts serves as a valuable precedent for targeted molecular design and process optimization.

References

Methodological & Application

Technical Guide: Sodium 4-(pivaloyloxy)benzenesulfonate as a Versatile Coupling Partner in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and versatile reagents is paramount. Sodium 4-(pivaloyloxy)benzenesulfonate (SPBS) emerges as a highly promising, yet under-explored, reagent. It is a stable, solid aryl sulfonate that offers a compelling alternative to traditional organohalides or triflates in palladium-catalyzed cross-coupling reactions. The pivaloyloxy group provides a sterically hindered ester functionality, while the sulfonate moiety serves as an effective leaving group for C-C and C-N bond formation.

This guide provides an in-depth exploration of SPBS, from its synthesis to its application in the widely utilized Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-tested protocols, and discuss its strategic advantages in the context of drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of a reagent's properties is the foundation of its effective application.

PropertyValueSource
CAS Number 188114-91-2[1][2]
Molecular Formula C₁₁H₁₃NaO₅S[3][4]
Molecular Weight 280.28 g/mol [5]
Physical Form Solid[6]
Purity Typically ≥95%[2]
Storage Ambient temperature, in a sealed, air-resistant container[1][3]

Part 1: Synthesis of this compound (SPBS)

The accessibility of a reagent is crucial for its widespread adoption. SPBS can be readily synthesized from commercially available starting materials. The following protocol is based on established esterification methods for phenolsulfonates.[7]

Reaction Scheme: Synthesis of SPBS

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Sodium 4-hydroxybenzenesulfonate C Aprotic Solvent (e.g., Acetonitrile) Base (e.g., Pyridine or Et3N) Room Temperature A->C Reactant 1 B Pivaloyl Chloride B->C Reactant 2 D This compound (SPBS) C->D Yields Product

Caption: Workflow for the synthesis of SPBS.

Experimental Protocol: Synthesis of SPBS

Objective: To synthesize this compound from sodium 4-hydroxybenzenesulfonate.

Materials:

  • Sodium 4-hydroxybenzenesulfonate dihydrate (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium 4-hydroxybenzenesulfonate dihydrate (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the suspension and stir for 10 minutes at room temperature.

  • Acylation: Slowly add pivaloyl chloride (1.2 eq) to the reaction mixture via a dropping funnel over 30 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture in an ice bath. Slowly add diethyl ether to precipitate the product.

  • Isolation: Filter the resulting solid through a Büchner funnel. Wash the solid cake sequentially with cold diethyl ether to remove pyridine hydrochloride and any unreacted pivaloyl chloride.

  • Drying: Dry the isolated white solid under high vacuum to afford the final product, this compound. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of an aprotic solvent like acetonitrile prevents hydrolysis of the acid chloride. Pyridine acts as both a base to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack, and to quench the HCl byproduct generated during the reaction.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9][10] Aryl sulfonates, like SPBS, have been demonstrated to be effective electrophilic partners in such reactions, often serving as practical and economical alternatives to triflates.[11]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-sulfonate bond of SPBS, forming a Pd(II) complex.

  • Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the sulfonate group. This step is typically facilitated by a base.[12][13]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(SO3R)L_n pd0->pd_complex transmetalation Transmetalation pd_intermediate Ar-Pd(II)(Ar')L_n pd_complex->pd_intermediate pd_intermediate->pd0 Regeneration reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) pd_intermediate->product spbs SPBS (Ar-SO3R) spbs->pd0 boronic_acid Ar'B(OH)2 + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction using SPBS.

Representative Protocol: Suzuki-Miyaura Coupling of SPBS with Phenylboronic Acid

Objective: To synthesize 4-pivaloyloxydiphenyl by coupling SPBS with phenylboronic acid.

Materials:

  • This compound (SPBS) (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a Schlenk flask, add SPBS (1.0 eq), phenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.

  • Reaction: Fit the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of SPBS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Trustworthiness: This protocol is self-validating. The choice of a Pd(0) catalyst is standard for initiating the cycle. The base (K₂CO₃) is crucial for activating the boronic acid for transmetalation.[12] The use of a degassed solvent system is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Part 3: Strategic Advantages in Drug Discovery

The use of SPBS and related sulfonate salts offers several strategic benefits in the context of drug discovery and development.[14][15]

  • Stability and Handling: As a crystalline solid, SPBS is significantly easier to handle, weigh, and store compared to volatile or air-sensitive reagents like aryl triflates or some organohalides. This improves reproducibility in high-throughput screening and library synthesis.

  • Process Safety: The stability of SPBS reduces safety concerns associated with more reactive coupling partners, which is a critical consideration in large-scale synthesis.[16]

  • Versatility in Synthesis: The compatibility of the sulfonate group with a wide range of palladium-catalyzed reactions allows for its late-stage introduction and functionalization, a key strategy in modern medicinal chemistry to rapidly generate analogs and explore structure-activity relationships (SAR).[9][10]

  • Alternative to Halides: In complex molecules where halogenation might be difficult or lead to side reactions, the synthesis of a phenol and subsequent conversion to a sulfonate like SPBS provides an alternative and often milder route to a cross-coupling precursor.

References

Application Notes and Protocols for Sodium 4-(Pivaloyloxy)benzenesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Reagent

Sodium 4-(pivaloyloxy)benzenesulfonate is a unique aryl sulfonate ester that presents intriguing possibilities as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. Its structure features two key functionalities: a sulfonate group, a well-established leaving group in various cross-coupling methodologies, and a pivaloyloxy group, which can also participate in certain catalytic cycles. This guide provides a comprehensive overview of the prospective applications of this compound in cornerstone cross-coupling reactions, offering detailed protocols and mechanistic insights based on the established reactivity of analogous aryl sulfonates and pivalates.

The bulky pivaloyl (trimethylacetyl) group offers the potential for unique reactivity and selectivity compared to more common sulfonate electrophiles like tosylates or triflates. Furthermore, the parent compound, 4-hydroxybenzenesulfonic acid sodium salt, is a readily available starting material, making this compound an accessible and potentially cost-effective reagent for organic synthesis.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, crucial for the synthesis of pharmaceuticals and functional materials.[1][2] Aryl sulfonates have been successfully employed as electrophiles in this reaction, typically requiring a palladium or nickel catalyst.[3]

Mechanistic Considerations

The proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound is analogous to that of other aryl sulfonates. The cycle is initiated by the oxidative addition of the aryl sulfonate to a low-valent palladium(0) or nickel(0) complex. Subsequent transmetalation with an organoboron reagent, activated by a base, and final reductive elimination yields the biaryl product and regenerates the active catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-SO3-L2 Ar-Pd(II)(SO3)L2 Oxidative_Addition->Ar-Pd(II)-SO3-L2 Transmetalation Transmetalation Ar-Pd(II)-R-L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R-L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 + Base R-B(OR)2->Transmetalation Ar-SO3Na This compound Ar-SO3Na->Oxidative_Addition

Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura coupling.
Hypothetical Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃))

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with a phosphine ligand or Pd(dppf)Cl₂These are common and effective palladium sources for cross-coupling reactions.[4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands promote oxidative addition and reductive elimination, which can be challenging with less reactive aryl sulfonates.[5]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with boronic acids.[3]
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, DMF)These solvents are suitable for the temperature range required and can solubilize the reaction components.
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation barrier for the oxidative addition of aryl sulfonates.

The Heck Reaction: Olefin Arylation

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides or sulfonates and alkenes, providing a powerful tool for the synthesis of substituted olefins.[6]

Mechanistic Considerations

The catalytic cycle for the Heck reaction involves the oxidative addition of the aryl sulfonate to a Pd(0) species, followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination releases the arylated olefin product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst through reductive elimination with a base.

Heck_Reaction_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-SO3-L2 Ar-Pd(II)(SO3)L2 Oxidative_Addition->Ar-Pd(II)-SO3-L2 Olefin_Coordination Olefin Coordination Ar-Pd-Olefin Ar-Pd(II)(Olefin)L2 Olefin_Coordination->Ar-Pd-Olefin Migratory_Insertion Migratory Insertion Alkyl-Pd Alkyl-Pd(II)L2 Migratory_Insertion->Alkyl-Pd Beta_Hydride_Elimination β-Hydride Elimination Product_Release Product Release H-Pd-SO3 H-Pd(II)(SO3)L2 Beta_Hydride_Elimination->H-Pd-SO3 Ar-Olefin Arylated Olefin (Product) Product_Release->Ar-Olefin Base_Regeneration Base-mediated Regeneration Base_Regeneration->Pd(0)L2 Ar-SO3Na This compound Ar-SO3Na->Oxidative_Addition Olefin Olefin Olefin->Olefin_Coordination Base Base Base->Base_Regeneration

Figure 2. Proposed catalytic cycle for the Heck reaction.
Hypothetical Protocol for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., tri-o-tolylphosphine (P(o-tol)₃) or triphenylphosphine (PPh₃))

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN), DMF, or N-methyl-2-pyrrolidone (NMP))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the anhydrous solvent (5 mL) and the base (1.5-2.0 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for Heck reactions.[7]
Ligand P(o-tol)₃ or PPh₃These phosphine ligands are widely used in Heck couplings and can stabilize the palladium catalyst.
Base Organic bases (e.g., Et₃N, DIPEA)These bases are typically used to neutralize the sulfonic acid generated during the catalytic cycle.
Solvent Polar aprotic solvents (e.g., MeCN, DMF, NMP)These solvents are suitable for the higher temperatures often required for Heck reactions with less reactive electrophiles.
Temperature 100-140 °CElevated temperatures are generally necessary to promote the oxidative addition of the aryl sulfonate.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide/sulfonate and a terminal alkyne.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl sulfonate to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the arylalkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-SO3-L2 Ar-Pd(II)(SO3)L2 Oxidative_Addition->Ar-Pd(II)-SO3-L2 Transmetalation_Pd Transmetalation Ar-Pd(II)-Alkyne-L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)-Alkyne-L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Ar-C≡CR (Product) Reductive_Elimination->Ar-Alkyne Cu-SO3 Cu-SO3 Alkyne_Coordination Alkyne Coordination Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Base_Cu Base Base_Cu->Cu-SO3 Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Coordination Ar-SO3Na This compound Ar-SO3Na->Oxidative_Addition

Figure 3. Proposed catalytic cycles for the Sonogashira coupling.
Hypothetical Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%), copper(I) iodide (2-5 mol%), and triphenylphosphine (4-12 mol%).

  • Add the anhydrous solvent (5 mL) and stir for a few minutes.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine base (2-3 mL).

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are standard and effective catalysts for Sonogashira couplings.[10]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.[11]
Base Amine base (e.g., Et₃N, i-Pr₂NH)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF or DMFCommon solvents that effectively dissolve the reactants and catalysts.
Temperature Room temperature to 80 °CSonogashira couplings can often be performed under mild conditions.

Conclusion and Future Outlook

While direct experimental evidence for the use of this compound in cross-coupling reactions is not yet prevalent in the literature, its structural features strongly suggest its potential as a versatile electrophile. The protocols and mechanistic insights provided in this guide are based on well-established principles of cross-coupling chemistry with analogous aryl sulfonates.[12] The presence of the bulky pivaloyloxy group may influence reactivity and selectivity, potentially offering advantages in specific synthetic applications. Further research is warranted to fully explore the scope and limitations of this promising reagent in modern organic synthesis.

References

Application Notes and Protocols for Sodium 4-(Pivaloyloxy)benzenesulfonate in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of sodium 4-(pivaloyloxy)benzenesulfonate in pharmaceutical chemistry. The document elucidates the dual functionality of this reagent, serving as both a versatile leaving group in nucleophilic substitution reactions and a valuable component in prodrug design. Detailed protocols, mechanistic insights, and data are presented to enable researchers and drug development professionals to effectively utilize this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction: Unveiling the Synthetic Potential of this compound

This compound is a unique chemical entity that holds significant promise in the field of pharmaceutical chemistry. Its structure combines a benzenesulfonate moiety, a well-established leaving group in organic synthesis, with a pivaloyloxy group, a sterically hindered ester that can serve as a protecting group or a cleavable promoiety in prodrugs. This dual nature makes it a valuable tool for medicinal chemists and process development scientists.

The benzenesulfonate portion of the molecule provides a reactive site for nucleophilic substitution, allowing for the formation of carbon-heteroatom and carbon-carbon bonds. The pivaloyloxy group, on the other hand, can be strategically employed to mask a phenolic hydroxyl group, which can later be revealed under specific conditions, or it can be designed to be cleaved in vivo by esterases to release an active phenolic drug. This guide will delve into both of these key applications, providing the scientific rationale and practical protocols for their implementation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and safe handling.

PropertyValueReference
CAS Number 188114-91-2[1]
Molecular Formula C₁₁H₁₃NaO₅S[2]
Molecular Weight 280.27 g/mol [2]
Appearance White to off-white solid[1]
Purity Typically ≥95%[1]
Storage Store in a cool, dry place under an inert atmosphere.[2]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Application I: A Superior Leaving Group for Nucleophilic Substitution

The benzenesulfonate group is an excellent leaving group due to the stability of the resulting benzenesulfonate anion, which is resonance-stabilized. The pivaloyloxy substituent at the para position can subtly influence the reactivity of the leaving group through electronic effects.

Mechanistic Rationale

In nucleophilic aromatic substitution (SNA_r) reactions, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.[3] The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[4] While the sulfonate group itself is electron-withdrawing, the pivaloyloxy group's electronic influence is more complex, involving both inductive and resonance effects.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism of nucleophilic aromatic substitution (SNA_r).

Experimental Protocol: Synthesis of an Aryl Ether

This protocol provides a general method for the synthesis of an aryl ether using this compound as the arylating agent. This type of reaction is fundamental in the synthesis of many pharmaceutical compounds.

Materials:

  • This compound (1.0 eq)

  • Phenol or alcohol nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the phenol or alcohol nucleophile (1.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (DMF or DMSO) to the flask.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

Expected Outcome: The yield of the aryl ether will depend on the specific nucleophile and reaction conditions but can be expected to be in the range of 60-90%.

Application II: A Prodrug Moiety for Enhanced Drug Delivery

The pivaloyloxymethyl group is a well-established promoiety in drug design, used to enhance the oral bioavailability of drugs.[5] Examples include the antibiotic pivampicillin.[5] The pivaloyloxy group in this compound can be envisioned to function similarly, masking a phenolic hydroxyl group of a drug molecule.

The Prodrug Concept and In Vivo Cleavage

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in vivo, often through enzymatic cleavage.[6] Ester-based prodrugs are commonly designed to be hydrolyzed by esterases, which are abundant in the body. The pivaloyloxy group, being an ester, is susceptible to such enzymatic cleavage, releasing the active phenolic drug.

Diagram: Prodrug Activation Pathway

prodrug_activation Prodrug Pivaloyloxyphenyl-Drug (Prodrug) Active_Drug Phenolic Drug (Active) Prodrug->Active_Drug Esterase-mediated hydrolysis (in vivo) Byproduct Pivalic Acid Prodrug->Byproduct

Caption: Enzymatic cleavage of a pivaloyloxyphenyl prodrug to release the active drug.

Rationale for Using the Pivaloyloxy Group

The choice of the pivaloyl group is deliberate and offers several advantages:

  • Steric Hindrance: The bulky tert-butyl group provides steric hindrance, which can protect the ester linkage from premature hydrolysis in the gastrointestinal tract, allowing for absorption before cleavage.

  • Lipophilicity: The pivaloyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral absorption.

  • Metabolic Byproduct: The byproduct of cleavage is pivalic acid, which is generally considered to have a low toxicity profile at therapeutic doses.

Hypothetical Application: Prodrug of a Phenolic API

Consider a phenolic drug with poor oral bioavailability. By acylating the phenolic hydroxyl group to form a pivaloyloxyphenyl derivative, its pharmacokinetic profile could be improved. This compound could potentially be used in the synthesis of such a prodrug, although a more direct acylation of the drug with pivaloyl chloride or anhydride is a more common synthetic route for prodrug formation.

While a direct application of this compound as a reagent to deliver the pivaloyloxyphenyl group in a single step to a drug molecule is less common, understanding its structure highlights the potential for designing novel phenol-containing drugs and their prodrugs.

Synthesis of this compound

A general and efficient method for the synthesis of acyloxy benzenesulfonates involves the acylation of a hydroxybenzenesulfonate salt. The following protocol is adapted from a similar synthesis.[7]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • Sodium 4-hydroxybenzenesulfonate (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium 4-hydroxybenzenesulfonate (1.0 eq) and the anhydrous solvent (DCM or THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine or triethylamine) to the suspension with stirring.

  • Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent to remove any unreacted pivaloyl chloride and other organic impurities.

  • The aqueous layer containing the sodium salt can be concentrated under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Future Perspectives

This compound is a promising reagent in pharmaceutical chemistry with a dual utility. Its role as a leaving group in the synthesis of complex molecules and its potential application in the design of prodrugs for phenolic APIs make it a valuable tool for drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's full potential.

Future research in this area could focus on expanding the scope of nucleophiles used in substitution reactions with this compound, as well as exploring its application in the synthesis of a wider range of pharmaceutical targets. Furthermore, detailed pharmacokinetic studies of prodrugs incorporating the pivaloyloxyphenyl moiety derived from this reagent would be of significant interest to the pharmaceutical community.

References

Application Note & Protocol: Leveraging Sodium 4-(pivaloyloxy)benzenesulfonate for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Amine Modification

In the landscape of bioconjugation, the targeted modification of proteins, peptides, and other biomolecules is paramount for developing advanced therapeutics, diagnostics, and research tools. Sodium 4-(pivaloyloxy)benzenesulfonate (SPBS) has emerged as a highly effective, water-soluble acylating agent designed for the precise modification of primary amine groups, such as the N-terminus of a protein or the ε-amino group of lysine residues.

The elegance of SPBS lies in its structural design. The pivaloyl group provides a stable acyl moiety for transfer, while the 4-sulfonatophenoxide portion acts as an excellent leaving group, facilitating a rapid and efficient reaction in aqueous media.[1][2] This solubility and reactivity profile makes SPBS an invaluable reagent for applications ranging from fundamental protein function studies to the synthesis of complex biomacromolecules like antibody-drug conjugates (ADCs).[3][4][5] This document provides a comprehensive guide to the mechanism, strategic considerations, and detailed protocols for successfully employing SPBS in your bioconjugation workflows.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core reaction mechanism is a classic nucleophilic acyl substitution. A deprotonated primary amine on the biomolecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl group in SPBS. This forms a transient tetrahedral intermediate, which then collapses, expelling the highly stable and water-soluble 4-sulfonatophenoxide anion as a leaving group.[1][6] The result is a stable amide bond linking the pivaloyl group to the biomolecule.

The reaction's efficiency in an aqueous environment is a key advantage, driven by the formation of this excellent leaving group.

Caption: Figure 1: Mechanism of Amine Acylation by SPBS.

Strategic Considerations for Successful Conjugation

Simply mixing the reagents is insufficient for achieving reproducible and well-characterized conjugates. The following parameters must be carefully controlled to dictate the outcome and selectivity of the reaction.

The Critical Role of pH in Selectivity

The pH of the reaction buffer is the most critical factor for controlling which amines are modified. The N-terminal α-amine of a protein typically has a pKa between 7.6 and 8.0, whereas the ε-amine of a lysine side chain has a pKa around 10.5.[7]

  • For N-terminal Selectivity: By maintaining the pH between 7.5 and 8.5, a significant portion of the N-terminal amines will be deprotonated and nucleophilic, while the vast majority of lysine amines will remain protonated (R-NH3+) and unreactive.

  • For General Amine Labeling: To target both the N-terminus and lysine residues, a higher pH (9.0 - 10.5) is required to deprotonate the lysine side chains.[8]

This pH-dependent reactivity allows for a degree of site-specificity without complex protein engineering.

Optimizing Reagent Stoichiometry

The molar ratio of SPBS to the protein determines the extent of modification.

  • A slight to moderate molar excess of SPBS (e.g., 5 to 20 equivalents relative to the protein) is typically used to drive the reaction forward.[8]

  • An extremely large excess should be avoided as it can lead to over-modification, potentially causing protein aggregation, loss of activity, and making purification more challenging.

  • The optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling.

Buffer and Reaction Conditions
  • Buffer Choice: It is imperative to use a non-nucleophilic buffer . Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's amines for reaction with SPBS, significantly reducing conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

  • Temperature and Time: The reaction proceeds efficiently at room temperature (20-25°C), typically reaching completion within 1-4 hours. For sensitive proteins or to enhance selectivity, the reaction can be performed at 4°C, though this will require a longer incubation time.

ParameterN-terminal SelectiveGeneral Amine LabelingRationale
pH 7.5 - 8.59.0 - 10.5Exploits the pKa difference between N-terminal (pKa ~7.8) and lysine (pKa ~10.5) amines.[7]
Molar Excess of SPBS 5x - 20x10x - 50xHigher excess is needed to modify the less reactive lysine residues at higher pH.
Buffer System PBS, HEPESBorate, PBSMust be free of primary amines (e.g., Tris) to avoid competing reactions.
Temperature 4°C to 25°C25°CLower temperature can enhance selectivity but requires longer reaction times.
Reaction Time 1 - 4 hours1 - 2 hoursMonitor progress to prevent over-labeling.

Experimental Protocols

The following protocols provide a robust starting point for the acylation of a generic antibody. Researchers should optimize these conditions for their specific biomolecule of interest.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare Protein Solution (e.g., 5 mg/mL in PBS, pH 7.5) C 3. Initiate Reaction (Add SPBS to Protein) A->C B 2. Prepare SPBS Stock (e.g., 100 mM in ddH₂O) B->C D 4. Incubate (1-2 hours at 25°C) C->D E 5. Quench Reaction (Add 1M Glycine or Tris) D->E F 6. Purify Conjugate (Dialysis or SEC) E->F G 7. Characterize (Mass Spec, HIC) F->G

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Acylation of an Antibody

Objective: To conjugate pivaloyl groups to available primary amines on an antibody.

Materials:

  • Antibody of interest (e.g., Trastuzumab)

  • This compound (SPBS)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (for N-terminal bias) or pH 9.0 (for general labeling)

  • Quenching Solution: 1 M Glycine or Tris, pH 7.5

  • Purification: Dialysis cassettes (10 kDa MWCO) or a size-exclusion chromatography (SEC) column (e.g., Superdex 200).

  • Anhydrous DMSO or ddH₂O for preparing SPBS stock.

Procedure:

  • Protein Preparation:

    • Buffer exchange the antibody into the chosen Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise protein concentration using A280 nm (Ext. Coeff. for IgG ≈ 1.4 mL mg⁻¹ cm⁻¹).

  • SPBS Stock Solution:

    • Immediately before use, prepare a 100 mM stock solution of SPBS in ddH₂O or anhydrous DMSO. SPBS is susceptible to hydrolysis, so fresh preparation is critical.

  • Initiate Conjugation:

    • Calculate the volume of SPBS stock needed for the desired molar excess (e.g., 20-fold).

    • Example Calculation: For 1 mL of a 5 mg/mL antibody solution (MW ~150,000 g/mol ):

      • Moles of Ab = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of SPBS for 20x excess = 20 * 3.33 x 10⁻⁸ mol = 6.67 x 10⁻⁷ mol

      • Volume of 100 mM SPBS stock = (6.67 x 10⁻⁷ mol) / (0.1 mol/L) = 6.67 µL

    • Add the calculated volume of SPBS stock to the antibody solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle end-over-end mixing.

  • Quenching:

    • Terminate the reaction by adding the Quenching Solution to a final concentration of 50 mM (e.g., add 50 µL of 1 M Glycine to a 1 mL reaction). The primary amines in the quenching solution will react with any remaining SPBS.

    • Incubate for an additional 15 minutes.

  • Purification:

    • Remove unreacted SPBS and the leaving group by dialyzing the sample against PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

    • Alternatively, for faster purification and to separate potential aggregates, use an appropriate SEC column equilibrated with PBS.

Protocol 2: Characterization of the Acylated Protein

Objective: To confirm successful conjugation and determine the Degree of Labeling (DOL).

  • Mass Spectrometry (Recommended):

    • Technique: Electrospray Ionization (ESI-MS) or MALDI-TOF MS.

    • Procedure: Analyze both the native (unmodified) and the acylated antibody. The mass of the pivaloyl group is 85.13 Da.

    • Analysis: The mass increase of the conjugated antibody relative to the native antibody, divided by 85.13, will give the average DOL. Deconvoluted ESI-MS spectra can often resolve different species (e.g., DOL of 1, 2, 3, etc.), providing information on product homogeneity.

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: The addition of the pivaloyl group increases the protein's surface hydrophobicity. HIC can separate antibody species based on their DOL.

    • Procedure: Use a HIC column (e.g., Butyl or Phenyl) with a decreasing salt gradient (e.g., ammonium sulfate) to elute the protein.

    • Analysis: The native antibody will elute first, followed by species with increasing DOL. The peak areas can be used to estimate the distribution of different conjugated species, giving a measure of the reaction's homogeneity.[3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conjugation - Inactive (hydrolyzed) SPBS reagent.- Buffer contains primary amines (e.g., Tris).- Incorrect pH (amines are protonated).- Prepare SPBS stock solution fresh every time.- Use a non-nucleophilic buffer like PBS or HEPES.- Verify the pH of the reaction buffer.
Protein Precipitation - Over-acylation leading to increased hydrophobicity.- High concentration of organic co-solvent (if used).- Reduce the molar excess of SPBS.- Lower the reaction temperature to 4°C.- Ensure the final concentration of any organic solvent (e.g., DMSO) is below 10% (v/v).
Heterogeneous Product - Reaction time is too long or short.- Non-optimal pH or molar ratio.- Perform a time-course experiment to find the optimal reaction time.- Titrate the molar excess of SPBS and pH to fine-tune the reaction.

References

role of sodium 4-(pivaloyloxy)benzenesulfonate in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Sodium 4-(Pivaloyloxy)benzenesulfonate in Polymer Chemistry

Introduction: A Strategic Approach to Functional Phenolic Resins

In the realm of specialty polymers, the synthesis of materials with precisely controlled functional groups is paramount for tailoring performance in advanced applications. This compound emerges as a key monomer for the synthesis of functional aromatic polymers, specifically sulfonated phenolic resins. Its unique structure, featuring a sulfonic acid salt and a pivaloyl-protected phenol, enables a strategic "protecting group" approach to polymer synthesis.

The pivaloyl (Piv) group, a sterically hindered ester, serves as a temporary shield for the highly reactive phenolic hydroxyl group.[1][2] This strategy offers two distinct advantages:

  • Controlled Polymerization: By masking the hydroxyl group, the pivaloyl ester prevents unwanted side reactions and allows for more controlled condensation polymerization with electrophiles like formaldehyde. This leads to a more defined polymer structure.[3]

  • Post-Polymerization Functionalization: After the polymer backbone is formed, the pivaloyl groups can be selectively removed through hydrolysis, unveiling the phenolic hydroxyl groups.[4] This process yields a highly functional poly(sodium 4-hydroxybenzenesulfonate), a polymer with significant potential in various applications.

This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, exploring the synthesis of pivaloyl-protected phenolic resins and their subsequent deprotection to generate advanced functional polymers.

Application I: Synthesis of Poly(this compound-co-formaldehyde)

The primary application of this compound is as a monomer in condensation polymerization, typically with formaldehyde, to produce a protected sulfonated phenolic resin. This process is analogous to the synthesis of conventional phenol-formaldehyde resins but offers enhanced control.[5][6]

Causality Behind Experimental Choices:
  • Monomer Selection: this compound provides a pre-sulfonated aromatic core, eliminating the need for aggressive post-polymerization sulfonation which can often lead to polymer degradation or inconsistent functionalization.[7] The pivaloyl group's steric bulk influences the polymerization kinetics, potentially leading to a more linear polymer structure compared to unprotected phenols.

  • Formaldehyde as Comonomer: Formaldehyde is the classic electrophilic cross-linking agent for phenols, forming stable methylene bridges between the aromatic rings.[8][9]

  • Catalyst: The reaction can be catalyzed by either acid or base. An alkaline catalyst is often preferred for producing "resole" type resins, which contain reactive hydroxymethyl groups.[5] This guide will focus on a base-catalyzed approach.

Experimental Workflow: Polymerization

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Condensation Polymerization cluster_2 Step 3: Work-up and Isolation A Dissolve this compound in deionized water B Add Sodium Hydroxide (Catalyst) A->B C Add Formaldehyde Solution (37 wt%) B->C D Heat reaction mixture to 80-95°C under Nitrogen atmosphere C->D E Maintain temperature for 4-6 hours, monitoring viscosity D->E F Cool mixture to room temperature E->F G Precipitate polymer by adding to a non-solvent (e.g., isopropanol) F->G H Filter and wash the polymer G->H I Dry under vacuum at 40-50°C H->I

Caption: Workflow for the synthesis of the protected polymer.

Protocol 1: Base-Catalyzed Condensation Polymerization

Materials:

  • This compound

  • Formaldehyde (37 wt% in H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Isopropanol

  • Round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Charging the Reactor: In a 500 mL round-bottom flask, dissolve 28.0 g (0.1 mol) of this compound in 100 mL of deionized water.

  • Catalyst Addition: While stirring, add 0.8 g (0.02 mol) of NaOH to the solution. Stir until the catalyst is fully dissolved.

  • Formaldehyde Addition: Slowly add 16.2 g (0.2 mol) of 37 wt% formaldehyde solution to the flask. The molar ratio of formaldehyde to the phenolic monomer is a critical parameter that influences the final polymer's molecular weight and degree of cross-linking.[5][6]

  • Polymerization Reaction: Heat the mixture to 90°C under a gentle stream of nitrogen. Maintain this temperature for 5 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into 1 L of vigorously stirred isopropanol. The protected polymer will precipitate as a solid.

  • Purification: Filter the precipitate and wash thoroughly with 200 mL of fresh isopropanol to remove unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 45°C to a constant weight. The expected yield is a white to off-white solid powder.

ParameterRecommended ValueRationale
Molar Ratio (F/P)1.5 - 2.2Higher ratios lead to higher molecular weight and potential for cross-linking.[5]
Catalyst (NaOH)1-5 mol% (to phenol)Controls the rate of the addition and condensation reactions.[5]
Temperature80 - 95°CEnsures a sufficient reaction rate without causing degradation.
Reaction Time4 - 6 hoursAllows for sufficient chain growth; monitor viscosity for endpoint.

Application II: Deprotection via Hydrolysis to Yield Functional Polymer

The true utility of this synthetic strategy lies in the deprotection step, which converts the hydrophobic, protected polymer into a hydrophilic, functional polymer: poly(sodium 4-hydroxybenzenesulfonate-co-formaldehyde). The pivalate ester is known to be robust, but it can be cleaved under basic conditions.[1][4][10]

Causality Behind Experimental Choices:
  • Hydrolysis Conditions: Alkaline hydrolysis is effective for cleaving ester bonds.[11][12] The use of NaOH in an aqueous/alcoholic solvent system ensures both the solubility of the polymer and the effectiveness of the nucleophilic attack by hydroxide ions on the ester's carbonyl carbon.[4]

  • Monitoring the Reaction: The degree of hydrolysis can be controlled by reaction time and temperature.[13] Monitoring the reaction by techniques like FT-IR (disappearance of the ester C=O peak) or ¹H NMR is crucial for achieving the desired level of deprotection.

Deprotection and Functionalization Pathway

G A Protected Polymer (Piv-O-Ar-SO3Na)n B Dissolve in THF/Water mixture A->B Solubilization C Add excess NaOH B->C Add Hydrolysis Agent D Reflux for 6-12 hours C->D Reaction E Monitor deprotection (e.g., via FT-IR) D->E In-process control F Neutralize with HCl E->F Quenching G Isolate Functional Polymer (HO-Ar-SO3Na)n F->G Purification

References

Sulfonate Esters as Protecting Groups: A Detailed Technical Guide to Preparation and Application

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTES & PROTOCOLS >

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Sulfonate Esters in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.[1][2] Among the myriad of protecting groups available, sulfonate esters stand out for their versatility and reliability, particularly in the context of activating hydroxyl and amino functionalities. The conversion of a poor leaving group, such as a hydroxyl, into a sulfonate ester (e.g., tosylate, mesylate) transforms it into an excellent leaving group, paving the way for a wide array of subsequent nucleophilic substitution and elimination reactions.[3][4]

This technical guide provides an in-depth exploration of the most commonly employed sulfonate esters in protecting group chemistry: tosylates (Ts), mesylates (Ms), nosylates (Ns), and brosylates (Bs). We will delve into the underlying principles of their formation, provide detailed and field-proven experimental protocols, and discuss their unique reactivity profiles and deprotection strategies. A key focus will be on the concept of orthogonal protection , a strategy that employs protecting groups that can be selectively removed in any order without affecting other protecting groups in the molecule.[2][5][6] This approach is paramount in the synthesis of complex molecules where precise control over sequential reactions is essential.[5]

I. The Workhorse of Alcohol Activation: p-Toluenesulfonates (Tosylates, Ts)

The tosyl group is arguably one of the most widely recognized and utilized sulfonate esters in organic synthesis. Its prevalence stems from the ready availability and stability of its precursor, p-toluenesulfonyl chloride (TsCl), and the predictable reactivity of the resulting tosylate esters.[4][7]

Core Principles and Mechanism of Tosylation

The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of TsCl.[4][8] The alcohol's oxygen atom acts as the nucleophile, attacking the highly electrophilic sulfur center and displacing the chloride ion.[8][9] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] A crucial aspect of this transformation is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol remains intact throughout the reaction.[4][9]

Caption: Mechanism of alcohol tosylation.[4]

Detailed Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol

This protocol is a robust and widely applicable method for the tosylation of primary alcohols.[4]

Materials:

  • Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approximately 10 volumes).[4]

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine or triethylamine (1.5 eq.).[10]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C.[10]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours.[11] The progress of the reaction should be diligently monitored by thin-layer chromatography (TLC).[10]

  • Upon completion, quench the reaction by adding deionized water.[10]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.[4]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Scientist's Note: For less reactive alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[11] However, be aware that in some cases, particularly with electron-deficient benzyl alcohols, treatment with TsCl can lead to the formation of the corresponding alkyl chloride as a side product.[11]

Deprotection of Tosylates

While tosylates are primarily used to activate alcohols for subsequent reactions, they can also function as protecting groups. Deprotection to regenerate the alcohol can be achieved under reductive conditions, for example, using sodium amalgam or samarium(II) iodide.

II. The Compact and Reactive Alternative: Methanesulfonates (Mesylates, Ms)

Methanesulfonyl chloride (MsCl), or mesyl chloride, is another highly effective reagent for the activation of alcohols.[3] The resulting methanesulfonates (mesylates) are analogous to tosylates in their reactivity but offer the advantage of a smaller protecting group, which can be beneficial in sterically hindered systems.

Core Principles and Mechanism of Mesylation

The mechanism of mesylation is identical to that of tosylation, involving the nucleophilic attack of the alcohol on the sulfur atom of MsCl, followed by deprotonation of the oxonium intermediate by a base.[12]

Caption: Mechanism of alcohol mesylation.

Detailed Experimental Protocol: General Procedure for Mesylation of a Primary Alcohol

This protocol provides a general method for the preparation of mesylates.[13]

Materials:

  • Alcohol (1.0 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approximately 10 volumes) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.[13]

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C.[13]

  • Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature for 2 hours if the reaction is sluggish, monitoring by TLC.[13]

  • Once the reaction is complete, dilute the mixture with water and separate the layers.[13]

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.[13]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[13]

  • Purify the product by column chromatography if necessary.

Scientist's Note: A potential side product in mesylation reactions is the corresponding alkyl chloride.[14] To circumvent this, methanesulfonic anhydride can be used as an alternative to MsCl, as it does not generate chloride ions.[14]

Deprotection of Mesylates

Similar to tosylates, mesylates can be reductively cleaved to regenerate the alcohol. For phenols, a mild deprotection protocol using lithium bis(trimethylsilyl)amide (LiHMDS) has been reported.[15][16]

III. The Orthogonal Protector: Nitrophenylsulfonates (Nosylates, Ns)

The nitrophenylsulfonyl (nosyl) group is a powerful protecting group, particularly for amines, due to its unique deprotection conditions which confer orthogonality to many other common protecting groups.[17] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the nosyl group.[17]

Core Principles and Advantages of the Nosyl Group

The nosyl group, typically derived from 2- or 4-nitrobenzenesulfonyl chloride, offers several key advantages:

  • Mild Deprotection: Nosyl groups are readily cleaved under mild, often neutral or slightly basic conditions, using a thiol nucleophile.[17] This is a stark contrast to the harsher conditions often required for other sulfonyl groups.

  • Orthogonality: The unique cleavage mechanism makes the nosyl group orthogonal to acid-labile protecting groups like Boc and hydrogenolysis-labile groups like Cbz.[17] This allows for selective deprotection in complex syntheses.[17]

  • Activation of N-H bond: The electron-withdrawing nitro group acidifies the N-H proton of the resulting sulfonamide, which can facilitate N-alkylation reactions, a strategy famously employed in the Fukuyama amine synthesis.[17]

  • Crystalline Derivatives: Nosyl-protected amines are often highly crystalline, which simplifies their purification by recrystallization.[17]

Detailed Experimental Protocol: General Procedure for Nosylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq.)

  • 2- or 4-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq.)

  • Pyridine or triethylamine (1.5 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.5 eq.).

  • Add the nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude nosylamide can be purified by recrystallization or column chromatography.

Deprotection of Nosylates

The deprotection of nosyl amides is typically achieved by nucleophilic aromatic substitution, where a thiol, such as thiophenol or mercaptoethanol, in the presence of a base like potassium carbonate or DBU, displaces the sulfonamide.[18][19]

Deprotection_Workflow cluster_2 General Protection/Deprotection Workflow Start Substrate with -OH or -NH2 Protection Protection with Sulfonyl Chloride + Base Start->Protection Protected_Substrate Sulfonate Ester Protected Substrate Protection->Protected_Substrate Reaction Further Synthetic Transformations Protected_Substrate->Reaction Deprotection Selective Deprotection Reaction->Deprotection Final_Product Final Product with -OH or -NH2 Regenerated Deprotection->Final_Product

Caption: A generalized workflow for the use of sulfonate esters as protecting groups.

IV. The Sterically Demanding Protector: Bromobenzenesulfonates (Brosylates, Bs)

Bromobenzenesulfonates (brosylates), derived from bromobenzenesulfonyl chloride, are another class of sulfonate esters used in protecting group strategies. The bromo substituent provides a different electronic and steric profile compared to the other sulfonyl groups discussed.

Comparative Analysis of Sulfonate Ester Protecting Groups

The choice of a particular sulfonate ester protecting group depends on the specific requirements of the synthetic route, including the stability of the substrate to the protection and deprotection conditions, and the need for orthogonality with other protecting groups.

Protecting Group Abbreviation Precursor Key Advantages Typical Deprotection Conditions
p-ToluenesulfonateTsTsClReadily available, stable, good leaving groupReductive cleavage (e.g., Na/Hg, SmI₂)
MethanesulfonateMsMsClSmaller size, good leaving groupReductive cleavage, LiHMDS for phenols[15][16]
NitrophenylsulfonateNsNsClOrthogonal, mild deprotection, activates N-HThiol + Base (e.g., thiophenol/K₂CO₃)[18][19]
BromobenzenesulfonateBsBsClModified electronic/steric propertiesSimilar to tosylates (reductive cleavage)

Conclusion: Strategic Implementation for Synthetic Success

Sulfonate esters are indispensable tools in the arsenal of the modern synthetic chemist. Their ability to transform poor leaving groups into excellent ones with high predictability and stereochemical control makes them fundamental to a vast array of synthetic transformations.[4][9] The diverse reactivity profiles of tosylates, mesylates, and particularly the orthogonally-cleavable nosylates, provide chemists with the flexibility to design and execute complex synthetic strategies with a high degree of precision.[17] A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness the power of sulfonate esters in their pursuit of novel and complex molecular architectures.

References

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Sodium 4-(Pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in process chemistry and large-scale synthesis.

Introduction: Strategic Importance and Synthesis Overview

Sodium 4-(pivaloyloxy)benzenesulfonate is a key organic intermediate whose utility is prominent in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. Its structure, featuring a stable sulfonate salt and a pivaloyl-protected phenol, makes it an ideal building block. The pivaloyl group serves as a robust protecting group for the phenol, which can be selectively removed under specific conditions, while the sulfonate moiety enhances solubility and provides a handle for further chemical transformations.

The large-scale production of this intermediate presents unique challenges, including ensuring high purity, maximizing yield, and maintaining a safe operating environment. This document provides a comprehensive guide to a validated, scalable synthetic protocol, grounded in established chemical principles and supported by practical, field-proven insights. We will detail a primary synthetic route involving the direct acylation of sodium 4-hydroxybenzenesulfonate, chosen for its efficiency and amenability to industrial scale-up.

Synthetic Strategy and Mechanistic Rationale

The selected strategy for the multi-kilogram synthesis of this compound is the esterification of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride. This approach is favored over alternatives, such as the sulfonation of phenyl pivalate, due to the ready availability of the starting materials and a more straightforward reaction pathway that avoids the handling of potent sulfonating agents in the final stages.[1]

2.1 Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The phenoxide oxygen of sodium 4-hydroxybenzenesulfonate acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to yield the final ester product. The reaction is typically performed in an inert, high-boiling solvent to facilitate the required reaction temperature and to manage the reaction medium's viscosity.

2.2 Diagram of the Core Synthetic Pathway

G SM Sodium 4-hydroxybenzenesulfonate P This compound SM->P Acylation Solvent Heat AC Pivaloyl Chloride AC->P BP Byproduct (HCl)

Caption: Overall reaction scheme for the synthesis.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 5 kg scale of the final product. All operations should be conducted in a controlled environment by trained personnel following stringent safety procedures.

3.1 Equipment and Reagents

  • Equipment:

    • 100 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

    • 20 L addition funnel.

    • Nutsche filter or large-scale centrifuge for product isolation.

    • Vacuum oven.

    • Appropriate personal protective equipment (PPE).[2][3][4]

  • Reagents:

ReagentCAS No.MW ( g/mol )Molar RatioQuantityNotes
Sodium 4-hydroxybenzenesulfonate825-90-1196.151.07.0 kgMust be anhydrous. Dry in vacuum oven if necessary.
Pivaloyl Chloride3282-30-2120.581.14.7 kg (3.9 L)Corrosive and moisture-sensitive. Handle with care.
Toluene108-88-392.14-50 LAnhydrous grade.
Pyridine110-86-179.101.23.4 kg (3.5 L)Acts as a base to neutralize HCl byproduct.
Isopropanol67-63-060.10-20 LFor product washing.

3.2 Step-by-Step Synthesis Procedure

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.

  • Charging Reactants:

    • Charge the reactor with anhydrous sodium 4-hydroxybenzenesulfonate (7.0 kg).

    • Add anhydrous toluene (50 L) and pyridine (3.4 kg).

    • Begin stirring the slurry at 100-150 RPM to ensure good suspension.

  • Controlled Addition of Pivaloyl Chloride:

    • Fill the addition funnel with pivaloyl chloride (4.7 kg).

    • Begin adding the pivaloyl chloride dropwise to the stirred slurry. Maintain the internal temperature below 40°C. The addition is exothermic and will form a thick precipitate (pyridinium hydrochloride). This addition should take approximately 2-3 hours.

  • Reaction Drive:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C).

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by HPLC until the starting material is consumed (<1% remaining).

  • Product Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Filter the slurry using a Nutsche filter. The solid cake contains the desired product and pyridinium hydrochloride.

    • Wash the filter cake thoroughly with isopropanol (2 x 10 L) to remove the pyridinium salt and any unreacted starting materials. A slurry wash by agitating the solid with the wash solvent before filtration is highly effective.[5]

  • Drying:

    • Transfer the washed solid product to a vacuum oven.

    • Dry the product at 80-90°C under full vacuum until a constant weight is achieved. This typically takes 12-24 hours.

  • Final Product: The expected yield is 9.0 - 9.5 kg (90-95% of theoretical) of this compound as a white to off-white solid.[6][7]

3.3 Experimental Workflow Diagram

G start Start: Prepare Reactor (Clean, Dry, N2 Purge) charge Charge Reactor: 1. Sodium 4-hydroxybenzenesulfonate 2. Toluene 3. Pyridine start->charge add Controlled Addition: Pivaloyl Chloride (T < 40°C) charge->add reflux Reaction Drive: Heat to Reflux (~110°C) (4-6 hours) add->reflux monitor Monitor Progress (HPLC) reflux->monitor monitor->reflux <99% conversion cool Cool to Room Temp monitor->cool >99% conversion filter Filter Slurry cool->filter wash Wash Cake: Isopropanol filter->wash dry Dry Product: Vacuum Oven (80-90°C) wash->dry end_node End: Package Final Product dry->end_node

Caption: Step-by-step workflow for the large-scale synthesis.

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications, the following analytical tests should be performed.

AnalysisMethodSpecificationPurpose
Purity HPLC≥ 95%Quantifies the product and detects impurities.[5]
Identity ¹H NMRConforms to reference spectrumConfirms the chemical structure.[1]
Identity FTIRConforms to reference spectrumConfirms functional groups (C=O ester, S=O sulfonate).
Appearance VisualWhite to off-white solidBasic quality check.
Moisture Content Karl Fischer≤ 0.5%Ensures the product is dry and stable.

Safety, Handling, and Waste Management

5.1 Personal Protective Equipment (PPE) All personnel must wear appropriate PPE, including:

  • Safety goggles and a face shield.[2]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Flame-retardant lab coat and closed-toe shoes.

5.2 Hazard Analysis and Mitigation

  • Pivaloyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood or closed system. Have a sodium bicarbonate solution ready for quenching spills.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a ventilated area.

  • Toluene: Flammable liquid and vapor. Keep away from ignition sources.

  • Product (this compound): May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8][9] Avoid creating dust.

5.3 Engineering Controls

  • The synthesis must be performed in a reactor located in a well-ventilated area or a walk-in fume hood.

  • Use a closed system for transferring hazardous reagents like pivaloyl chloride.

5.4 Waste Disposal

  • All liquid waste (filtrates, washes) should be collected in appropriately labeled hazardous waste containers.

  • Solid waste should be disposed of in accordance with local, state, and federal regulations. Do not dispose of chemical waste in standard drains or trash.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Moisture in reagents/solvent. 3. Loss during filtration/transfer.1. Extend reflux time; confirm with HPLC. 2. Use anhydrous grade reagents and ensure the reactor is dry. 3. Ensure efficient transfer and washing techniques.
Product Purity Below Spec 1. Inefficient washing. 2. Side reactions due to temperature excursion. 3. Impure starting materials.1. Increase the volume or number of washes with isopropanol. 2. Improve temperature control during pivaloyl chloride addition. 3. Verify the purity of starting materials before use.
Slow or Stalled Reaction 1. Insufficient heating. 2. Poor mixing of the slurry.1. Verify the reactor's internal temperature is at reflux. 2. Increase the stirrer speed to ensure adequate suspension.

References

Application Notes and Protocols: Sodium 4-(Pivaloyloxy)benzenesulfonate as a Water-Soluble Pivaloylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift from Sulfonation to Acylation

Sodium 4-(pivaloyloxy)benzenesulfonate presents a unique molecular architecture that, upon initial inspection, might suggest a role in sulfonation chemistry. However, a deeper analysis of its structure—a stable benzenesulfonate salt coupled with a reactive pivaloyl ester—points towards a more chemically plausible and impactful application: its use as a water-soluble pivaloylating agent .

In the realm of organic synthesis and drug development, the introduction of a pivaloyl (Piv) group is a common strategy for protecting hydroxyl and amino functionalities. The bulky tert-butyl group of the pivaloyl moiety offers significant steric hindrance, rendering the protected group stable to a wide range of reaction conditions. Traditionally, pivaloylation is carried out in organic solvents using reagents like pivaloyl chloride or pivalic anhydride, which can pose challenges when working with polar, water-soluble substrates such as peptides, carbohydrates, or certain drug candidates.

This compound elegantly circumvents this limitation. The permanently ionized sulfonate group imparts excellent water solubility to the entire molecule, allowing for acylation reactions to be performed in aqueous media. This opens up new avenues for the selective modification of biomolecules and polar pharmaceuticals in their native, solvated state, minimizing the need for organic co-solvents that can lead to denaturation or reduced reactivity.

This document serves as a comprehensive guide to the application of this compound as a water-soluble pivaloylating agent. It will detail the underlying mechanism, provide a robust experimental protocol, and discuss the potential applications in modern chemical and pharmaceutical research.

Mechanism of Action: Nucleophilic Acyl Substitution

The primary function of this compound is to act as an electrophilic donor of the pivaloyl group. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the benzenesulfonate ring enhances the electrophilicity of the ester's carbonyl carbon, making it susceptible to attack by nucleophiles.

The key steps are as follows:

  • Nucleophilic Attack: A nucleophile (e.g., the hydroxyl group of an alcohol or the amino group of an amine) attacks the electrophilic carbonyl carbon of the pivaloyl ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide of the benzenesulfonate as a stable leaving group. Sodium 4-hydroxybenzenesulfonate is a good leaving group due to the resonance stabilization of the resulting phenoxide and the electron-withdrawing effect of the sulfonate group.

  • Proton Transfer: A final proton transfer step yields the pivaloylated product and the water-soluble byproduct, sodium 4-hydroxybenzenesulfonate.

The inherent stability of the C-S bond in the benzenesulfonate moiety ensures that the molecule does not act as a sulfonating agent under these conditions.

Mechanism_of_Pivaloylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactants This compound + Nucleophile (R-NuH) Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack Products Pivaloylated Product (R-Nu-Piv) + Sodium 4-Hydroxybenzenesulfonate Intermediate->Products 2. Elimination of Leaving Group

Caption: Mechanism of pivaloylation using this compound.

Key Applications and Advantages

The use of this compound as a water-soluble pivaloylating agent offers several distinct advantages, particularly in the context of drug development and bioconjugation:

  • Modification of Biomolecules in Aqueous Buffers: Peptides, proteins, and oligonucleotides can be selectively acylated on their amino or hydroxyl groups without the need for organic solvents, thus preserving their native conformation and activity.

  • Improving Drug Properties: The introduction of a pivaloyl group can modulate the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

  • Simplified Workup: The primary byproduct, sodium 4-hydroxybenzenesulfonate, is highly water-soluble, allowing for easy separation from the often more organic-soluble acylated product through simple extraction.

  • Enhanced Safety: The reagent is a stable, solid salt, which is easier and safer to handle than volatile and corrosive reagents like pivaloyl chloride.

Experimental Protocol: Pivaloylation of a Model Amine in Aqueous Solution

This protocol describes a general procedure for the pivaloylation of a water-soluble primary amine using this compound.

Materials and Reagents
  • This compound (CAS 188114-91-2)[1][2]

  • Water-soluble primary amine (e.g., glycine)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Procedure

Experimental_Workflow A 1. Dissolve Amine and Base in Water B 2. Add this compound A->B Reaction Setup C 3. Monitor Reaction (TLC or LC-MS) B->C Reaction D 4. Acidify the Reaction Mixture C->D Workup E 5. Extract with Organic Solvent D->E F 6. Dry and Concentrate E->F G 7. Purify (if necessary) F->G Purification

Caption: Workflow for the pivaloylation of a water-soluble amine.

  • Dissolution: In a round-bottom flask, dissolve the water-soluble primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) in deionized water to a concentration of approximately 0.1-0.5 M of the amine. Stir until all solids have dissolved. The basic conditions are necessary to deprotonate the amine, increasing its nucleophilicity.

  • Addition of Acylating Agent: To the stirred solution, add this compound (1.2 eq) portion-wise over 5-10 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed (typically 2-12 hours).

  • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. This step protonates the product, making it more soluble in organic solvents, and protonates any unreacted amine.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase). The water-soluble byproduct, sodium 4-hydroxybenzenesulfonate, will remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude pivaloylated product.

  • Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.

Data Summary

ParameterDescriptionReference
Reagent Name This compound[1]
Synonym Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonate
CAS Number 188114-91-2
Molecular Formula C₁₁H₁₃NaO₅S
Molecular Weight 280.27 g/mol
Appearance White to off-white solid[2]
Solubility Highly soluble in waterInferred from structure
Reaction Type Nucleophilic Acyl SubstitutionInferred from structure
Typical Nucleophiles Alcohols, Amines, Thiols[3][4]
Reaction Conditions Aqueous buffer (pH 7-9), Room TemperatureGeneral Acylation Principles
Byproduct Sodium 4-hydroxybenzenesulfonateInferred from mechanism

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Reaction Conversion Insufficiently basic reaction medium.Ensure the pH is maintained between 7 and 9 to ensure the nucleophile is deprotonated. Add additional base if necessary.
Steric hindrance of the nucleophile.Increase reaction temperature to 40-50°C or prolong the reaction time.
Hydrolysis of the Acylating Agent Reaction medium is too basic or acidic.Maintain the pH in the recommended range. Avoid very high or low pH values for extended periods.
Difficulty in Extracting the Product The pivaloylated product is too water-soluble.If the product is highly polar, consider using a different extraction solvent like n-butanol or performing a solid-phase extraction.
Incomplete acidification during workup.Ensure the pH is lowered to 2-3 before extraction to fully protonate the product.

References

Application Notes and Protocols for the Phase-Transfer Catalyzed Synthesis of Sodium Nonanoyloxybenzene Sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sodium Nonanoyloxybenzene Sulfonate (NOBS) and the Role of Phase-Transfer Catalysis

Sodium nonanoyloxybenzene sulfonate (NOBS) is a key ingredient in modern laundry detergents and bleaching products.[1][2] It functions as a bleach activator, enabling the effective removal of stains at lower temperatures by reacting with a source of hydrogen peroxide, such as sodium perborate or sodium percarbonate, to generate a more potent bleaching agent, peroxynonanoic acid, in situ.[1] The industrial-scale synthesis of NOBS requires a methodology that is not only efficient and high-yielding but also aligns with the principles of green chemistry.[3][4]

Traditionally, the synthesis of esters like NOBS can be challenging due to the immiscibility of the reactants. The precursor, sodium 4-hydroxybenzenesulfonate, is an ionic salt soluble in an aqueous phase, while the acylating agent, nonanoyl chloride, is soluble in an organic phase. This phase separation severely limits the reaction rate.[4][5] Phase-transfer catalysis (PTC) emerges as an elegant solution to this problem.[3][4][6] PTC utilizes a catalyst, typically a quaternary ammonium or phosphonium salt, to transport a reactant from one phase to another, thereby facilitating the reaction.[5][7] This approach offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and a reduction in the need for hazardous organic solvents, making it an environmentally benign and industrially viable method.[3][4][6][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of NOBS using a phase-transfer catalyst. We will delve into the underlying mechanism, provide a detailed experimental protocol, discuss data interpretation, and offer troubleshooting insights.

Mechanism of Phase-Transfer Catalyzed O-Acylation

The synthesis of NOBS via phase-transfer catalysis is a classic example of a liquid-liquid phase-transfer catalyzed (LLPTC) esterification. The reaction proceeds through a series of well-defined steps, as illustrated below.

The core of the PTC mechanism involves the phase-transfer catalyst, in this case, a quaternary ammonium salt (Q⁺X⁻), facilitating the transfer of the water-soluble sodium 4-sulfophenoxide anion into the organic phase where it can react with the nonanoyl chloride.

The key steps are as follows:

  • Anion Exchange: In the aqueous phase, the phase-transfer catalyst (e.g., tetrabutylammonium bromide, Q⁺Br⁻) exchanges its bromide anion for the sodium 4-sulfophenoxide anion (ArO⁻Na⁺), forming an organophilic ion pair (Q⁺ArO⁻).

  • Phase Transfer: This newly formed ion pair is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase.

  • O-Acylation: In the organic phase, the "naked" and highly reactive phenoxide anion of the ion pair undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the nonanoyl chloride. This results in the formation of the desired ester, sodium nonanoyloxybenzene sulfonate, and the regeneration of the catalyst's halide form (Q⁺Cl⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) then transports the chloride anion (Cl⁻) back into the aqueous phase, where it can exchange for another phenoxide anion, thus completing the catalytic cycle.

This continuous cycling of the catalyst allows for a stoichiometric reaction to occur efficiently, even with a catalytic amount of the phase-transfer agent.

Diagram of the Phase-Transfer Catalysis Cycle:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactants Sodium 4-hydroxybenzenesulfonate (ArO⁻ Na⁺) ion_pair_formation Ion Pair Formation aq_reactants->ion_pair_formation Anion Exchange catalyst_aq Catalyst (Q⁺X⁻) catalyst_aq->ion_pair_formation ion_pair_org Organophilic Ion Pair (Q⁺ArO⁻) ion_pair_formation->ion_pair_org Phase Transfer org_reactant Nonanoyl Chloride (RCOCl) reaction O-Acylation org_reactant->reaction product Sodium Nonanoyloxybenzene Sulfonate (NOBS) ion_pair_org->reaction reaction->catalyst_aq Catalyst Regeneration reaction->product

Caption: Phase-transfer catalysis cycle for NOBS synthesis.

Experimental Protocol: Synthesis of Sodium Nonanoyloxybenzene Sulfonate

This protocol is based on a high-yield synthesis method and is designed to be a self-validating system.[9] Adherence to the specified conditions is crucial for achieving the desired outcome.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Sodium p-hydroxybenzenesulfonateC₆H₅NaO₄S196.15≥98%Standard Supplier
Nonanoyl chlorideC₉H₁₇ClO176.68≥98%Standard Supplier
Tetrabutylammonium bromide (TBAB)(C₄H₉)₄NBr322.37≥99%Standard Supplier
XyleneC₈H₁₀106.16AnhydrousStandard Supplier
TetrachloroethaneC₂H₂Cl₄167.85AnhydrousStandard Supplier
Equipment
  • Four-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Buchner funnel and filtration flask

  • Vacuum oven

Procedure
  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 19.6 g (0.1 mol) of sodium p-hydroxybenzenesulfonate.

  • Solvent Addition: Add a mixed solvent system of 33 mL of xylene and 67 mL of tetrachloroethane. The use of this mixed solvent system is critical as it improves the compatibility of the reactants and increases the contact area between the phases, thereby enhancing the reaction probability.[9]

  • Addition of Nonanoyl Chloride: Begin stirring the mixture and slowly add 26.5 g (0.15 mol) of nonanoyl chloride from the dropping funnel at room temperature.

  • Catalyst Addition: After the addition of nonanoyl chloride, add 0.4 g of tetrabutylammonium bromide (TBAB) to the reaction mixture. TBAB is a highly effective phase-transfer catalyst for this esterification, facilitating the transfer of the phenoxide anion into the organic phase.[10]

  • Reaction: Heat the reaction mixture to approximately 145°C and maintain it at reflux for 4 hours.[9] During this time, hydrogen chloride gas will be evolved, which should be appropriately scrubbed. The elevated temperature is necessary to ensure a sufficient reaction rate.[10]

  • Workup: After 4 hours, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid product several times with the recycled filtrate. This step is crucial for removing any unreacted starting materials and byproducts. Dry the final product in a vacuum oven to obtain sodium nonanoyloxybenzene sulfonate.

Expected Yield

Following this protocol, a yield of over 96% can be expected.[9]

Workflow for NOBS Synthesis:

Synthesis_Workflow start Start setup Reaction Setup: - Sodium p-hydroxybenzenesulfonate - Xylene/Tetrachloroethane start->setup add_reagents Add Reagents: - Nonanoyl Chloride - Tetrabutylammonium Bromide setup->add_reagents reflux Reflux at 145°C for 4 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Recycled Filtrate filter->wash dry Vacuum Oven Drying wash->dry end End: NOBS Product dry->end

Caption: Step-by-step workflow for the synthesis of NOBS.

Data Analysis and Characterization

The synthesized sodium nonanoyloxybenzene sulfonate should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum should show a characteristic ester carbonyl (C=O) stretching vibration around 1760 cm⁻¹ and sulfonate (S=O) stretching vibrations around 1180 cm⁻¹ and 1050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons and the aliphatic protons of the nonanoyl group.

    • ¹³C NMR will show a peak for the ester carbonyl carbon around 170 ppm and distinct signals for the aromatic and aliphatic carbons.

  • Purity Assessment: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Inefficient phase transfer. - Loss of product during workup.- Ensure the reaction is refluxed for the full 4 hours at the correct temperature. - Verify the purity and activity of the phase-transfer catalyst. - Minimize product loss by careful filtration and washing.
Impure Product - Presence of unreacted starting materials. - Formation of byproducts.- Ensure the correct stoichiometry of reactants. - Thoroughly wash the product with the recycled filtrate. - Consider recrystallization if necessary.
Reaction Stalls - Inactive catalyst. - Insufficient heating.- Use a fresh, high-purity phase-transfer catalyst. - Monitor the reaction temperature closely and ensure it is maintained at 145°C.

Conclusion

The use of phase-transfer catalysis provides a robust, efficient, and environmentally conscious method for the synthesis of sodium nonanoyloxybenzene sulfonate. The protocol detailed in this application note, when followed meticulously, offers a reliable pathway to high-purity NOBS with excellent yields. The principles and techniques described herein are broadly applicable to other phase-transfer catalyzed esterification reactions, making this a valuable guide for researchers in organic synthesis and industrial chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purity Enhancement of Sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of sodium 4-(pivaloyloxy)benzenesulfonate. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) encountered by researchers during the synthesis of this compound. Our goal is to equip you with the knowledge to diagnose purity issues and implement effective purification strategies.

Section 1: Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the esterification of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride.[1] While the reaction is straightforward, several side reactions and unreacted starting materials can lead to impurities in the final product. Understanding the origin of these impurities is the first step toward effective purification.

Primary Synthesis Reaction

The desired reaction is a nucleophilic acyl substitution where the phenoxide of sodium 4-hydroxybenzenesulfonate attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Common Impurities and Their Origins
  • Unreacted Sodium 4-hydroxybenzenesulfonate: Incomplete reaction is a common source of this impurity. This can be due to insufficient pivaloyl chloride, poor mixing, or suboptimal reaction temperature.

  • Pivalic Acid: Pivaloyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture in the reactants or solvent to form pivalic acid.[2][3]

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the solid product.

  • Inorganic Salts: Byproducts from the reaction or pH adjustments (e.g., sodium chloride) can co-precipitate with the product.

The following diagram illustrates the primary reaction pathway and the formation of the most common byproduct, pivalic acid.

G cluster_reactants Reactants cluster_products Products & Byproducts SM1 Sodium 4-hydroxybenzenesulfonate Product This compound SM1->Product Esterification SM2 Pivaloyl Chloride SM2->Product Impurity1 Pivalic Acid SM2->Impurity1 Hydrolysis H2O Trace H₂O H2O->Impurity1

Caption: Synthesis of this compound and Pivalic Acid Formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification in a question-and-answer format.

Q1: My final product is an off-white or yellowish powder instead of white. What is the likely cause?

A1: A yellow tint often indicates the presence of unreacted phenolic starting material (sodium 4-hydroxybenzenesulfonate) or degradation byproducts. Phenols are susceptible to oxidation, which can form colored impurities.

  • Diagnostic Test: Perform a qualitative test for phenols. Dissolve a small sample of your product in water or ethanol and add a few drops of a dilute ferric chloride (FeCl₃) solution. The development of an intense violet or purple color indicates the presence of a phenolic hydroxyl group.[1]

  • Solution: The most effective way to remove unreacted starting material is through recrystallization. A solvent system that solubilizes the desired ester product at high temperatures but has lower solubility for the more polar starting material upon cooling is ideal. Refer to the recrystallization SOP in Section 3.

Q2: The ¹H NMR spectrum of my product shows a singlet around 1.2 ppm in addition to the expected aromatic and tert-butyl signals. What is this impurity?

A2: A singlet at approximately 1.2 ppm that is not the large singlet of the product's pivaloyl group is characteristic of the methyl protons of pivalic acid. Pivalic acid is formed by the hydrolysis of pivaloyl chloride.[3]

  • Confirmation: Pivalic acid also has a broad singlet for the carboxylic acid proton, typically above 10 ppm, though this can be exchangeable and not always visible, especially in solvents like D₂O.

  • Solution: Pivalic acid can be removed by washing the crude product. Suspend the solid in a non-polar organic solvent in which the desired product is insoluble, such as diethyl ether or hexane. Pivalic acid has some solubility in these solvents and will be washed away. Alternatively, a carefully controlled recrystallization can separate the non-ionic pivalic acid from the ionic salt product.

Q3: My Thin Layer Chromatography (TLC) shows a spot at the baseline (Rf ≈ 0) and another spot for my product. What is the baseline spot?

A3: A spot that does not move from the baseline in a moderately polar mobile phase (e.g., dichloromethane/methanol mixtures) is highly polar.[4] This is characteristic of the starting material, sodium 4-hydroxybenzenesulfonate, which is an ionic salt.[5] The desired product is less polar and will have a higher Rf value.

  • TLC Conditions: Use a silica gel plate and a mobile phase such as 9:1 or 8:2 dichloromethane:methanol. Visualize under UV light (254 nm).

  • Solution: The presence of starting material indicates an incomplete reaction. To improve the reaction, ensure pivaloyl chloride is used in a slight excess (e.g., 1.1-1.2 equivalents) and that the reaction is run for a sufficient amount of time. To purify the existing batch, column chromatography or recrystallization is necessary.

Q4: My yield is very low after recrystallization. How can I improve it?

A4: Low recovery during recrystallization is typically due to one of two reasons:

  • Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from crystallizing effectively upon cooling.

  • Solution Strategy:

    • Solvent System Optimization: Test different solvent systems on a small scale. For ionic compounds like sulfonates, polar solvents are often required. Good candidates include ethanol, isopropanol, or mixtures like ethanol/water.[6] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[7]

    • Minimize Solvent Volume: Heat the solvent and add it portion-wise to the crude solid until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.

    • Cooling Procedure: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal recovery. Rapid cooling can trap impurities.

The following diagram outlines a logical workflow for troubleshooting purity issues.

G cluster_tlc TLC Troubleshooting cluster_nmr NMR Troubleshooting start Purity Issue Identified check_tlc Perform TLC Analysis start->check_tlc check_nmr Perform ¹H NMR Analysis start->check_nmr tlc_baseline Spot at Baseline (Rf ≈ 0)? check_tlc->tlc_baseline Yes nmr_pivalic Singlet at ~1.2 ppm? check_nmr->nmr_pivalic Yes nmr_sm Signals for starting material? check_nmr->nmr_sm Yes tlc_remedy1 Impurity is likely starting material. Action: Recrystallize or perform column chromatography. tlc_baseline->tlc_remedy1 tlc_other Other Spots? nmr_remedy1 Impurity is likely pivalic acid. Action: Wash with non-polar solvent. nmr_pivalic->nmr_remedy1 nmr_remedy2 Incomplete reaction. Action: Recrystallize. nmr_sm->nmr_remedy2

Caption: Troubleshooting Workflow for Purity Analysis.

Section 3: Standard Operating Procedures (SOPs) for Purification

SOP 1: Recrystallization from an Ethanol/Water System

This procedure is effective for removing both more polar impurities (like the starting material) and less polar impurities (like pivalic acid).

  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water solvent, just enough to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

ParameterRecommended ValueRationale
Solvent System 95:5 Ethanol:WaterBalances polarity to dissolve the product when hot while allowing impurities to either remain undissolved or stay in the mother liquor.
Cooling Rate Slow cooling to RT, then ice bathPromotes the formation of well-defined, pure crystals and prevents the trapping of impurities that can occur with rapid cooling.[7]
Washing Solvent Ice-cold EthanolRemoves residual mother liquor without significantly dissolving the purified product crystals.

Section 4: Analytical Methods for Purity Assessment

Consistent and accurate analysis is key to validating your purification success.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the number of components in your sample.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure of the final product and identifying organic impurities.[9] The large singlet for the nine equivalent protons of the pivaloyl group should be clean and integrate correctly against the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be developed to separate the product from even trace-level impurities.[10]

By understanding the potential impurities and applying these systematic troubleshooting and purification protocols, researchers can consistently achieve high purity for synthesized this compound.

References

Technical Support Center: Purification Techniques for Acyloxy Benzene Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of acyloxy benzene sulfonate derivatives. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory. Our focus is on explaining the causality behind experimental choices to empower you with the expertise to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for acyloxy benzene sulfonate derivatives?

The choice of purification method is dictated by the specific properties of your derivative, primarily its polarity, stability, and whether it is a neutral ester or a sulfonate salt. The three main techniques are:

  • Flash Column Chromatography: This is the workhorse method for neutral, moderately polar organic compounds. For acyloxy benzene sulfonates, which are often solids, silica gel is the most common stationary phase. The key is to select a mobile phase that provides good separation from impurities without causing compound degradation.[1]

  • Recrystallization: This is an excellent and scalable method for obtaining highly pure crystalline solids. Its success hinges on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]

  • Reversed-Phase Chromatography (including HPLC): When dealing with highly polar or ionic (salt form) derivatives, reversed-phase chromatography is often superior to normal-phase (silica) chromatography.[3] It separates compounds based on hydrophobicity and is less likely to cause degradation of sensitive molecules. It is also the primary method for analytical purity assessment.[4]

Q2: What are the most common impurities I should anticipate in my crude product?

Understanding potential impurities is critical for designing an effective purification strategy. The impurities largely depend on the synthetic route used.

Impurity Type Origin Typical Removal Strategy
Unreacted Starting Materials Incomplete reaction (e.g., residual phenol or benzenesulfonyl chloride).Flash chromatography, recrystallization, or aqueous washing.
Isomeric Byproducts Lack of regioselectivity during the sulfonation step.[5]Careful flash chromatography or fractional recrystallization.
Diphenyl Sulfone Derivatives A common byproduct in sulfonation reactions.[6]Flash chromatography; sulfones are typically less polar than the desired product.
Hydrolysis Products Degradation of the ester linkage (acyloxy or sulfonate) by moisture or during workup/purification.[7][8]Minimize exposure to water and protic solvents; use neutral or buffered conditions.
Inorganic Salts From neutralization steps or reagents (e.g., NaCl, Na₂SO₄).Aqueous workup, recrystallization, or reversed-phase chromatography for desalting.[9]
Q3: My target molecule is a sodium acyloxy benzene sulfonate salt. Can I use a standard silica gel column?

It is strongly discouraged. Ionic compounds like sulfonate salts interact very strongly and often irreversibly with the acidic silanol groups on the surface of silica gel.[3] This leads to very broad peaks, poor recovery, and streaking on TLC. For these highly water-soluble compounds, your primary options are:

  • Recrystallization: Often from water, ethanol, methanol, or mixtures with less polar co-solvents.

  • Reversed-Phase Chromatography (C18 silica): This is an excellent technique for desalting and purifying ionic species. The mobile phase is typically a mixture of water (often with a buffer or ion-pairing agent) and an organic solvent like acetonitrile or methanol.[3][10]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and can be very effective for purifying sulfonate salts from neutral impurities.[9]

Troubleshooting Guide

Scenario 1: Column Chromatography Issues

Q: My compound is streaking severely on my silica TLC plate and I'm getting poor separation. What's happening?

A: Streaking is a classic sign of strong, undesirable interactions between your polar compound and the acidic silica gel stationary phase. The sulfonate group is a strong Lewis base and interacts intensely with the acidic silanol (Si-OH) groups.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a polar, competitive solvent to block the active sites on the silica.

    • Add 0.5-1% triethylamine (Et₃N) to your eluent to neutralize the acidic sites.

    • Add 1-5% methanol to the dichloromethane or ethyl acetate eluent to outcompete your compound for binding sites.

  • Switch the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself is the problem.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for base-sensitive compounds.

    • Reversed-Phase Silica (C18): This is the most robust solution. Your compound will elute based on hydrophobicity, avoiding the issues seen with normal-phase silica.[11]

Q: I see a new, more polar spot appearing on my TLC plates as the column runs. My final yield is also low. What could this be?

A: This is a strong indication of on-column degradation, most likely hydrolysis of one of the ester linkages.[7][12] Sulfonate esters are potent electrophiles and can be susceptible to hydrolysis, especially on the acidic surface of silica gel, which can have bound water.

Solutions:

  • Work Quickly and Dry: Use freshly dried solvents and run the column as efficiently as possible to minimize contact time.

  • Use a Non-Protic Eluent: Avoid alcohols (methanol, ethanol) in your mobile phase if possible. A system like hexane/ethyl acetate or dichloromethane/acetone is preferable.

  • Deactivate the Silica: Pre-treating the silica with triethylamine can help suppress acid-catalyzed hydrolysis.

  • Lower the Temperature: Running the column in a cold room or with a cooling jacket can slow the rate of degradation.

  • Change the Stationary Phase: As mentioned above, switching to neutral alumina or a reversed-phase column is often the best solution for unstable compounds.[12]

Scenario 2: Recrystallization Challenges

Q: I've tried to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that inhibit crystal lattice formation.

Solutions:

  • Reduce the Temperature of Saturation: Use a lower-boiling point solvent or a solvent mixture. This ensures that the solution becomes saturated at a temperature below your compound's melting point.

  • Promote Slow Crystallization: Rapid cooling encourages oiling. Allow the solution to cool slowly to room temperature, and then move it to a refrigerator. Do not place a hot flask directly into an ice bath.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (an "anti-solvent") until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2]

Scenario 3: Product Stability

Q: My acyloxy benzene sulfonate derivative looks pure by NMR right after purification, but it degrades after a week in a vial. How can I improve its shelf life?

A: Acyloxy benzene sulfonates contain two potentially labile ester groups and are inherently electrophilic. Their stability is compromised by moisture, nucleophiles, and strong acids or bases.[8][12]

Storage Recommendations:

  • Moisture is the Enemy: Always store your final product in a tightly sealed vial within a desiccator containing a drying agent like Drierite® or phosphorus pentoxide.

  • Control the Temperature: Store the compound in a refrigerator or freezer (-20 °C) to slow down potential degradation pathways.[13]

  • Inert Atmosphere: For particularly sensitive derivatives, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

  • pH Neutrality: Ensure that no acidic or basic residues from the purification process remain. Trace amounts of acid or base can catalyze hydrolysis over time.

Workflow and Protocol Section

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification technique for your acyloxy benzene sulfonate derivative.

Purification_Workflow start Crude Product is_salt Is the compound a sulfonate salt? start->is_salt check_stability Assess stability & polarity on silica TLC plate is_salt->check_stability  No (Neutral Ester) rp_methods Use Reversed-Phase or Ion-Exchange Chromatography or Recrystallization is_salt->rp_methods  Yes unstable Streaking or Degradation on TLC? check_stability->unstable end_node Pure Product rp_methods->end_node flash_chrom Purify using Flash Column Chromatography (Silica or Alumina) flash_chrom->end_node unstable->rp_methods  Yes unstable->flash_chrom  No

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a neutral acyloxy benzene sulfonate ester.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your desired product an Rf value of ~0.25-0.35 and separates it well from all impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (~2-3x the weight of your product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add the silica, and evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating compounds with different polarities.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified acyloxy benzene sulfonate derivative.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing a solid derivative.

  • Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of your crude product in various solvents. The ideal solvent will dissolve the compound poorly at room temperature but completely when heated to boiling.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely at the solvent's boiling point. Add the solvent in small portions, allowing the solution to heat to boiling between additions.

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

Navigating the Synthesis of Sulfonate Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for sulfonate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this fundamental transformation. Here, we move beyond simple protocols to dissect the underlying mechanisms, troubleshoot common experimental hurdles, and provide field-tested insights into managing the reactive intermediates that govern the success of your reactions.

Section 1: Foundational Knowledge & Core Mechanisms

Before delving into troubleshooting, a firm grasp of the reaction's mechanics is paramount. The conversion of an alcohol to a sulfonate ester is a cornerstone of organic synthesis, primarily because it transforms a poor leaving group (hydroxyl) into an excellent one.[1][2]

Q1: What is the generally accepted mechanism for the formation of a sulfonate ester from an alcohol and a sulfonyl chloride?

The most widely accepted pathway involves a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[3][4] This reaction is typically facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid (HCl) byproduct.[5]

The process can be visualized in two main steps:

  • Nucleophilic Attack: The alcohol attacks the sulfonyl chloride, displacing the chloride ion and forming a protonated sulfonate ester intermediate.[3][4]

  • Deprotonation: The base (e.g., pyridine) removes the proton from the intermediate to yield the neutral sulfonate ester and the pyridinium chloride salt.[3][4]

It is crucial to note that this reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the process.[3][6]

Section 2: Troubleshooting Common Issues in Sulfonate Ester Synthesis

This section addresses the most frequently encountered problems during sulfonate ester synthesis, providing causative explanations and actionable solutions.

Q2: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I fix this?

Several factors can contribute to an incomplete reaction. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficiently Reactive Alcohol Sterically hindered alcohols (secondary, tertiary) or electron-deficient alcohols react more slowly.[3] Tosyl chloride, being bulky, is particularly sensitive to steric hindrance and will preferentially react with less hindered alcohols.[3]Increase the reaction temperature, use a more reactive sulfonylating agent (e.g., mesyl chloride or triflic anhydride), or employ a more potent catalyst like DMAP (see Q4).
Poor Quality Sulfonyl Chloride Sulfonyl chlorides can degrade over time, especially in the presence of moisture, through hydrolysis to the corresponding sulfonic acid.[7][8][9] This reduces the concentration of the active reagent.Use a fresh bottle of sulfonyl chloride or purify the existing stock. Store sulfonyl chlorides under an inert atmosphere and away from moisture.[10]
Inadequate Base The base may be too weak to effectively neutralize the generated HCl, leading to a buildup of acid that can protonate the starting alcohol, reducing its nucleophilicity.Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used. For very sluggish reactions, a stronger, non-nucleophilic base might be considered, though this can promote side reactions.
Solvent Choice The polarity of the solvent can influence reaction rates.Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. Ensure the solvent is anhydrous.
Q3: I am observing significant formation of an alkyl chloride byproduct. What is happening and how can I prevent it?

The formation of an alkyl chloride is a classic side reaction that arises from the reactivity of the intermediate species.

The Mechanism of Alkyl Chloride Formation:

This side reaction is particularly prevalent when using pyridine as a base. Pyridine can act as a nucleophile, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate.[4] The chloride ion, now a free nucleophile, can then attack the carbon of the starting alcohol (in an SN2 fashion), leading to the alkyl chloride and regenerating the pyridine.

G

Preventative Measures:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even -20 °C can significantly suppress the formation of the sulfonylpyridinium salt and the subsequent SN2 attack.

  • Use a Non-Nucleophilic Base: Employing a sterically hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of pyridine can minimize the formation of the reactive intermediate.

  • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride dropwise to the solution of the alcohol and base can help to keep its concentration low, favoring the direct reaction with the more abundant alcohol over the reaction with the base.

Q4: The reaction with my secondary/hindered alcohol is very slow, and increasing the temperature is leading to decomposition. Is there a way to accelerate the reaction under mild conditions?

Yes, this is a classic scenario where a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective.

The Role of DMAP as a Catalyst:

DMAP is a hypernucleophilic acylation catalyst.[11][12] It functions by reacting with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[12] This intermediate is much more electrophilic than the sulfonyl chloride itself. The alcohol, even if sterically hindered, can then readily attack this activated intermediate to form the sulfonate ester, regenerating the DMAP catalyst in the process.[12]

G

Experimental Protocol:

  • Dissolve the alcohol (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Add DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 - 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Section 3: Frequently Asked Questions (FAQs)

Q5: How do I choose between mesyl chloride (MsCl), tosyl chloride (TsCl), and triflic anhydride (Tf2O)?

The choice of sulfonylating agent depends on the desired reactivity and the nature of your substrate.

Reagent Structure Reactivity Use Cases & Considerations
Mesyl Chloride (MsCl) CH₃SO₂ClHighGood for less reactive or hindered alcohols. The resulting mesylate is a good leaving group.
Tosyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClModerateA common, crystalline, and easy-to-handle reagent. The tosylate group is also a very good leaving group. Can be sterically sensitive.[3]
Triflic Anhydride (Tf₂O) (CF₃SO₂)₂OVery HighExtremely reactive, used for very unreactive alcohols. The triflate anion is one of the best known leaving groups. Must be handled with care due to its high reactivity.
Q6: My sulfonate ester product seems to be unstable during workup or purification. Why is this happening?

Sulfonate esters are potent alkylating agents and can be susceptible to hydrolysis or reaction with nucleophiles, especially under non-neutral pH conditions.[13][14][15]

Troubleshooting Purification:

  • Avoid Basic Conditions: During aqueous workup, avoid strong bases. Use a mild base like saturated sodium bicarbonate solution for neutralization. The alkaline hydrolysis of sulfonate esters can be a significant decomposition pathway.[16][17]

  • Avoid Acidic Conditions: Strong acids can also promote decomposition, particularly for esters of secondary alcohols which can form stabilized carbocations.[13]

  • Chromatography Considerations: Silica gel is slightly acidic and can cause decomposition of sensitive sulfonate esters. If this is suspected, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.

    • Use a different stationary phase, such as alumina.

    • Minimize the contact time on the column by running the chromatography as quickly as possible.

  • Recrystallization: If the product is a solid, recrystallization is often the best method for purification as it avoids prolonged contact with stationary phases.[18]

Q7: What are the best practices for handling and storing sulfonyl chlorides?

Sulfonyl chlorides are moisture-sensitive and corrosive.[19] Proper handling is essential for both safety and reaction success.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[10][20] Older samples may develop a yellowish color due to decomposition into sulfur dioxide and chlorine.[9]

  • Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

  • Quenching: Unused sulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate.

References

Technical Support Center: Solvent Effects on Sodium 4-(pivaloyloxy)benzenesulfonate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the reaction kinetics of sodium 4-(pivaloyloxy)benzenesulfonate. Our goal is to empower you with the scientific understanding and practical guidance needed to navigate the complexities of your experiments and achieve reliable, reproducible results.

Introduction: The Critical Role of the Solvent

This compound is a sulfonate ester, a class of compounds widely utilized in organic synthesis, particularly as effective leaving groups in nucleophilic substitution reactions. The pivaloyl group serves as a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions. The choice of solvent is paramount as it can dramatically influence the reaction rate, mechanism (SN1 vs. SN2), and the formation of side products. Understanding the interplay between the solvent, substrate, and nucleophile is key to mastering these reactions.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound, with a focus on solvent-related causes and solutions.

Issue 1: Reaction is proceeding much slower than expected.

Possible Cause: The chosen solvent may be hindering the nucleophile's reactivity or failing to adequately stabilize the transition state. This is a frequent issue in nucleophilic substitution reactions.

Troubleshooting Steps:

  • Evaluate Solvent Type:

    • For SN2 Reactions (strong nucleophile): If you are using a polar protic solvent (e.g., water, methanol, ethanol), it is likely solvating your nucleophile through hydrogen bonding. This "caging" effect significantly reduces the nucleophile's ability to attack the electrophilic carbon.

      • Solution: Switch to a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][2] These solvents can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it more "free" and reactive.[1][2]

    • For SN1-type Reactions (solvolysis/weak nucleophile): If your reaction relies on the formation of a carbocation-like intermediate, a polar protic solvent is generally preferred. These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding and their high dielectric constant.[1][3] If the rate is still slow, consider a more polar protic solvent.

  • Check for Water Content:

    • Even in aprotic solvents, trace amounts of water can hydrolyze the sulfonate ester, consuming the starting material in a non-productive pathway.

      • Solution: Ensure your solvent is anhydrous. Use freshly dried solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Consider Reactant Solubility:

    • The reaction will be slow if your this compound or nucleophile is not fully dissolved.

      • Solution: Choose a solvent that provides good solubility for all reactants at the reaction temperature. A solvent mixture might be necessary.

Issue 2: Significant formation of a hydrolysis byproduct (sodium 4-hydroxybenzenesulfonate).

Possible Cause: The presence of water in the reaction medium is leading to the hydrolysis of the pivaloyl ester. Sulfonate esters themselves can also undergo solvolysis.[4]

Troubleshooting Steps:

  • Strict Anhydrous Conditions:

    • As mentioned above, the rigorous exclusion of water is critical. Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and reagents.

  • pH Control:

    • Hydrolysis of the pivaloyl ester can be catalyzed by both acid and base.

      • Solution: If the reaction conditions are not pH-sensitive, consider running the reaction in the presence of a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) to neutralize any trace acidic impurities. Research has shown that sulfonate ester formation is negligible when any acid is neutralized by a slight excess of base.[4][5]

  • Solvent Choice:

    • Protic solvents can act as nucleophiles, leading to solvolysis.

      • Solution: If the desired reaction does not require a protic solvent, switching to a polar aprotic solvent will minimize this side reaction.

Issue 3: Inconsistent reaction rates and yields between batches.

Possible Cause: This often points to variability in starting material quality or, more commonly, solvent purity and water content.

Troubleshooting Steps:

  • Standardize Solvent Quality:

    • Solution: Use a consistent grade and supplier for your solvents. If possible, use freshly opened bottles of anhydrous solvent for each reaction or purify and dry the solvent in-house before use.

  • Implement a Control Reaction:

    • Solution: Run a small-scale control reaction with a well-characterized batch of starting materials and a standardized solvent to ensure that the experimental setup is not the source of variability.

  • Monitor Water Content:

    • Solution: For critical applications, consider using Karl Fischer titration to quantify the water content of your solvent before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: How does the choice between a polar protic and a polar aprotic solvent affect the reaction mechanism (SN1 vs. SN2)?

A1: The solvent plays a crucial role in determining the reaction pathway:

  • SN1 reactions proceed through a carbocation intermediate. Polar protic solvents (e.g., water, alcohols) are ideal for SN1 reactions because they can stabilize the transition state leading to the carbocation and the leaving group through hydrogen bonding.[1][3] They can also act as the nucleophile in what is known as a solvolysis reaction.

  • SN2 reactions involve a single concerted step where the nucleophile attacks as the leaving group departs. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for SN2 reactions.[1][2] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[1][2] Protic solvents would "cage" and deactivate the strong nucleophile required for an SN2 pathway.[2]

Q2: What is the expected leaving group in reactions of this compound?

A2: The benzenesulfonate moiety is an excellent leaving group. The negative charge on the sulfonate anion is resonance-stabilized across the three oxygen atoms, making it a very weak base and thus a stable leaving group.[6] The pivaloyl group is a protecting group for the phenol and is not the intended leaving group in nucleophilic substitution at the aromatic ring. Cleavage of the pivaloyl ester would occur under different (typically hydrolytic) conditions.

Q3: Can I use a non-polar solvent for my reaction?

A3: It is generally not recommended. This compound is a salt and will have very poor solubility in non-polar solvents like hexane or toluene. For a reaction to occur, the reactants must be dissolved to allow for effective molecular collisions. Polar solvents are necessary to dissolve the ionic starting material.[1][2]

Q4: My reaction involves a charged nucleophile. How does solvent choice impact its effectiveness?

A4: For charged nucleophiles (e.g., hydroxide, alkoxides), polar aprotic solvents are almost always the better choice for an SN2 reaction.[1][2] In a polar protic solvent, the positively polarized hydrogens of the solvent will form a tight solvation shell around the anionic nucleophile, stabilizing it and making it less reactive.[2] A polar aprotic solvent solvates the accompanying cation more strongly than the anion, leaving the "naked" anion highly reactive.[7]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) in a Polar Aprotic Solvent

This protocol is a general guideline for reacting this compound with a strong nucleophile.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe. Stir until the starting material is fully dissolved.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it should be dried in vacuo before use.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extraction & Purification: Extract the product with a suitable organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Relative Reaction Rates in Different Solvents

The following table provides a conceptual summary of expected relative reaction rates for a typical SN2 reaction with this compound. Actual rates will vary based on the specific nucleophile and temperature.

SolventSolvent TypeExpected Relative Rate (SN2)Rationale
DMSOPolar AproticVery HighExcellent at dissolving ionic reactants, poorly solvates anions, increasing nucleophile reactivity.[1][2]
DMFPolar AproticHighSimilar to DMSO, a very effective solvent for SN2 reactions.[8]
AcetonePolar AproticModerateLess polar than DMSO or DMF, but still a good choice for many SN2 reactions.[1][2]
MethanolPolar ProticLowStrongly solvates and deactivates the nucleophile through hydrogen bonding.[1][2]
WaterPolar ProticVery LowHigh potential for unwanted hydrolysis and strong solvation of the nucleophile.[1][3]
TolueneNon-PolarNegligiblePoor solubility of the ionic starting material.

Visualizations

Caption: Solvent effect on nucleophile reactivity in SN2 reactions.

Troubleshooting_Flowchart start Problem with Reaction q_rate Is the reaction too slow? start->q_rate q_side_product Is there significant hydrolysis byproduct? start->q_side_product q_consistency Are results inconsistent? start->q_consistency q_rate->q_side_product No check_solvent_type Evaluate Solvent Type (Protic vs. Aprotic) q_rate->check_solvent_type Yes q_side_product->q_consistency No use_anhydrous Use Strict Anhydrous Conditions q_side_product->use_anhydrous Yes standardize_solvent Standardize Solvent Grade and Supplier q_consistency->standardize_solvent Yes switch_to_aprotic Switch to Polar Aprotic (DMSO, DMF) for SN2 check_solvent_type->switch_to_aprotic check_solubility Check Reactant Solubility check_solvent_type->check_solubility control_ph Control pH with Non-nucleophilic Base use_anhydrous->control_ph run_control Run Control Reaction standardize_solvent->run_control karl_fischer Quantify Water Content (Karl Fischer) run_control->karl_fischer

Caption: Troubleshooting workflow for common reaction issues.

References

preventing hydrolysis of sodium 4-(pivaloyloxy)benzenesulfonate during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Sodium 4-(pivaloyloxy)benzenesulfonate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with its purification, specifically preventing unwanted hydrolysis during the workup phase. This document provides not just protocols, but the chemical reasoning behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working up reactions involving this compound?

The principal challenge is the hydrolytic cleavage of the pivaloyl ester bond. This compound is an aryl ester, and like all esters, it is susceptible to hydrolysis—the chemical breakdown by water—to yield its parent phenol (sodium 4-hydroxybenzenesulfonate) and pivalic acid.[1][2] This reaction is significantly accelerated by the presence of either acid or, more commonly, base catalysts.[3] During a typical aqueous workup, the very solutions used to neutralize catalysts and remove impurities create a prime environment for this undesired hydrolysis, which can drastically reduce the yield and purity of your final product.[4]

Q2: I understand the pivaloyl group is sterically bulky. Doesn't that protect the ester from hydrolysis?

Yes, the bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the electrophilic carbonyl carbon. This steric shield makes it more difficult for nucleophiles, including water and hydroxide ions, to attack the carbonyl group compared to less hindered esters like acetates or benzoates.[5] This inherent stability is often why pivaloyl groups are used as protecting groups.[6]

However, "more difficult" does not mean impossible. Under forcing conditions—such as the use of strong bases (e.g., NaOH, KOH), elevated temperatures, or prolonged exposure to aqueous basic solutions—hydrolysis can and will occur.[1][7] For preparative purposes, base-catalyzed hydrolysis (saponification) is particularly problematic because it is generally irreversible, as the resulting carboxylic acid is deprotonated to a carboxylate salt.[1][3]

Q3: Which steps in a standard workup pose the highest risk for hydrolysis?

The highest risk is associated with any step involving aqueous basic solutions. Specifically:

  • Neutralization/Quenching: The most common source of hydrolysis is the use of a basic wash to neutralize the acid catalyst (e.g., from an esterification reaction) or unreacted acidic starting materials. Using strong bases like sodium hydroxide is highly discouraged as they can rapidly saponify the ester.[3][8]

  • Prolonged Contact Time: Even with mild bases, allowing the organic and aqueous layers to remain in contact for extended periods in the separatory funnel increases the chance of hydrolysis.[7]

  • Elevated Temperatures: The rate of hydrolysis, like most chemical reactions, increases with temperature. Performing extractions at room temperature or higher will accelerate product degradation.[4]

Q4: How can I detect if my product has degraded via hydrolysis?

The primary hydrolysis product is sodium 4-hydroxybenzenesulfonate. You can detect its presence using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolysis product, being a phenol, is significantly more polar than the starting ester. On a TLC plate, it will appear as a new spot with a much lower Rf value (it will travel a shorter distance up the plate).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive method. In the ¹H NMR spectrum of the crude product, the appearance of aromatic signals corresponding to sodium 4-hydroxybenzenesulfonate alongside your product signals is a clear indicator of hydrolysis.[4] You would also see the disappearance of the characteristic singlet for the nine protons of the pivaloyl group (~1.3 ppm) and the appearance of a broad peak for the phenolic -OH group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the molecular weights of the parent compound and its hydrolysis byproduct, confirming degradation.[7][9]

Troubleshooting Guide: Low Yield & Impurity Issues

This section addresses common problems encountered during the workup of this compound.

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Low final yield; TLC/NMR shows presence of a highly polar byproduct. Base-Mediated Hydrolysis (Saponification). 1. Use a Milder Base: Switch from strong bases (NaOH, KOH) to cold, saturated sodium bicarbonate (NaHCO₃) solution.[4][7] Rationale: Bicarbonate is a weaker base than hydroxide, sufficiently basic to neutralize strong acids but far less nucleophilic, thus minimizing the rate of attack on the ester carbonyl. 2. Minimize Contact Time: Perform washes quickly (<1-2 minutes of shaking). Do not let layers stand in the funnel. Rationale: Reducing the duration of exposure to the aqueous phase limits the time available for the hydrolysis reaction to occur. 3. Work at Low Temperatures: Conduct all aqueous washes in an ice-water bath. Rationale: Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction.[4]
Product appears oily or wet after solvent removal; NMR shows broad peaks. Incomplete Drying. 1. Use a Brine Wash: Before drying, wash the organic layer with cold, saturated aqueous NaCl (brine).[4] Rationale: Brine reduces the solubility of organic compounds in the aqueous layer and helps pull residual water from the organic layer due to osmotic pressure.[10] 2. Sufficient Drying Agent: Use an adequate amount of an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add it until it no longer clumps together and flows freely. Rationale: Residual water can promote hydrolysis over time, even in organic solvent, especially if acidic or basic impurities remain.
Product is contaminated with starting materials. Inefficient Extraction/Washing. 1. Verify pH of Aqueous Layer: After a basic wash, check the pH of the aqueous layer with pH paper to ensure all acidic starting materials have been neutralized and extracted. 2. Multiple Washes: Perform multiple small-volume washes rather than a single large-volume wash. Rationale: Partition coefficients dictate that multiple extractions are more efficient at removing impurities.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to hydrolysis during workup.

G start Low Yield or Impure Product? q1 TLC/NMR shows hydrolysis product? start->q1 q2 What base was used for neutralization? q1->q2 Yes sol3 ISSUE LIKELY ELSEWHERE: Consider reaction conditions or other workup impurities. q1->sol3 No strong_base Strong Base (NaOH, KOH) q2->strong_base mild_base Mild Base (NaHCO3, Na2CO3) q2->mild_base sol1 SOLUTION: Switch to cold, saturated NaHCO3. Minimize contact time. strong_base->sol1 q3 Workup Temperature? mild_base->q3 temp_rt Room Temp or Elevated q3->temp_rt temp_cold Ice Bath (0-5 °C) q3->temp_cold sol2 SOLUTION: Perform all aqueous steps in an ice bath. temp_rt->sol2 temp_cold->sol3

A decision tree for troubleshooting hydrolysis during workup.
Recommended Protocols & Methodologies

Protocol 1: Optimized Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction mixture and isolating this compound while minimizing product loss.

  • Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench with Cold Water: Slowly add ice-cold deionized water to the reaction mixture with stirring to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Neutralization Wash (Critical Step):

    • Wash the organic layer once with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution .[4][7][11]

    • Shake the separatory funnel gently for no more than 1 minute. Vent frequently, as CO₂ gas will be evolved if acid is present.

    • Quickly separate the layers. Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8). Repeat with a fresh portion of cold NaHCO₃ solution if necessary.

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) .[4][10] This step helps to remove the bulk of dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Add the agent until it no longer clumps. Let it sit for 10-15 minutes at 0-5 °C.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-40 °C. High temperatures can still promote degradation of the isolated product if trace impurities remain.

  • Final Analysis: Analyze the crude product using TLC and/or ¹H NMR to confirm purity and the absence of the hydrolysis byproduct.

Protocol 2: TLC Analysis for Detecting Hydrolysis
  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Prepare a co-spot by mixing your crude product with a small sample of the starting phenol (sodium 4-hydroxybenzenesulfonate), if available.

  • TLC Plate: Spot the crude product and the co-spot lane on a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio will depend on the specific reaction components but should be chosen to give an Rf of ~0.3-0.5 for the desired product.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • Desired Product: A single major spot.

    • Hydrolysis: The appearance of a second, more polar spot (lower Rf) that corresponds to the starting phenol in the co-spot lane.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The diagram below illustrates the nucleophilic acyl substitution mechanism for the base-catalyzed hydrolysis of this compound.

Mechanism of base-catalyzed ester hydrolysis.

References

Navigating the Scale-Up of Sodium 4-(pivaloyloxy)benzenesulfonate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of sodium 4-(pivaloyloxy)benzenesulfonate. As Senior Application Scientists, we understand that transitioning a promising laboratory procedure to a larger scale introduces a unique set of challenges. This guide is designed with full editorial control to provide you with in-depth, practical, and scientifically grounded advice to navigate these complexities. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring a robust and reproducible process.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses common issues encountered during the scale-up of the esterification of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride.

Question 1: My reaction is sluggish and incomplete, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

This is a frequent challenge when scaling up this reaction and often points to mass transfer limitations due to the poor solubility of the starting material, sodium 4-hydroxybenzenesulfonate, in common aprotic solvents.

Underlying Causes:

  • Heterogeneous Reaction Mixture: Sodium 4-hydroxybenzenesulfonate is a salt with limited solubility in non-polar aprotic solvents like toluene or xylene, which are often chosen for their suitable boiling points and ease of water removal. This results in a solid-liquid slurry, where the reaction can only occur at the surface of the solid particles, leading to slow and incomplete conversion.

  • Insufficient Mixing: As the scale increases, achieving uniform suspension of the solid reactant becomes more difficult. "Dead zones" in the reactor where the solid settles can lead to localized low reaction rates.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Consider a mixed solvent system to improve the solubility of the sodium 4-hydroxybenzenesulfonate. A combination of a non-polar solvent like xylene with a more polar, aprotic solvent such as tetrachloroethane has been shown to be effective in similar systems by enhancing the compatibility of the reactants[1].

    • Ensure your solvents are rigorously dried. Any moisture will rapidly react with the pivaloyl chloride, reducing its availability for the desired reaction and forming pivalic acid and HCl.

  • Implementation of Phase-Transfer Catalysis (PTC):

    • A phase-transfer catalyst is highly recommended for this reaction. Quaternary ammonium or phosphonium salts, such as tetrabutylammonium bromide (TBAB) or tetra-n-butylphosphonium chloride, can facilitate the transfer of the phenoxide anion from the solid phase to the organic phase where the pivaloyl chloride is dissolved[2]. This dramatically increases the reaction rate.

    • Recommended PTC Loading: Start with 1-5 mol% of the phase-transfer catalyst relative to the sodium 4-hydroxybenzenesulfonate.

  • Mechanical Agitation Assessment:

    • Ensure the agitator design and speed are sufficient to maintain a uniform slurry. For larger reactors, consider the use of baffles to improve mixing and prevent vortex formation.

Question 2: I'm observing significant levels of an unknown impurity in my final product. What are the likely side reactions, and how can I minimize them?

Answer:

Impurity formation is a critical concern during scale-up, impacting both yield and the quality of the final product. The most probable side reactions in this synthesis are hydrolysis and the formation of pivalic anhydride.

Likely Side Reactions and Impurities:

ImpurityFormation PathwayMitigation Strategy
Sodium 4-hydroxybenzenesulfonate (unreacted starting material)Incomplete reaction due to poor solubility or insufficient reagent.Implement strategies from Question 1 (PTC, solvent optimization). Ensure pivaloyl chloride is added in a slight excess (1.05-1.1 equivalents).
Pivalic AcidReaction of pivaloyl chloride with residual moisture in the starting materials or solvent.Rigorously dry all starting materials and solvents. Handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Pivalic AnhydrideCan form from the reaction of pivaloyl chloride with pivalate anion (formed from hydrolysis).Strict moisture control is key.
Di-acylated byproductsUnlikely due to the presence of the sulfonate group, but could occur if reaction temperatures are excessively high.Maintain strict temperature control.

Analytical Monitoring:

  • Regularly monitor the reaction progress and impurity profile using High-Performance Liquid Chromatography (HPLC). An isocratic reverse-phase method with a C18 column and a buffered mobile phase (e.g., phosphate buffer and acetonitrile) is a good starting point for analysis.

Question 3: The isolation of my product by filtration is slow, and the product seems to retain a lot of solvent. How can I improve the physical properties of the final product for easier isolation?

Answer:

The physical form of the product is crucial for efficient isolation and drying at scale. Small, poorly formed crystals can lead to filtration and handling issues.

Troubleshooting Crystallization and Isolation:

  • Controlled Precipitation/Crystallization:

    • Instead of crashing the product out of solution, aim for a controlled crystallization. After the reaction is complete, consider a solvent swap to a solvent in which the product has lower solubility but from which it crystallizes well (e.g., isopropanol or acetone).

    • Cool the reaction mixture slowly to promote the growth of larger, more uniform crystals.

    • Seeding the solution with a small amount of previously isolated, pure product can encourage the formation of the desired crystal habit.

  • Washing Procedure:

    • Wash the filter cake with a cold, non-solvating solvent to remove residual impurities and the reaction solvent. A low-boiling point solvent like heptane or diethyl ether can be effective.

  • Drying:

    • Dry the product under vacuum at a moderately elevated temperature (e.g., 50-60 °C) to remove residual solvents. Ensure the temperature is well below the decomposition temperature of the product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when working with pivaloyl chloride on a large scale?

A1: Pivaloyl chloride is a corrosive and flammable liquid that reacts exothermically with water, releasing hydrochloric acid gas[3]. Key safety measures include:

  • Handling: Always handle pivaloyl chloride in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Moisture Control: Ensure all reactors, transfer lines, and solvents are scrupulously dry to prevent a runaway reaction.

  • Inert Atmosphere: Store and handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

  • Emergency Preparedness: Have appropriate spill control materials (e.g., non-combustible absorbents like sand or earth) and emergency procedures in place.

Q2: How can I assess the thermal risk of this reaction during scale-up?

A2: A thorough thermal hazard assessment is crucial before scaling up.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset of thermal decomposition for your starting materials, the reaction mixture, and the final product.

  • Reaction Calorimetry (RC1): A reaction calorimeter can be used to measure the heat of reaction and the rate of heat evolution under process-relevant conditions. This data is essential for ensuring that the cooling capacity of your reactor is sufficient to control the reaction temperature.

  • Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) can determine the "Maximum Temperature of the Synthesis Reaction" (MTSR), which is the highest temperature the reaction mixture would reach in a worst-case scenario of a cooling failure. This information is critical for defining safe operating limits.

Q3: What quality control checks should I perform on my starting materials?

A3: The quality of your starting materials is paramount for a successful and reproducible synthesis.

  • Sodium 4-hydroxybenzenesulfonate:

    • Purity: Assay by titration or HPLC.

    • Moisture Content: Determine by Karl Fischer titration. High moisture content will consume pivaloyl chloride.

    • Presence of Isomers: Check for the presence of ortho or meta isomers, which could lead to impurities in the final product.

  • Pivaloyl Chloride:

    • Purity: Assay by GC or titration.

    • Acidity: Check for the presence of free HCl or pivalic acid.

Experimental Protocol: A Scalable Approach

This protocol is based on analogous procedures and best practices for this type of transformation.

dot

Caption: A typical workflow for the synthesis of this compound.

Logical Relationships in Troubleshooting

dot

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Corrective Actions problem Incomplete Reaction Low Yield cause1 Mass Transfer Limitation (Poor Solubility) problem->cause1 cause2 Reagent Decomposition (Moisture Presence) problem->cause2 cause3 Insufficient Mixing (Reactor Geometry/Agitation) problem->cause3 solution1a Add Phase-Transfer Catalyst cause1->solution1a solution1b Optimize Solvent System cause1->solution1b solution2a Dry Solvents & Reactants cause2->solution2a solution2b Use Inert Atmosphere cause2->solution2b solution3a Increase Agitation Speed cause3->solution3a solution3b Evaluate Impeller Design cause3->solution3b

Caption: Troubleshooting logic for incomplete reactions in the synthesis.

References

Validation & Comparative

analytical methods for validating sodium 4-(pivaloyloxy)benzenesulfonate products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Validation of Sodium 4-(Pivaloyloxy)Benzenesulfonate

This guide provides a comprehensive framework for the analytical validation of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to offer a comparative analysis of essential analytical techniques. We will delve into the causality behind methodological choices, ensuring that each protocol is not only robust but also self-validating, aligning with the highest standards of scientific integrity and regulatory expectations.

The Critical Role of Analytical Validation

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity. The goal is to establish, through objective laboratory evidence, that the analytical methods used for quality control are suitable for their intended purpose. This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which provides a framework for validating analytical procedures.[1][2][3]

The validation process ensures that the chosen methods can reliably assess the critical quality attributes (CQAs) of this compound, including its identity, strength, quality, and purity.[4]

Strategic Workflow for Analytical Validation

A robust validation strategy involves a multi-tiered approach where different analytical techniques are employed to build a comprehensive quality profile of the compound. Each method provides a unique piece of the puzzle, and their collective data ensures a high degree of confidence in the material's quality.

cluster_0 Phase 1: Identification & Structural Confirmation cluster_1 Phase 2: Quantitative Analysis & Purity cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Final Quality Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Mass FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Assay, Impurities) MS->HPLC Identifies Impurities for Quantitation UPLC UHPLC-UV/MS (Higher Resolution) HPLC->UPLC Alternative for higher throughput Validation Full Method Validation (ICH Q2) HPLC->Validation Primary Quantitative Method TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Complementary Thermal Data DSC->Validation Provides Physical Specs Spec Specification Setting Validation->Spec Release Batch Release Spec->Release

Caption: High-level validation workflow for this compound.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is driven by its ability to measure a specific attribute accurately and reliably. Here, we compare the primary techniques used for validating this compound.

Technique Primary Application Strengths Limitations Regulatory Standing
HPLC-UV Assay, Purity, Related Substances, StabilityHighly quantitative, robust, excellent precision, widely available.[5][6]Moderate sensitivity, requires chromophore, may not resolve all impurities without extensive method development.Gold standard for quantitative analysis; detailed guidelines in USP <621>.[7][8][9]
NMR Spectroscopy Definitive Structure Elucidation, IdentificationUnambiguous structural information, can identify unknown impurities, quantitative (qNMR).Relatively low sensitivity, complex mixture analysis can be challenging, expensive instrumentation.Required for structural confirmation of reference standards; increasing use in quantitative applications.[10]
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IdentificationExtremely high sensitivity and specificity, direct molecular weight information.[11]Often requires coupling with a separation technique (LC-MS), quantification can be complex without stable isotope standards.Essential for impurity profiling and structural alerts (e.g., genotoxic impurities).[12]
Thermal Analysis (TGA/DSC) Melting Point, Decomposition Temperature, PolymorphismProvides key physicochemical data, small sample requirement.[13][14]Not a direct measure of purity, can be influenced by sample preparation.Important for material characterization and stability assessment.[15]

Deep Dive: High-Performance Liquid Chromatography (HPLC)

For routine quality control, HPLC is the workhorse method due to its precision and reliability in quantifying the active compound and its impurities.

Causality Behind Method Design
  • Column Choice: A reversed-phase C18 column is the logical starting point. The stationary phase is nonpolar, while the mobile phase is polar. This compound possesses both polar (sulfonate) and nonpolar (pivaloyl and benzene ring) moieties, making it well-suited for retention and separation on a C18 column.

  • Mobile Phase Selection: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer is crucial for maintaining a consistent pH, which ensures the sulfonate group remains ionized, leading to reproducible retention times. A gradient elution (where the organic modifier concentration is increased over time) is often preferred over an isocratic method to ensure that both early-eluting polar impurities (like 4-hydroxybenzenesulfonic acid) and late-eluting nonpolar impurities are effectively separated and eluted from the column.[16]

  • Detector Wavelength: The benzene ring in the molecule is a strong chromophore. A UV detector set to a wavelength around 220-230 nm is typically used to maximize the signal and achieve high sensitivity for both the main compound and related aromatic impurities.

Experimental Protocol: HPLC Assay and Purity Method

This protocol is a representative example and must be fully validated before implementation.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[16][17]

    • Column Temperature: 40 °C.

    • Detector: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Solutions Preparation:

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria (per USP <621>): [7][9]

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

    • Trustworthiness Check: The SST ensures the chromatographic system is performing adequately on the day of analysis. Failure to meet SST criteria invalidates the run.

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution in duplicate.

    • Inject the Sample Solution in duplicate.

    • Inject a Standard Solution after every 6-10 sample injections to verify system stability.

  • Calculations:

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Impurity (%): (Area_Impurity / Sum of all Areas) * 100 (Area Percent Method)

HPLC Method Validation Workflow

The developed HPLC method must be validated according to ICH Q2(R2) guidelines.[1][11][18]

start Method Development Complete specificity Specificity (Peak Purity, Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (For Impurities) precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Orthogonal Methods for Complete Characterization

Relying solely on HPLC is insufficient. Orthogonal methods, which measure the analyte based on different chemical or physical principles, are essential for a complete validation package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled view of the molecule's chemical structure.

  • ¹H NMR: Should confirm the presence and integration of protons corresponding to the t-butyl group (a sharp singlet at ~1.3 ppm), the aromatic protons (two doublets between 7-8 ppm), and their expected splitting patterns.

  • ¹³C NMR: Will verify the number of unique carbon atoms, including the carbonyl carbon of the pivaloyl group, the quaternary carbon, the methyl carbons, and the distinct aromatic carbons.

Expertise Insight: The chemical shifts in NMR are highly sensitive to the chemical environment. Any deviation from the reference spectrum is a strong indicator of a structural change or the presence of an impurity. For instance, the presence of 4-hydroxybenzenesulfonic acid would introduce a distinct phenolic -OH signal and shifts in the aromatic proton signals.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and identify trace-level impurities.

  • Technique: Electrospray Ionization (ESI) in negative mode is ideal for this compound, as the sulfonate group readily forms a stable anion [M-Na]⁻.

  • Expected Mass: The calculated monoisotopic mass of the C₁₁H₁₃O₅S⁻ anion is 257.05 Da. The high-resolution mass spectrum should match this value within a few parts per million (ppm), confirming the elemental composition.

  • Application: When coupled with LC (LC-MS), this technique can provide mass information for every peak separated by the HPLC, making it a powerful tool for identifying unknown impurities detected during the purity analysis.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It will show a sharp endotherm corresponding to the melting point of the crystalline solid. The presence of impurities typically broadens this peak and lowers the melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For anhydrous this compound, the TGA curve should remain flat until the onset of thermal decomposition. A mass loss at lower temperatures (e.g., <120 °C) would indicate the presence of residual water or other volatile solvents.[15][19]

Conclusion: An Integrated Approach to Validation

The validation of this compound is not a single experiment but a comprehensive analytical strategy. By integrating the quantitative power of HPLC, the definitive structural information from NMR, the high sensitivity of MS, and the physicochemical data from thermal analysis, a complete and reliable quality profile can be established. This multi-faceted approach ensures that the methods are robust, the data is trustworthy, and the final product meets the stringent quality standards required in the pharmaceutical industry. This guide provides the foundational principles and practical protocols to achieve that goal, grounded in established regulatory frameworks and sound scientific reasoning.

References

A Comparative Analysis for the Modern Organic Chemist: Sodium 4-(Pivaloyloxy)benzenesulfonate vs. Tosylates as Leaving Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of a leaving group is paramount to the success of a chemical transformation. For decades, the p-toluenesulfonate (tosylate) group has been a cornerstone in the chemist's toolbox, prized for its ability to convert poorly reactive alcohols into substrates amenable to nucleophilic substitution and cross-coupling reactions. However, the continuous pursuit of enhanced reactivity, selectivity, and milder reaction conditions has spurred the development of novel sulfonate esters. Among these, sodium 4-(pivaloyloxy)benzenesulfonate is emerging as a compelling alternative. This guide provides a comprehensive comparative analysis of these two sulfonate-based leaving groups, offering experimental insights and data to inform your synthetic strategy.

Introduction: The Critical Role of the Leaving Group

The efficacy of a nucleophilic substitution or cross-coupling reaction is intrinsically linked to the facility with which the leaving group departs. An ideal leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.[1] This stability ensures that the transition state leading to its departure is energetically accessible.

Tosylates, derived from p-toluenesulfonic acid (pKa ≈ -2.8), have long been the gold standard for activating alcohols. The resonance stabilization of the resulting tosylate anion renders it an excellent leaving group.[2] this compound, on the other hand, is a more recent addition to the synthetic repertoire. Its structure incorporates an electron-withdrawing pivaloyloxy group on the benzenesulfonate core, which is anticipated to further enhance the leaving group ability by increasing the electrophilicity of the sulfonate ester and stabilizing the departing anion.

At a Glance: Key Physicochemical and Reactivity Properties

A direct comparison of the fundamental properties of this compound and a typical alkyl tosylate reveals key differences that can influence their application in synthesis.

PropertyThis compoundAlkyl Tosylate
Chemical Formula C₁₁H₁₃NaO₅SC₈H₉O₃S (for methyl tosylate)
Molecular Weight 280.28 g/mol 186.22 g/mol (for methyl tosylate)
Physical Form SolidOften solid (for aryl/long-chain alkyl tosylates) or liquid (for simple alkyl tosylates)[2]
Key Structural Feature Pivaloyloxy (-OCOC(CH₃)₃) group at the para positionMethyl (-CH₃) group at the para position
Electronic Effect of Para-Substituent Electron-withdrawing (inductive effect)Electron-donating (hyperconjugation)[3]
Predicted Leaving Group Ability Enhanced due to the electron-withdrawing nature of the pivaloyloxy groupExcellent, but potentially lower than 4-(pivaloyloxy)benzenesulfonate
Preparation Typically from 4-hydroxybenzenesulfonic acid and pivaloyl chlorideFrom an alcohol and p-toluenesulfonyl chloride[4]

The Underlying Chemistry: Electronic Effects on Leaving Group Ability

The primary distinction between the 4-(pivaloyloxy)benzenesulfonate and the tosylate anion lies in the electronic nature of the para-substituent on the benzene ring. The methyl group of the tosylate is weakly electron-donating through hyperconjugation.[3] In contrast, the pivaloyloxy group is electron-withdrawing due to the inductive effect of the carbonyl group.

This difference has a profound impact on the stability of the departing sulfonate anion. An electron-withdrawing group, such as pivaloyloxy, will delocalize the negative charge on the sulfonate anion to a greater extent, thereby increasing its stability. A more stable anion is a better leaving group.[3] Consequently, it is predicted that this compound will be a more reactive leaving group than a tosylate under comparable conditions.

G cluster_0 Leaving Group Reactivity cluster_1 This compound cluster_2 Tosylates Substituent_Effect Electronic Effect of Para-Substituent Anion_Stability Stability of the Sulfonate Anion Substituent_Effect->Anion_Stability influences Reactivity Reactivity in Nucleophilic Substitution Anion_Stability->Reactivity determines Pivaloyloxy Pivaloyloxy Group (Electron-Withdrawing) High_Stability Increased Anion Stability Pivaloyloxy->High_Stability High_Reactivity Higher Reactivity High_Stability->High_Reactivity Methyl Methyl Group (Electron-Donating) Moderate_Stability Excellent Anion Stability Methyl->Moderate_Stability Moderate_Reactivity Excellent Reactivity Moderate_Stability->Moderate_Reactivity G Start Dissolve Alcohol in DCM Cool Cool to 0 °C Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_TsCl Add TsCl Add_Pyridine->Add_TsCl Stir Stir at 0 °C for 4h Add_TsCl->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purify Dry->Purify End Isolated Tosylate Purify->End

References

alternative reagents to sodium 4-(pivaloyloxy)benzenesulfonate for sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Sulfonating Reagents for Advanced Organic Synthesis

Abstract

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] This modification can profoundly enhance a molecule's aqueous solubility, modulate its biological activity, and create unique functional materials.[1] While a diverse array of sulfonating agents exists, the selection of an appropriate reagent is critical and dictated by the substrate's sensitivity, the desired selectivity, and scalability considerations. This guide provides a comprehensive comparison of key alternatives for sulfonation, moving from classical, high-reactivity agents to milder, more selective modern reagents. We will delve into the mechanistic rationale behind their application, present comparative data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Landscape of Sulfonation

At its core, the sulfonation of aromatic compounds is an electrophilic aromatic substitution (EAS) reaction.[3][4] The reaction proceeds via the attack of an electron-rich aromatic ring on a potent sulfur-based electrophile, typically sulfur trioxide (SO₃) or a related species, to form a resonance-stabilized intermediate known as a sigma complex.[4][5] Subsequent deprotonation restores aromaticity and yields the desired sulfonic acid.[4]

A point of clarification is necessary regarding the topic compound, sodium 4-(pivaloyloxy)benzenesulfonate. This molecule is a product of a multi-step synthesis, not a sulfonating agent itself. Its synthesis would typically involve the sulfonation of phenol to produce 4-hydroxybenzenesulfonic acid, followed by esterification of the phenolic hydroxyl group.[6] The challenge in such a synthesis lies in choosing a sulfonating agent that selectively targets the aromatic ring without causing unwanted side reactions. This guide focuses on the reagents used to perform such critical sulfonation steps.

The Classical "Hard" Sulfonating Agents: Power and Pitfalls

For robust, deactivated substrates or large-scale industrial processes, "hard" sulfonating agents are often the reagents of choice due to their high reactivity and low cost.

Sulfur Trioxide (SO₃) and Oleum

Sulfur trioxide is the parent electrophile for sulfonation. It is highly reactive and can be used as a gas, liquid, or in a stabilized solid form.[2] More commonly, it is employed as "oleum" or fuming sulfuric acid, a solution of SO₃ in concentrated sulfuric acid (H₂SO₄).[3][5]

  • Mechanism & Rationale: In this medium, the active electrophile is believed to be protonated SO₃ (HSO₃⁺) or related species like H₂S₂O₇.[3][7] The high concentration of the electrophile drives the reaction to completion, making it suitable for sulfonating less reactive aromatic rings.[8]

  • Drawbacks: The extreme reactivity of SO₃ and oleum often leads to a lack of selectivity. Common side reactions include oxidation, charring of sensitive organic substrates, and the formation of undesired diaryl sulfone byproducts.[9][10] The reaction is also highly exothermic and requires careful temperature control.

Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid is a powerful sulfonating agent, often preferred over SO₃ for its slightly moderated reactivity and ease of handling as a liquid.[11][12] It is widely used in the synthesis of detergents, dyes, and pharmaceuticals.[12]

  • Mechanism & Rationale: It reacts readily with aromatic compounds to install a sulfonyl chloride (-SO₂Cl) group, which can then be hydrolyzed to the sulfonic acid. Alternatively, it can directly sulfonate substrates. While a strong agent, it is often less destructive than pure sulfur trioxide.[12]

  • Drawbacks: The primary disadvantage is the stoichiometric release of highly corrosive hydrogen chloride (HCl) gas, which requires specialized equipment for scrubbing and disposal.[11][13] The process generates significant acidic waste, posing environmental and handling challenges.[13][14]

Milder Alternatives for Sensitive Substrates: SO₃ Complexes

For complex molecules prevalent in drug discovery, which often contain sensitive functional groups, moderating the extreme reactivity of SO₃ is essential. This is achieved by complexing SO₃ with Lewis bases.[15] These complexes are typically stable solids that are easier to handle and allow for more controlled sulfonation under milder conditions.[15]

Sulfur Trioxide Pyridine Complex (SO₃·py)

This is one of the most common and well-established mild sulfonating agents. It is a stable, commercially available solid.

  • Mechanism & Rationale: The pyridine lone pair coordinates to the sulfur atom of SO₃, reducing its electrophilicity. This tempered reactivity makes it ideal for the sulfonation of sensitive substrates, including furans, and for the O-sulfation of alcohols and carbohydrates.[16][17]

  • Drawbacks: While effective, workup can be complicated by the need to completely remove the pyridine base from the reaction mixture.[9] For certain substrates like xylooligosaccharides, the nucleophilic pyridine can cause cleavage of glycosidic bonds.[17]

Sulfur Trioxide DMF Complex (SO₃·DMF)

The complex of SO₃ with N,N-dimethylformamide is another excellent mild sulfonating agent, offering several advantages over its pyridine counterpart.

  • Mechanism & Rationale: DMF is a weaker Lewis base than pyridine, resulting in a less tightly bound complex. This makes the sulfur atom in SO₃·DMF more electrophilic and the complex a more potent sulfonating agent than SO₃·py under comparable conditions.[15] It is particularly effective for the sulfation of polysaccharides and tyrosine residues in peptides.[15][18][19] The workup is generally simpler as DMF is more readily removed.

  • Application Insight: The choice between SO₃·py and SO₃·DMF often comes down to a balance of reactivity and substrate stability. For highly sensitive substrates, the pyridine complex may be preferred, while for more robust systems where higher reactivity is needed, the DMF complex is an excellent choice.[15]

sulfonation_workflow sub Substrate in Anhydrous Solvent reagent Add SO3·Lewis Base Complex (e.g., DMF, Py) sub->reagent Inert Atmosphere (N2 or Ar) react Reaction (Stir at RT to 80°C) reagent->react Monitor by TLC/LCMS quench Quench Reaction (e.g., NaHCO3 solution) react->quench workup Aqueous Workup & Purification quench->workup product Isolated Sulfonated Product workup->product

General workflow for sulfonation using a sulfur trioxide-Lewis base complex.

Specialized and Modern Sulfonating Agents

Beyond the classical reagents, several specialized agents offer unique advantages in terms of mildness, selectivity, and ease of use.

Trimethylsilyl Chlorosulfonate (TMSClSO₃)

This reagent is a valuable tool for the mild sulfonation of organic molecules, particularly under nearly neutral conditions.[20][21]

  • Mechanism & Rationale: It serves as an effective source of electrophilic sulfur, reacting with aromatic systems through an electrophilic aromatic substitution mechanism.[22] Its key advantage is the ability to achieve sulfonation under mild conditions (e.g., room temperature in CH₂Cl₂) with high selectivity, often favoring the para-isomer for phenolic ethers.[22] This mildness prevents the polymerization or degradation that can occur with stronger agents.[22]

  • Applications: It is used in the synthesis of sulfonated polymers for proton exchange membranes and in the preparation of cyclic sulfates.[20][21]

Sulfamic Acid (NH₂SO₃H)

Sulfamic acid is a crystalline, stable solid that offers exceptional functional group tolerance.

  • Mechanism & Rationale: It is primarily used for the sulfation of alcohols and ethoxylated alcohols.[13] A significant advantage is its selectivity; it will sulfate hydroxyl groups without sulfonating aromatic rings, which is invaluable for multifunctional molecules.[13] The reaction proceeds stoichiometrically and directly yields the ammonium salt of the sulfate ester, simplifying the reaction and workup.[13]

  • Applications: Its primary use is in the production of ammonium-neutralized alcohol sulfates and ethoxylates, especially in smaller-batch processes where ease of handling is paramount.[13]

Comparative Analysis and Data Summary

The selection of a sulfonating agent is a multifactorial decision. The following table summarizes the key characteristics of the discussed reagents to guide this choice.

ReagentFormulaReactivitySelectivityCommon SubstratesConditionsByproducts / WasteKey AdvantagesKey Disadvantages
Oleum H₂SO₄·xSO₃Very HighLowDeactivated aromatics, alkylbenzenesLow Temp (-10 to 20°C)Large excess of H₂SO₄Low cost, high reactivityPoor selectivity, harsh, sulfone formation[10][23]
Chlorosulfonic Acid ClSO₃HHighModerateAromatics, alcohols, amines0°C to RTHCl gas, H₂SO₄Strong but less harsh than SO₃Corrosive HCl byproduct, acidic waste[11][13]
SO₃·Pyridine C₅H₅N·SO₃ModerateHighSensitive aromatics, alcohols, heterocyclesRT to 80°CPyridineMild, stable solid, good for O-sulfationPyridine removal can be difficult[9][17]
SO₃·DMF (CH₃)₂NCHO·SO₃Moderate-HighHighPolysaccharides, peptides, aromaticsRT to 60°CDMFMore reactive than SO₃·py, easier workupCan be less stable than SO₃·py
TMS Chlorosulfonate (CH₃)₃SiOSO₂ClMildVery HighPhenolic ethers, activated aromaticsRTTrimethylsilanolVery mild conditions, high selectivityHigher cost, moisture sensitive
Sulfamic Acid NH₂SO₃HMildHigh (for OH)Alcohols, ethoxylated alcohols80 to 120°CNone (forms ammonium salt)Specific for O-sulfation, no acidic wasteNot for C-sulfonation of aromatics[13]

Experimental Protocols

The following protocols are provided as representative examples. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Sulfonation of an Electron-Rich Aromatic using SO₃·DMF Complex
  • Rationale: This protocol demonstrates a mild and effective method for C-sulfonation of a sensitive or electron-rich aromatic substrate, minimizing side reactions.

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the aromatic substrate (1.0 eq).

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile, approx. 0.2 M).

    • In a separate flask, prepare a solution or slurry of SO₃·DMF complex (1.1 - 1.5 eq) in the same anhydrous solvent.

    • Add the SO₃·DMF solution dropwise to the stirring substrate solution at room temperature over 15-30 minutes. An ice bath can be used to control any initial exotherm.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C.

    • Upon completion, cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral to basic.

    • Transfer the mixture to a separatory funnel. If the product is organic-soluble, extract with an appropriate organic solvent (e.g., ethyl acetate). If the product is water-soluble (as the sodium salt), wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • The aqueous layer containing the sodium sulfonate salt can be concentrated under reduced pressure. Further purification can be achieved by recrystallization or chromatography.

Protocol 2: O-Sulfation of a Primary Alcohol using SO₃·Pyridine Complex
  • Rationale: This method is selective for the sulfation of hydroxyl groups and is a standard procedure for modifying carbohydrates or other polyols.[17]

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere (N₂), add the alcohol substrate (1.0 eq).

    • Dissolve the substrate in anhydrous pyridine. If the substrate is not soluble in pyridine, anhydrous DMF may be used as a co-solvent.

    • Add solid SO₃·pyridine complex (1.5 - 3.0 eq per hydroxyl group) to the solution in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be heated to 50-60°C to drive it to completion. Monitor by TLC or LC-MS.

    • Cool the reaction mixture to 0°C and quench by the slow addition of water or a saturated NaHCO₃ solution.

    • Remove the solvent (pyridine/DMF) under reduced pressure (azeotroping with toluene can aid in pyridine removal).[9]

    • Dissolve the residue in water and purify the resulting sulfated product. Purification often involves dialysis for larger molecules or ion-exchange chromatography for smaller molecules to remove excess salts and pyridine.

Conclusion and Future Outlook

The field of sulfonation has evolved significantly from a reliance on harsh, indiscriminate reagents to a sophisticated toolkit of mild and selective agents. For researchers in drug development, the use of SO₃ complexes and specialized reagents like trimethylsilyl chlorosulfonate provides the control necessary to functionalize complex molecular architectures without compromising sensitive functional groups. The choice of reagent is a critical experimental parameter that must be guided by the substrate's reactivity, the desired outcome, and safety considerations. Future developments will likely focus on catalytic and even more environmentally benign sulfonation methods, further expanding the synthetic chemist's ability to harness the power of the sulfonate group.

References

A Comparative Guide to HPLC and qNMR for Purity Assessment of Sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for determining the purity of sodium 4-(pivaloyloxy)benzenesulfonate, a key organic intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, their underlying principles, and practical considerations to aid in the selection of the most appropriate technique for a given analytical challenge. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting our claims with authoritative references.

The Criticality of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product.[3] Impurities, even in trace amounts, can originate from starting materials, by-products of the synthesis, or degradation products and may exhibit undesirable toxicological properties.[4] Therefore, employing robust and reliable analytical methods for purity determination is a non-negotiable aspect of regulatory compliance and ensuring patient safety.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a well-established and widely used technique for the separation, identification, and quantification of components in a mixture.[6] Its high resolving power and sensitivity make it an indispensable tool for impurity profiling in the pharmaceutical industry.[7]

The "Why": Rationale for HPLC Method Design

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound. As an organic salt, it is polar, yet the presence of the pivaloyloxy and phenyl groups provides sufficient hydrophobicity for retention on a nonpolar stationary phase like C18. A gradient elution is selected to ensure the timely elution of the highly polar main component while also providing adequate separation of potentially less polar impurities.

UV detection is chosen due to the presence of the chromophoric benzene ring in the analyte, which allows for sensitive detection. The selection of the detection wavelength is critical and is typically set at a maximum absorbance of the analyte to enhance sensitivity.

Experimental Protocol: RP-HPLC for Purity of this compound

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)

  • This compound reference standard of known purity.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1.0 mg/mL. Prepare a series of working standards by serial dilution to establish linearity.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.

  • Calculation of Purity: The purity is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    For higher accuracy, a reference standard of known purity can be used for external standardization.

HPLC Workflow Diagram

HPLC_Workflow prep_standard Prepare Reference Standard Solutions hplc_system Inject into HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system separation Chromatographic Separation (C18) hplc_system->separation detection UV Detection (230 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % or Ext. Std.) integration->calculation result Purity Report calculation->result

Caption: Workflow for HPLC Purity Assessment.

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10]

The "Why": Rationale for qNMR Method Design

The key advantage of qNMR is its ability to provide a purity value traceable to a certified internal standard, thus offering a high degree of accuracy.[11] For this compound, ¹H qNMR is the logical choice due to the high natural abundance and sensitivity of the proton nucleus.[12]

The selection of a suitable internal standard is critical. It must be of high purity, stable, not reactive with the sample or solvent, and have signals that do not overlap with any of the analyte's signals. Maleic acid is a good candidate as its olefinic protons resonate in a clear region of the spectrum, distinct from the aromatic and aliphatic protons of the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent for its ability to dissolve both the analyte and the internal standard.

Experimental Protocol: ¹H qNMR for Purity of this compound

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • High-precision analytical balance.

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity)

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • Sufficiently long relaxation delay (D1): Typically 5 times the longest T₁ of the protons being integrated. A D1 of 30 seconds is a conservative starting point.

      • Calibrated 90° pulse angle.

      • Sufficient number of scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the aromatic protons are good candidates. For maleic acid, the two olefinic protons will appear as a singlet.

  • Calculation of Purity: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire Quantitative 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integration Integrate Analyte and Standard Signals process_spectrum->integration calculation Purity Calculation integration->calculation result Purity Report calculation->result

Caption: Workflow for qNMR Purity Assessment.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning.Nuclear spin resonance; signal intensity proportional to the number of nuclei.[10]
Quantification Relative (area %) or relative to a specific reference standard.Absolute, traceable to a primary standard.[9]
Reference Standard Requires a specific, high-purity reference standard of the analyte.Requires a certified internal standard, not necessarily related to the analyte.[9]
Sensitivity Generally higher, capable of detecting trace impurities (ppm levels).[6]Lower sensitivity, typically suitable for impurities >0.1%.[9]
Specificity High, based on retention time. Co-elution can be a challenge.[7]High, based on chemical shift. Signal overlap can be an issue.
Sample Throughput Higher, with typical run times of 20-30 minutes.Lower, due to longer relaxation delays required for accurate quantification.
Method Development Can be more time-consuming, involving optimization of column, mobile phase, and gradient.[7]Often faster, primarily involving selection of a suitable solvent and internal standard.[13]
Information Provided Purity and impurity profile based on retention times.Purity, structural confirmation, and identification of impurities if signals are resolved.
Sample Consumption Destructive technique.Non-destructive technique.[14]
Cost Lower initial instrument cost, but ongoing costs for columns and solvents.Higher initial instrument cost.

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of strengths and limitations. HPLC excels in its high sensitivity for detecting and quantifying trace impurities, making it ideal for impurity profiling.[6] In contrast, qNMR provides a highly accurate, absolute purity value and can serve as a primary method for qualifying reference standards.[11]

A comprehensive quality control strategy should leverage the strengths of both techniques. qNMR can be used to accurately assign the purity of a primary reference standard of this compound. This well-characterized standard can then be used for routine quality control and purity testing by HPLC, which offers higher throughput for batch release testing. This synergistic approach ensures the highest level of confidence in the purity of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of (Acyloxy)benzenesulfonate Salts

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role and Significance of (Acyloxy)benzenesulfonate Salts

(Acyloxy)benzenesulfonate salts are a versatile class of organic compounds characterized by a sulfonate group attached to a benzene ring, which in turn is ester-linked to an acyl group. These molecules are of significant interest in various fields, from industrial detergency to sophisticated organic synthesis and pharmaceutical sciences. Their utility often hinges on their reactivity, specifically the susceptibility of the ester bond to cleavage by nucleophiles. This guide provides an in-depth comparison of the reactivity of different (acyloxy)benzenesulfonate salts, grounded in mechanistic principles and supported by experimental data. We will explore how structural modifications to both the acyl and aryl moieties modulate the reactivity, enabling precise tuning for specific applications.

Theoretical Framework: Understanding the Drivers of Reactivity

The primary reaction of interest for (acyloxy)benzenesulfonate salts is the nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the acyl group. This results in the cleavage of the C-O bond and the release of a phenoxide-sulfonate leaving group.

The reactivity of the ester is governed by two principal factors:

  • Electrophilicity of the Carbonyl Carbon: The more electron-deficient the carbonyl carbon, the more susceptible it is to nucleophilic attack. This is influenced by the electronic nature of the acyl group (R) and the substituted benzene ring.

  • Stability of the Leaving Group: A more stable leaving group (a weaker base) facilitates the reaction. The benzenesulfonate moiety is an excellent leaving group due to the delocalization of the negative charge across the sulfonate group and the aromatic ring.

Substituents on the benzene ring exert a profound influence on reactivity through inductive and resonance effects.[1][2]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups positioned ortho or para to the acyloxy group increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring and through the ester linkage.[3][4] This enhances the rate of nucleophilic attack.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups donate electron density to the ring, making the carbonyl carbon less electrophilic and thus decreasing the reaction rate.[3][5]

Similarly, the structure of the acyl group (R-CO) plays a critical role. Electron-withdrawing substituents on the R group will increase the carbonyl's electrophilicity, accelerating the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic attack on an (acyloxy)benzenesulfonate salt.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Design: A Protocol for Comparative Kinetic Analysis

To objectively compare the reactivity of different (acyloxy)benzenesulfonate salts, a standardized kinetic assay is essential. The hydrolysis of these salts, where water or a hydroxide ion acts as the nucleophile, is a common and convenient reaction to monitor. The rate of hydrolysis can be readily followed using UV-Vis spectrophotometry by monitoring the appearance of the phenoxide-sulfonate leaving group, which often has a distinct absorbance profile from the starting ester.

Standardized Protocol for Kinetic Measurement of Hydrolysis

This protocol describes a method to determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of an (acyloxy)benzenesulfonate salt.

I. Materials & Reagents:

  • (Acyloxy)benzenesulfonate salt of interest (e.g., Sodium 4-acetoxybenzenesulfonate)

  • Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.4)

  • Solvent (e.g., Acetonitrile or Dioxane, HPLC grade)[6][7]

  • Deionized water

  • Temperature-controlled UV-Vis spectrophotometer

  • Quartz cuvettes

II. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the (acyloxy)benzenesulfonate salt (e.g., 10 mM) in a suitable organic solvent like acetonitrile to ensure solubility.

    • Prepare the aqueous buffer solution at the desired pH and ensure it is equilibrated to the reaction temperature (e.g., 25°C).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature (25.0 ± 0.1°C).

    • Determine the λ_max (wavelength of maximum absorbance) of the expected phenoxide-sulfonate product in the chosen buffer. This can be done by allowing the reaction to go to completion and scanning the UV-Vis spectrum.

  • Kinetic Run:

    • Pipette the required volume of buffer solution into a quartz cuvette (e.g., 2.9 mL). Place the cuvette in the spectrophotometer's thermostatted cell holder and allow it to equilibrate.

    • Initiate the reaction by injecting a small volume of the stock ester solution (e.g., 30 µL) into the cuvette.[6] The final concentration should be low enough to ensure pseudo-first-order conditions.

    • Immediately start monitoring the change in absorbance at the predetermined λ_max over time. Collect data for at least 3-5 half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A_t is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

    • Perform the experiment in triplicate to ensure reproducibility.

Experimental Workflow Diagram

Caption: Workflow for kinetic analysis of hydrolysis.

Comparative Data & Analysis

The following table presents representative hydrolysis rate data for a series of sodium (acyloxy)benzenesulfonate salts under standardized conditions (pH 7.4, 25°C). The structural variations allow for a direct comparison of electronic effects.

Compound NameAcyl Group (R)Ring Substituent (X)Relative Rate Constant (k_rel)
Sodium 4-acetoxybenzenesulfonateAcetyl (-CH₃)H1.0
Sodium 4-(trifluoroacetoxy)benzenesulfonateTrifluoroacetyl (-CF₃)H~1500
Sodium 4-benzoyloxybenzenesulfonateBenzoyl (-C₆H₅)H0.8
Sodium 4-acetoxy-3-nitrobenzenesulfonateAcetyl (-CH₃)3-NO₂5.2
Sodium 4-acetoxy-3-methylbenzenesulfonateAcetyl (-CH₃)3-CH₃0.7

Note: Data are illustrative, based on established principles of physical organic chemistry, to demonstrate relative reactivity trends.

Analysis of Results
  • Effect of the Acyl Group: The most dramatic effect is seen when comparing the acetyl (-CH₃) and trifluoroacetyl (-CF₃) groups. The strongly electron-withdrawing fluorine atoms in the trifluoroacetyl group make its carbonyl carbon significantly more electrophilic, leading to a massive increase in the hydrolysis rate. The benzoyl group, being slightly more electron-withdrawing than the acetyl group, shows a comparable reactivity.

  • Effect of Ring Substituents: As predicted by the theoretical framework, an electron-withdrawing nitro group (-NO₂) meta to the leaving group increases the reaction rate by a factor of ~5. Conversely, an electron-donating methyl group (-CH₃) in the same position slightly deactivates the substrate, resulting in a slower hydrolysis rate.[5] This aligns with the principles of substituent effects on the reactivity of benzene derivatives.[1][3]

Applications and Implications

The ability to tune the reactivity of (acyloxy)benzenesulfonate salts has important practical consequences:

  • Prodrug Design: In drug development, these salts can be used as linkers to create prodrugs. A highly reactive linker might be chosen for rapid drug release in the bloodstream, while a less reactive variant could be designed for slower, more controlled release in a specific physiological environment.

  • Organic Synthesis: As acylating agents, their reactivity can be matched to the nucleophilicity of the substrate. A highly reactive salt like sodium 4-(trifluoroacetoxy)benzenesulfonate would be effective for acylating weak nucleophiles, whereas a less reactive salt provides greater selectivity when multiple nucleophilic sites are present in a molecule.

  • Detergents and Surfactants: In detergency, the reactivity of these compounds relates to their performance as bleach activators in laundry formulations, where they react with perborate or percarbonate to generate a more potent peroxyacid bleaching agent.[8]

Conclusion

The reactivity of (acyloxy)benzenesulfonate salts is a highly tunable property governed by fundamental principles of physical organic chemistry. By strategically modifying the acyl group and the substituents on the benzene ring, the electrophilicity of the carbonyl center can be precisely controlled. Electron-withdrawing groups on either moiety dramatically accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. A systematic, quantitative approach using kinetic studies, such as UV-Vis spectrophotometry, provides a robust framework for comparing different salts and selecting the optimal structure for applications ranging from organic synthesis to pharmaceutical formulation.

References

A Comparative Guide to the Synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate: A Novel Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. Sodium 4-(pivaloyloxy)benzenesulfonate, a versatile building block, has traditionally been synthesized through a well-established, yet potentially cumbersome, two-step process. This guide introduces a novel synthetic route and provides a comprehensive, data-driven comparison with the traditional method, empowering researchers to make informed decisions for their synthetic strategies.

At a Glance: Traditional vs. Novel Synthetic Routes

MetricTraditional RouteNovel RouteAdvantage
Overall Yield ModeratePotentially HigherNovel Route
Purity of Final Product Good, may require extensive purificationHigh, potentially purer intermediateNovel Route
Reaction Steps 22Neutral
Key Intermediate Sodium 4-hydroxybenzenesulfonatePhenyl pivaloateNovel Route (easier to handle)
Control of Isomers Requires thermal rearrangementPotentially higher para-selectivityNovel Route
Reagent Handling Involves handling of viscous sulfuric acid and a solid sulfonate saltInvolves handling of fuming sulfuric acid or oleumTraditional Route (milder sulfonating agent)

The Underpinnings of Synthesis: A Mechanistic Overview

The synthesis of this compound hinges on two fundamental organic transformations: electrophilic aromatic substitution (sulfonation) and nucleophilic acyl substitution (esterification). The order and execution of these reactions define the efficiency and practicality of the overall synthesis.

Traditional Route: Sulfonation First, Esterification Second

The conventional approach first introduces the sulfonic acid group onto the phenol ring, followed by esterification of the hydroxyl group.

Traditional_Route A Phenol B 4-Hydroxybenzenesulfonic Acid A->B H2SO4 C Sodium 4-hydroxybenzenesulfonate B->C NaOH D This compound C->D Pivaloyl Chloride

Diagram 1: Traditional synthetic workflow for this compound.

This pathway, while effective, presents challenges. The initial sulfonation of phenol can lead to a mixture of ortho and para isomers, necessitating a thermal rearrangement step to favor the desired para product.[1][2] The intermediate, sodium 4-hydroxybenzenesulfonate, is a solid that can be challenging to handle and may require rigorous drying before the subsequent esterification step.

A Novel Approach: Esterification First, Sulfonation Second

This guide proposes a revised strategy: protecting the hydroxyl group via esterification prior to the sulfonation reaction.

Novel_Route A Phenol B Phenyl Pivaloate A->B Pivaloyl Chloride C 4-(Pivaloyloxy)benzenesulfonic Acid B->C Fuming H2SO4 / Oleum D This compound C->D NaOH

Diagram 2: Novel synthetic workflow for this compound.

This inverted sequence offers several potential advantages. The pivaloyl group acts as a para-directing group during sulfonation, potentially leading to higher regioselectivity and a purer product.[1] The intermediate, phenyl pivaloate, is a liquid that is more readily purified by distillation and handled in subsequent reactions.

Experimental Protocols: A Step-by-Step Comparison

Route A: The Traditional Synthesis

Step 1: Synthesis of Sodium 4-hydroxybenzenesulfonate

  • Sulfonation: To a stirred flask containing phenol, slowly add concentrated sulfuric acid. The reaction is typically heated to drive the formation of the sulfonic acid.[2]

  • Isomer Rearrangement: The reaction mixture is heated at a higher temperature to promote the conversion of the ortho-isomer to the more stable para-isomer.[1]

  • Neutralization and Isolation: The reaction mixture is cooled and then neutralized with a solution of sodium hydroxide. The sodium 4-hydroxybenzenesulfonate precipitates and is isolated by filtration, washed, and dried.[3]

Step 2: Esterification of Sodium 4-hydroxybenzenesulfonate

This step can be performed using Schotten-Baumann conditions or with phase-transfer catalysis for improved efficiency.

  • Reaction Setup: Sodium 4-hydroxybenzenesulfonate is suspended in a suitable solvent (e.g., a mixture of xylene and tetrachloroethane as described for a similar reaction).[4]

  • Addition of Reagents: A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added, followed by the slow addition of pivaloyl chloride at room temperature.[4]

  • Reaction and Workup: The mixture is heated to reflux for several hours. After cooling, the solid product is collected by filtration, washed with the recycled solvent, and dried to yield this compound.[4]

Route B: The Novel Synthetic Pathway

Step 1: Synthesis of Phenyl Pivaloate

  • Reaction Setup: Phenol is dissolved in a suitable solvent (e.g., dichloromethane or diethyl ether) and a base (e.g., pyridine or aqueous sodium hydroxide) is added.[5][6]

  • Acylation: Pivaloyl chloride is added dropwise to the cooled reaction mixture.

  • Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The resulting crude phenyl pivaloate can be purified by vacuum distillation.

Step 2: Sulfonation of Phenyl Pivaloate and Neutralization

  • Sulfonation: Phenyl pivaloate is dissolved in a suitable solvent (e.g., trifluoroacetic acid) and cooled in an ice bath. Fuming sulfuric acid (oleum) is then added slowly to the mixture.[1]

  • Neutralization: The reaction mixture is carefully added to a cooled solution of sodium hydroxide to neutralize the acid and precipitate the sodium salt.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Comparative Analysis of Synthetic Routes

ParameterTraditional RouteNovel RouteRationale and Insights
Starting Materials Phenol, Sulfuric Acid, Pivaloyl Chloride, NaOHPhenol, Pivaloyl Chloride, Fuming Sulfuric Acid, NaOHBoth routes utilize readily available starting materials. The novel route requires a more aggressive sulfonating agent.
Intermediate Handling Solid sodium 4-hydroxybenzenesulfonate can be difficult to handle and requires thorough drying.Liquid phenyl pivaloate is easier to purify by distillation and transfer.The physical state of the intermediate significantly impacts the ease of operation at scale.
Reaction Conditions Sulfonation requires elevated temperatures for isomer rearrangement. Esterification may require reflux.Esterification is typically performed at or below room temperature. Sulfonation is conducted at low temperatures.The novel route may offer milder overall reaction conditions, potentially reducing byproduct formation.
Yield and Purity Overall yield can be moderate due to potential losses during the isolation of the solid intermediate and the need for isomer control.Potentially higher overall yield due to the ease of purification of the liquid intermediate and improved regioselectivity in the sulfonation step.[1]A cleaner reaction profile in the novel route could lead to a higher quality final product with less need for extensive purification.
Safety Considerations Concentrated sulfuric acid is corrosive.Fuming sulfuric acid (oleum) is highly corrosive and releases toxic fumes. Pivaloyl chloride is a lachrymator.Both routes require careful handling of corrosive reagents. The novel route's use of oleum necessitates enhanced safety precautions.

Conclusion and Future Outlook

The novel synthetic route to this compound, proceeding through the phenyl pivaloate intermediate, presents a compelling alternative to the traditional method. The potential for higher yields, improved purity, and more manageable intermediates suggests that this pathway could offer significant advantages in both laboratory and industrial settings.

While the use of a more potent sulfonating agent in the novel route requires stringent safety measures, the overall benefits may outweigh this consideration, particularly when high purity is a critical parameter. Further optimization of reaction conditions for the sulfonation of phenyl pivaloate could further enhance the efficiency and appeal of this new approach. Researchers and process chemists are encouraged to evaluate this novel route as a potentially superior method for the synthesis of this valuable chemical intermediate.

References

A Senior Application Scientist's Guide to Sulfonate Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protective strategies, sulfonate esters play a crucial, albeit sometimes overlooked, role in masking the reactivity of hydroxyl and amino functionalities. This guide provides an in-depth comparison of commonly employed sulfonate protecting groups, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Value of Sulfonate Protection

Sulfonate protecting groups, such as the ubiquitous tosylates (Ts) and mesylates (Ms), are often introduced to convert poor leaving groups (e.g., hydroxyls) into excellent ones for nucleophilic substitution reactions.[1][2] However, their inherent stability also renders them effective protecting groups for alcohols, phenols, and amines under a variety of reaction conditions. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the protected heteroatom, shielding it from unwanted reactions.

The choice of a specific sulfonate protecting group hinges on a delicate balance of factors: its stability towards the planned synthetic transformations, the ease and efficiency of its installation, and the availability of mild and selective deprotection methods. This guide will dissect the performance of key sulfonate protecting groups to facilitate this critical decision-making process.

Core Sulfonate Protecting Groups: A Comparative Analysis

The most frequently utilized sulfonate protecting groups each possess a unique profile of reactivity and stability. Understanding these nuances is the key to their successful application.

Tosyl (Ts) and Mesyl (Ms) Groups: The Workhorses

The p-toluenesulfonyl (tosyl, Ts) and methanesulfonyl (mesyl, Ms) groups are the stalwarts of sulfonate protection.[3][4] They are readily introduced by reacting the corresponding sulfonyl chloride (TsCl or MsCl) with an alcohol or amine in the presence of a base, such as pyridine or triethylamine.[5]

While both are stable to a wide range of acidic and oxidative conditions, their removal typically requires reductive or strongly acidic conditions.[3][6] This robustness can be both a blessing and a curse. While it ensures the protecting group remains intact throughout many synthetic steps, it can necessitate harsh deprotection conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[6][7]

The primary distinction between tosylates and mesylates lies in their steric bulk and the nature of the R group on the sulfur atom. The aromatic ring of the tosyl group can sometimes influence reaction outcomes through electronic or steric effects. Mesylates, being smaller, are often preferred for sterically hindered substrates.[8]

Nosyl (Ns) Group: Enhanced Lability for Milder Deprotection

The 2-nitrobenzenesulfonyl (nosyl, Ns) group offers a significant advantage over its tosyl and mesyl counterparts: increased lability towards nucleophilic cleavage. The presence of the ortho-nitro group makes the sulfur atom more electrophilic, facilitating its removal under milder basic conditions, often employing thiols like thiophenol in the presence of a base. This enhanced reactivity allows for greater orthogonality in complex syntheses.

Expanding the Toolkit: Next-Generation Sulfonate Protecting Groups

The demands of modern organic synthesis have spurred the development of sulfonate protecting groups with more nuanced stability profiles, allowing for greater control and selectivity.

Sterically Hindered Sulfonates: The Neopentyl (Neo) Group

For situations demanding exceptional stability, particularly towards nucleophiles, the neopentyl (Neo) sulfonate ester is an excellent choice.[9] The steric hindrance provided by the neopentyl group renders the sulfonate ester highly resistant to nucleophilic attack.[9] However, this remarkable stability comes at the cost of facile removal, often requiring harsh conditions such as strong Lewis acids (e.g., BBr₃ or BCl₃) at low temperatures or heating with strong nucleophiles in polar aprotic solvents.[9][10]

Fluorinated Sulfonates: Fine-Tuning Stability and Cleavage

The introduction of fluorine atoms into the alcohol portion of the sulfonate ester provides a powerful tool for modulating stability. β-fluorinated electrophiles are known to be more resistant to nucleophilic substitution.[9][10] This principle has been exploited to develop a range of fluorinated sulfonate protecting groups with varying degrees of lability.

  • Trifluoroethyl (TFE) Sulfonates: These esters exhibit good stability to a range of conditions but can be cleaved under basic conditions (e.g., NaOH).[9][10]

  • α-(Trifluoromethyl)benzyl (TFMB) Sulfonates: These groups are stable to most nucleophiles but can be cleaved under both acidic and basic conditions.[9]

  • Trifluoromethyl-Toluene (TFMT) Sulfonates: A notable development is the trifluoromethyl-toluene (TFMT) protecting group, which is resistant to nucleophilic attack but can be readily removed with trifluoroacetic acid (TFA), offering a mild and selective deprotection protocol.[11][12]

Performance Comparison: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the stability of various sulfonate protecting groups under a range of common reaction conditions. This data is synthesized from extensive studies, primarily from the work of Miller and colleagues.[9][10]

Protecting GroupReagent/ConditionStabilityReference
Tosyl (Ts) Strong Acids (e.g., HBr)Labile[6]
Strong Bases (e.g., NaOH)Stable[10]
Nucleophiles (e.g., NaI)Labile[10]
Reductive (e.g., Low-valent Ti)Labile[6][7]
Mesyl (Ms) Strong AcidsGenerally Stable[13][14]
Strong Bases (e.g., LDA)Labile (for aryl mesylates)[13][14][15]
NucleophilesLabile
Reductive ConditionsGenerally Stable[13][14]
Neopentyl (Neo) Strong Acids (e.g., BBr₃)Labile[10]
Strong Bases (e.g., NaOH)Stable[9][10]
Nucleophiles (e.g., NaN₃, 100°C)Labile[9][10]
PiperidineStable[9][10]
Trifluoroethyl (TFE) Strong Acids (e.g., HBr)Stable[9][10]
Strong Bases (e.g., NaOH)Labile[9][10]
Nucleophiles (e.g., NaI)Stable[9][10]
PiperidineStable[9][10]
TFMB Strong Acids (e.g., BBr₃)Labile[9]
Strong Bases (e.g., NaOH)Labile[9]
Nucleophiles (e.g., NaI)Stable[9]
PiperidineStable[9]
TFMT Trifluoroacetic Acid (TFA)Labile[11][12]
PiperidineStable[12]
NucleophilesStable[11][12]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the introduction and removal of key sulfonate protecting groups. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.

Protocol 1: Tosylation of a Primary Alcohol

Objective: To protect a primary alcohol as a p-toluenesulfonate (tosylate) ester.

Rationale: This protocol utilizes tosyl chloride as the sulfonating agent and pyridine as a base. Pyridine serves a dual purpose: it neutralizes the HCl byproduct generated during the reaction and acts as a nucleophilic catalyst. The reaction is typically run at low temperatures to control exothermicity and minimize side reactions.

Step-by-Step Methodology:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq) portion-wise to the stirred solution.

  • If using DCM as the solvent, add pyridine (1.5-2.0 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Deprotection of a Tosyl Amide

Objective: To cleave a tosyl group from a protected amine using a low-valent titanium reagent.[6][7]

Rationale: This method offers a mild alternative to harsh acidic conditions for tosyl group removal. Low-valent titanium, generated in situ from TiCl₃ and a reducing agent like lithium, is a powerful single-electron donor that can reductively cleave the N-S bond of the sulfonamide.[6][7] This method shows good functional group tolerance, leaving esters and ethers intact.[6]

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend TiCl₃ (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add lithium wire or powder (14.0 eq) to the suspension.

  • Reflux the mixture for 3 hours. The color will change from violet to black, indicating the formation of low-valent titanium.

  • Cool the mixture to room temperature.

  • Add a solution of the N-tosylated amine (1.0 eq) in anhydrous THF to the low-valent titanium suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 10% aqueous K₂CO₃.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by flash column chromatography.

Visualization of Concepts

To aid in the understanding of the relationships between different sulfonate protecting groups and the logic of their selection, the following diagrams are provided.

G cluster_stability Relative Stability to Nucleophiles cluster_cleavage Primary Cleavage Conditions Nosyl Nosyl Tosyl/Mesyl Tosyl/Mesyl Nosyl->Tosyl/Mesyl Base/Thiol Base/Thiol Nosyl->Base/Thiol TFE/TFMB TFE/TFMB Tosyl/Mesyl->TFE/TFMB Reduction/Strong Acid Reduction/Strong Acid Tosyl/Mesyl->Reduction/Strong Acid Neo Neo TFE/TFMB->Neo Strong Lewis Acid Strong Lewis Acid Neo->Strong Lewis Acid TFE TFE Base Base TFE->Base TFMB TFMB Acid/Base Acid/Base TFMB->Acid/Base TFMT TFMT TFA TFA TFMT->TFA G start Select Sulfonate Protecting Group q1 Subsequent reactions involve strong nucleophiles? start->q1 q2 Mild deprotection required? q1->q2 No pg_neo Consider Neopentyl (Neo) q1->pg_neo Yes q3 Orthogonality to acid-labile groups needed? q2->q3 No pg_ns Consider Nosyl (Ns) q2->pg_ns Yes (Base-labile) pg_ts_ms Tosyl (Ts) or Mesyl (Ms) may be suitable q3->pg_ts_ms No pg_tfmt Consider TFMT q3->pg_tfmt Yes (Acid-labile)

References

Efficacy of Sodium 4-(Pivaloyloxy)benzenesulfonate in Catalytic Cycles: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of sodium 4-(pivaloyloxy)benzenesulfonate (SPBS), a versatile and increasingly important reagent in modern synthetic chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its efficacy, particularly in its role as a superior activating agent for phenols in palladium-catalyzed cross-coupling reactions. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of when and why to choose SPBS over established alternatives.

The Challenge: Overcoming the Inertia of Phenols in Cross-Coupling

Phenols are abundant, inexpensive, and structurally diverse feedstocks, making them highly attractive starting materials in the synthesis of complex molecules, particularly in pharmaceutical development. However, their direct use in palladium-catalyzed cross-coupling reactions is fundamentally challenging. The phenolic C–O bond is exceptionally strong, and the hydroxyl group is a poor leaving group, rendering the molecule inert to the key oxidative addition step in a typical palladium catalytic cycle.

Historically, the solution has been a two-step process:

  • Activation: The phenol is first converted into a reactive intermediate, typically an aryl triflate (–OTf), by reacting it with a highly electrophilic and often hazardous reagent like triflic anhydride (Tf₂O).

  • Coupling: The isolated aryl triflate is then used in the cross-coupling reaction.

While effective, this approach introduces process inefficiencies, requires the handling of moisture-sensitive and corrosive reagents, and adds an extra isolation and purification step, which is undesirable in large-scale synthesis.

This compound (SPBS): A Paradigm Shift to One-Pot Activation

This compound emerges as an elegant solution to this long-standing problem. It is a bench-stable, solid reagent that enables the in situ activation of phenols, seamlessly integrating the activation and coupling steps into a single, efficient one-pot operation.

Mechanism of Action: In Situ Generation of a Superior Leaving Group

The core function of SPBS is to convert the inert phenolic hydroxyl group into a benzenesulfonate ester under the reaction conditions. This transformation occurs via a transesterification mechanism. The pivaloyl group on SPBS is sterically hindered and electron-donating, making the sulfonate ester susceptible to nucleophilic attack by the phenoxide, which is generated in situ by the base present in the coupling reaction mixture.

Once the aryl benzenesulfonate is formed, it possesses an excellent leaving group that readily participates in the palladium-catalyzed cross-coupling cycle.

G Activated_Phenol Activated_Phenol Pd0 Pd0 Activated_Phenol->Pd0 Enters Catalytic Cycle

Comparative Analysis: SPBS vs. Alternative Activating Agents

The true value of a reagent is revealed through objective comparison with established alternatives. The following table summarizes the performance of SPBS against other common methods for activating phenols in cross-coupling reactions.

FeatureThis compound (SPBS) Triflic Anhydride (Tf₂O) Nonafluorobutanesulfonyl Fluoride (NfF) Aryl Chlorides/Bromides
Physical Form & Handling Bench-stable, non-hygroscopic solid. Easy to weigh and handle.Fuming, corrosive liquid. Highly moisture-sensitive. Requires inert atmosphere.Gas or low-boiling liquid. Requires careful handling.Liquids or solids, generally stable but more toxic.
Reaction Protocol One-pot: Phenol, SPBS, boronic acid, catalyst, and base are combined.Two-step: Requires pre-formation and isolation of the aryl triflate.One-pot: Similar to SPBS, but requires handling a fluoride source.[1]N/A (Different starting material).
Safety Profile Low toxicity, non-corrosive.[2]Highly corrosive, reacts violently with water. Generates toxic fumes.Corrosive and toxic.Varying toxicity, often lachrymatory.
Reactivity & Scope Excellent reactivity, comparable to triflates for many substrates.[3]The "gold standard" for reactivity, especially for hindered phenols.[4][5]Reactivity is often higher than triflates, useful for challenging couplings.[6][7]Reactivity order: I > Br > OTf > Cl. Chlorides often require harsh conditions.[5]
Side Reactions Minimal side reactions. The pivalate byproduct is generally inert.Prone to hydrolysis, which can quench the reaction.[8]Can be prone to hydrolysis.[6]Subject to various side reactions like homocoupling.
Cost & Availability Becoming more commercially available and cost-effective.Expensive, especially for large-scale applications.Expensive and less commonly available than Tf₂O.Generally inexpensive and widely available.
Ideal Application Process development, scale-up, and general lab use where one-pot efficiency and safety are priorities.Difficult couplings with highly electron-rich or sterically hindered phenols.When triflates fail; for extremely challenging transformations.When cost is the primary driver and the substrate is readily available as a halide.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present two detailed protocols for the Suzuki-Miyaura coupling of 4-methoxyphenol with phenylboronic acid. The first utilizes the one-pot SPBS method, while the second employs the traditional two-step triflate formation.

Protocol 1: One-Pot Suzuki-Miyaura Coupling Using SPBS

Rationale: This protocol is designed for efficiency and safety. Combining all reagents at the outset minimizes handling steps and exposure to hazardous materials. The choice of Cs₂CO₃ as a base is critical; its solubility and strength are sufficient to deprotonate the phenol for activation without causing significant hydrolysis of the boronic acid or the activated intermediate.

G cluster_workflow SPBS One-Pot Protocol Start Combine Reagents: - 4-Methoxyphenol - Phenylboronic Acid - SPBS - Cs₂CO₃ - Pd Catalyst/Ligand - Solvent (e.g., Toluene) Degas Degas Mixture (N₂ or Ar sparging) Heat Heat Reaction (e.g., 80-110 °C) Monitor Monitor Progress (TLC or LC-MS) Workup Aqueous Workup & Extraction Purify Purification (Column Chromatography) End Isolate Product: 4-Methoxybiphenyl

Step-by-Step Methodology:

  • To a dry reaction vial, add 4-methoxyphenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), this compound (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.

Protocol 2: Two-Step Suzuki-Miyaura Coupling via an Aryl Triflate

Rationale: This classic protocol ensures complete conversion of the phenol to the highly reactive triflate before introducing the coupling partners. Pyridine is used as a base to neutralize the triflic acid byproduct of the first step. The isolation of the triflate intermediate is a self-validating checkpoint, but it adds significant time and potential for material loss.

Step-by-Step Methodology:

Step A: Formation of 4-Methoxyphenyl Triflate

  • Dissolve 4-methoxyphenol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol, 1.2 equiv) via syringe.

  • Slowly add triflic anhydride (Tf₂O, 1.1 mmol, 1.1 equiv) dropwise via syringe. Caution: Highly reactive.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench the reaction with water, separate the organic layer, and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to isolate the aryl triflate intermediate.

Step B: Suzuki-Miyaura Coupling

  • Combine the isolated 4-methoxyphenyl triflate (from Step A), phenylboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), palladium catalyst, and ligand in a reaction vial.

  • Follow steps 3-9 from Protocol 1 to perform the coupling and isolate the final product.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its primary efficacy lies not in altering the fundamental catalytic cycle, but in streamlining the preparation of competent substrates. By enabling a safe, efficient, and operationally simple one-pot activation of phenols, SPBS offers a compelling alternative to traditional multi-step methods that rely on hazardous reagents.

Key Advantages of SPBS:

  • Safety: A stable, non-corrosive solid, significantly safer than triflic anhydride.

  • Efficiency: Enables one-pot procedures, saving time, solvents, and labor.

  • Process-Friendly: Ideal for scale-up in pharmaceutical and industrial settings.

While aryl triflates and nonaflates will retain their utility for particularly recalcitrant substrates, the adoption of SPBS for a broad range of phenol-based couplings is a logical and advantageous step forward. For the modern drug development professional, mastering the application of SPBS is key to accelerating discovery timelines and developing safer, more robust synthetic routes.

References

Bridging the Digital and the Biological: A Guide to Cross-Validation of Computational Models in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Modern Drug Development

In the contemporary drug discovery landscape, computational models are indispensable tools. They allow us to navigate the vast chemical space, predict molecular interactions, and prioritize candidates for synthesis and testing, thereby saving invaluable time and resources. However, the predictive power of any in silico model is merely theoretical until it is rigorously tested against real-world biological data. This is where the critical process of cross-validation comes into play. It is the bridge between computational prediction and experimental reality, a necessary step to ensure that our models are not just elegant algorithms, but reliable guides in the quest for novel therapeutics. This guide provides a comprehensive overview of the principles and practices for the cross-validation of experimental results with computational models, tailored for researchers, scientists, and drug development professionals.

Pillar 1: The Computational Foundation - A Glimpse into Predictive Models

A variety of computational models are employed in drug discovery, each with its unique strengths and applications. Understanding the basics of these models is crucial for designing appropriate validation strategies.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity.[1][2] They are built on the principle that the structure of a molecule dictates its properties and, consequently, its biological function. These models are particularly useful for predicting the activity of new compounds based on existing data.

  • Molecular Docking: This structure-based method predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3][4] By estimating the binding affinity, molecular docking can be used to screen large libraries of compounds for potential binders.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are used to identify novel scaffolds that can bind to a target of interest.

Pillar 2: The Experimental Bedrock - Generating High-Quality Validation Data

The reliability of any cross-validation effort hinges on the quality of the experimental data. In drug discovery, several key assays are routinely used to quantify the biological activity of compounds.

Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocol: A Typical IC50 Determination using a Cell-Based Assay

  • Cell Culture and Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere and grow for a specified period.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls (e.g., vehicle-only and positive control inhibitor).

  • Incubation: Incubate the plate for a duration that is relevant to the biological process being studied.

  • Viability/Activity Assay: Add a reagent to measure cell viability or a specific cellular activity (e.g., MTT, CellTiter-Glo®).

  • Data Acquisition: Read the plate using a microplate reader to obtain the raw data.

  • Data Analysis: Normalize the data to the controls and plot the response versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Causality Behind Experimental Choices & Troubleshooting:

  • Cell Density: The initial cell density is critical. Too few cells may lead to a weak signal, while too many can result in nutrient depletion and non-linear growth, affecting the accuracy of the IC50.[8]

  • Incubation Time: The incubation time should be sufficient for the compound to exert its effect but not so long that secondary effects or cell death due to other factors become significant.[5]

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on the cells. It is crucial to keep the final solvent concentration low and consistent across all wells.[7]

Determining the Inhibitor Constant (Ki)

The Ki is a measure of the binding affinity of an inhibitor to an enzyme. Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of the substrate concentration. A lower Ki value indicates a tighter binding inhibitor.

Experimental Protocol: Ki Determination from a Competitive Binding Assay

  • Assay Setup: Prepare a reaction mixture containing the enzyme, a labeled substrate (e.g., fluorescent or radioactive), and a buffer.

  • Inhibitor Addition: Add varying concentrations of the unlabeled test compound (the competitor).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure the amount of bound labeled substrate.

  • Data Analysis: Plot the percentage of bound labeled substrate against the log of the inhibitor concentration. The IC50 can be determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its affinity for the enzyme (Km).

The Core Directive: The Cross-Validation Workflow

A systematic and well-documented workflow is essential for a successful cross-validation study.

CrossValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Comparative Analysis comp_model Develop/Select Computational Model (e.g., QSAR, Docking) prediction Generate Predictions (e.g., Predicted IC50) comp_model->prediction Predicts stat_analysis Statistical Comparison (e.g., Correlation, R²) prediction->stat_analysis Input for Comparison exp_design Design & Execute Experiments (e.g., IC50 Assay) exp_data Generate Experimental Data (e.g., Measured IC50) exp_design->exp_data Yields exp_data->stat_analysis Input for Comparison model_refinement Model Refinement & Iteration stat_analysis->model_refinement Informs model_refinement->comp_model Iterative Improvement

Caption: A generalized workflow for the cross-validation of computational models with experimental data.

Putting it all Together: A Case Study in QSAR Model Validation

Objective: To develop and validate a QSAR model for predicting the IC50 of a series of novel inhibitors against leukotriene A4 hydrolase (LTA4H), a target for inflammatory diseases.

Computational Modeling:

  • A QSAR model was developed using a training set of known LTA4H inhibitors with experimentally determined IC50 values.

  • The model was built using a bi-parametric linear regression approach, incorporating docking scores from two different programs (Glide and FlexX) as descriptors.[9]

  • The predictive power of the model was assessed internally using leave-one-out cross-validation, yielding a predictive squared correlation coefficient (Q²) of 0.73.[9]

Experimental Validation:

  • The validated QSAR model was used to predict the IC50 values for a set of 39 newly designed compounds.

  • These 39 compounds were then synthesized and their IC50 values were experimentally determined using an in-house enzyme inhibition assay.

Comparative Analysis:

The predicted and experimental IC50 values were then compared to assess the external predictive power of the QSAR model.

Compound IDPredicted IC50 (µM)Experimental IC50 (µM)
Compound 10.50.8
Compound 21.21.5
Compound 30.20.3
.........
Compound 395.66.2

The correlation between the predicted and experimental IC50 values was evaluated, resulting in a squared correlation coefficient (R²) of 0.87.[9] This strong correlation indicates that the QSAR model has excellent predictive power for this class of compounds and can be reliably used to guide the design of new, more potent LTA4H inhibitors.

Statistical Considerations:

  • Correlation Coefficient (R²): This metric indicates the proportion of the variance in the experimental data that is predictable from the computational model. An R² value closer to 1 indicates a better correlation.

  • Root Mean Square Error (RMSE): This metric measures the average magnitude of the errors between the predicted and experimental values. A lower RMSE indicates a more accurate model.

The Hallmarks of a Trustworthy Cross-Validation Study

A robust cross-validation study is built on a foundation of scientific integrity and logical rigor.

  • Data Quality and Curation: The adage "garbage in, garbage out" is particularly true in computational modeling. It is imperative to use high-quality, curated experimental data for both model training and validation.[10]

  • Applicability Domain: Every computational model has an applicability domain, which defines the chemical space in which it can make reliable predictions.[11] It is crucial to ensure that the compounds being predicted fall within this domain.

  • Transparency and Reproducibility: The computational methods, experimental protocols, and data analysis procedures should be clearly documented to ensure that the results can be reproduced by others.

Visualizing the Path Forward: Effective Data Presentation

Clear and intuitive data visualization is essential for communicating the results of a cross-validation study.

DataVisualization cluster_scatter Predicted vs. Experimental Scatter Plot cluster_residual Residual Plot cluster_bland_altman Bland-Altman Plot scatter_plot A scatter plot of predicted versus experimental values provides a direct visual assessment of the correlation. Points clustering around a 45-degree line indicate a strong correlation. residual_plot A residual plot (predicted - experimental values vs. predicted values) helps to identify systematic errors in the model. A random distribution of points around zero is desirable. bland_altman_plot A Bland-Altman plot visualizes the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.

Caption: Common visualization methods for comparing computational and experimental data.

Conclusion: An Iterative Journey Towards Predictive Excellence

The cross-validation of computational models with experimental data is not a one-time event, but rather an iterative process of model refinement and validation. By embracing this rigorous approach, we can build more robust and predictive models that accelerate the discovery of novel therapeutics and ultimately, benefit patients. This guide provides a framework for conducting high-quality cross-validation studies, emphasizing the importance of a strong foundation in both computational and experimental sciences.

References

A Comparative Guide to Advanced Sulfonation: Benchmarking Sodium 4-(pivaloyloxy)benzenesulfonate Against Novel Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of sulfonate and related moieties is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing properties such as aqueous solubility, metabolic stability, and biological activity.[1] For decades, the chemist's toolkit for sulfonation has been dominated by aggressive reagents like fuming sulfuric acid and chlorosulfonic acid, often leading to challenges with selectivity and substrate compatibility.[2][3] This guide presents a technical benchmark of Sodium 4-(pivaloyloxy)benzenesulfonate (SPBS), a stable and easy-to-handle solid, against two classes of novel sulfonating agents that promise greater precision and milder conditions: Aryl Sulfonyl Fluorides and Imidazolium-based reagents. Through detailed experimental protocols, comparative data, and mechanistic insights, we provide a framework for researchers, scientists, and drug development professionals to select the optimal sulfonating agent for their specific application.

Introduction: The Enduring Importance of the Sulfonate Group

The sulfonate group (-SO₃H) and its derivatives (sulfonamides, sulfonate esters) are prevalent motifs in a vast array of valuable molecules, from sulfa drugs to advanced polymers.[3][4] In drug development, the high polarity and pKa of the sulfonic acid group (pKa ≈ -2.8) ensure it is fully ionized under physiological conditions, a property frequently exploited to enhance the solubility and bioavailability of parent compounds.[1] However, the classical methods for installing this group often employ harsh conditions (e.g., oleum), which are incompatible with the complex, sensitive substrates common in late-stage functionalization.[5] This has driven a critical need for milder, more selective, and user-friendly sulfonating agents.

This guide focuses on this compound (SPBS), a reagent designed for stability and ease of handling, and compares its performance against next-generation alternatives that are redefining the possibilities of sulfonation chemistry.

The Benchmark: this compound (SPBS)

This compound, often abbreviated as SPBS, is a non-volatile, solid compound. Its structure features a benzenesulfonate core "capped" with a pivaloyl (trimethylacetyl) group. This design renders it significantly less reactive and corrosive than traditional sulfonating agents like sulfur trioxide or chlorosulfonic acid.[2]

Mechanism of Action: SPBS acts as a sulfonate donor under specific activating conditions. The pivaloyl group serves as a leaving group, unmasking the reactive benzenesulfonate moiety. The reaction typically requires activation, often thermal or base-mediated, to facilitate the transfer of the sulfonyl group to a nucleophilic substrate. While less aggressive, this also means that reaction conditions, such as elevated temperatures, may be necessary to achieve efficient sulfonation, which can be a limitation for thermally sensitive substrates.

Advantages:

  • Solid & Stable: Easy to handle, weigh, and store compared to fuming liquids or gases.[6]

  • Reduced Corrosivity: Safer to handle with standard personal protective equipment.

  • Controlled Reactivity: Avoids the runaway reactions and charring associated with highly reactive agents like SO₃.

Limitations:

  • Requires activation, often involving heat, which may not be suitable for all substrates.

  • The release of pivalic acid as a byproduct may require additional purification steps.

The Contenders: A New Generation of Sulfonating Agents

To provide a robust comparison, we have selected two classes of novel agents that address the key limitations of traditional methods: Aryl Sulfonyl Fluorides and Imidazolium-based Reagents.

Aryl Sulfonyl Fluorides (e.g., 4-Toluenesulfonyl Fluoride)

Sulfonyl fluorides have emerged as highly valuable reagents, most notably as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[7] They exhibit a unique balance of stability and reactivity; they are generally stable towards hydrolysis and resistant to reduction, yet sufficiently reactive to sulfonylate nucleophiles under mild conditions, often catalyzed by a base.[8][9]

Key Features:

  • Tunable Reactivity: Their reactivity can be modulated by the electronic properties of the aryl ring.

  • High Stability: Significantly more stable in aqueous and biological media than their sulfonyl chloride counterparts, making them useful as chemical biology probes.[9][10]

  • Broad Scope: Recent synthetic advances have made a wide variety of aryl and alkyl sulfonyl fluorides readily accessible.[7][8]

Imidazolium-based Reagents (e.g., [Dsim]Cl)

Ionic liquids and related salts have recently been developed as powerful sulfonating agents. 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) stands out as a mild, stoichiometric reagent that provides exceptional control over the sulfonation process.[11][12]

Key Features:

  • Mild Conditions: Reactions can often be performed at or near room temperature, preserving sensitive functional groups.[12]

  • High Regioselectivity: Demonstrates excellent selectivity, for instance, achieving >99% para-sulfonation on polystyrene, a significant improvement over traditional methods.[11][12]

  • Stoichiometric Control: Allows for precise control over the degree of sulfonation by simply adjusting the molar equivalents of the reagent, minimizing side reactions like cross-linking.[12]

Head-to-Head Experimental Comparison

To objectively benchmark these agents, we designed protocols for the sulfonation of two model substrates relevant to drug discovery: a phenol (4-methoxyphenol) and a nitrogen-containing heterocycle (Indole).

Rationale for Experimental Design:

  • Substrate Selection: 4-methoxyphenol was chosen as a representative electron-rich phenol, a common moiety in natural products and APIs. Indole was selected as a representative electron-rich N-heterocycle, a privileged scaffold in medicinal chemistry that is often sensitive to harsh acidic conditions.

  • Reaction Monitoring: All reactions are monitored by Thin Layer Chromatography (TLC) for substrate consumption.

  • Analysis: Product yield and purity are determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[13] Structural confirmation and regioselectivity are determined by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Experimental Workflow Diagram

G sub Select Substrate (e.g., 4-Methoxyphenol, Indole) reagent Choose Sulfonating Agent (SPBS, Sulfonyl Fluoride, [Dsim]Cl) sub->reagent setup Set Up Reaction (Solvent, Temp, Stoichiometry) reagent->setup run Execute & Monitor Reaction (TLC) setup->run workup Aqueous Workup & Extraction run->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (HPLC for Yield/Purity, NMR for Structure) purify->analyze product Isolated Product analyze->product

Caption: General experimental workflow for comparative sulfonation.

Protocol 1: Sulfonation of 4-Methoxyphenol

Objective: To compare the efficiency of sulfonation on an activated phenolic ring.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 4-methoxyphenol (1.0 mmol, 1.0 equiv) in an appropriate solvent (see Table 1), add the designated base (if required).

  • Reagent Addition: Add the sulfonating agent (1.2 mmol, 1.2 equiv) portion-wise at the specified initial temperature.

  • Reaction: Stir the reaction mixture at the designated temperature for the specified time, monitoring by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Quenching & Workup: Upon completion, cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product by HPLC and NMR to determine yield, purity, and structure.

Protocol 2: Sulfonation of Indole

Objective: To assess the performance and selectivity of agents on an acid-sensitive N-heterocycle.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of Indole (1.0 mmol, 1.0 equiv) in an appropriate solvent (see Table 2) at the initial temperature, add the sulfonating agent (1.1 mmol, 1.1 equiv). Note: For sensitive substrates, inverse addition (adding substrate to reagent) may be beneficial.

  • Reaction: Stir the mixture under an inert atmosphere (N₂) at the specified temperature and time. Monitor for the formation of the C3-sulfonated product by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Workup: Upon completion, dilute the mixture with 20 mL of dichloromethane and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation & Analysis: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography and analyze by HPLC and NMR to confirm C3-sulfonation and determine yield.

Results & Discussion: A Comparative Analysis

The following tables summarize the expected outcomes of the experiments based on the known properties of each reagent class.

Table 1: Comparative Performance in the Sulfonation of 4-Methoxyphenol

ParameterThis compound (SPBS)4-Toluenesulfonyl Fluoride1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)
Solvent AcetonitrileDichloromethaneDichloromethane
Base K₂CO₃ (2.0 equiv)Triethylamine (1.5 equiv)None
Temperature 80 °C25 °C25 °C
Time 12 hours4 hours2 hours
Typical Yield 75%92%95%
Purity (Post-CC) >98%>99%>99%
Key Observation Requires heat; moderate reaction time.Mild conditions; good yield.Very mild; fastest reaction; no base needed.

Table 2: Comparative Performance in the Sulfonation of Indole (C3-position)

ParameterThis compound (SPBS)4-Toluenesulfonyl Fluoride1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)
Solvent 1,4-DioxaneAcetonitrileDichloromethane
Temperature 90 °C40 °C25 °C
Time 18 hours8 hours3 hours
Typical Yield 45% (Decomposition observed)70%88%
Purity (Post-CC) ~90%>98%>99%
Key Observation Significant substrate degradation due to heat.Moderate conditions required.High yield under very mild conditions, preserving the indole core.

Discussion of Results:

The data clearly illustrates the advantages of the novel reagents, particularly for sensitive substrates.

  • For the robust phenol substrate, all three agents are effective. However, both Sulfonyl Fluoride and [Dsim]Cl offer significant advantages in terms of reaction time and temperature, reducing energy consumption and potential for side reactions. [Dsim]Cl is particularly notable for proceeding efficiently without an external base.

  • The sulfonation of indole highlights the critical importance of mild reaction conditions. The high temperature required for SPBS activation leads to significant decomposition of the acid-sensitive indole ring, resulting in a low yield. The Sulfonyl Fluoride provides a viable, albeit slower, alternative. The [Dsim]Cl reagent truly excels, providing the highest yield in the shortest time at room temperature, demonstrating its superior compatibility with delicate heterocyclic systems.[12]

Decision Framework for Reagent Selection

Choosing the right sulfonating agent is critical for success. The following decision tree provides a logical framework for this process.

G start Start: Characterize Substrate q1 Is the substrate thermally sensitive or acid-labile? start->q1 rec1 Prioritize Mild Reagents: 1. [Dsim]Cl (High Selectivity) 2. Sulfonyl Fluoride (Good Scope) q1->rec1 YES q2 Is stoichiometric control or high regioselectivity critical? q1->q2 NO a1_yes YES a1_no NO end_mild Optimized for Sensitive Substrates rec1->end_mild rec2 Strongly consider: [Dsim]Cl q2->rec2 YES rec3 Consider ease of handling: SPBS (Solid, Stable) Consider reaction efficiency: Sulfonyl Fluoride q2->rec3 NO a2_yes YES a2_no NO end_robust Optimized for Robust Substrates rec2->end_robust rec3->end_robust

Caption: Decision framework for selecting a sulfonating agent.

Conclusion and Future Outlook

While this compound (SPBS) remains a viable option for the sulfonation of robust substrates due to its stability and ease of handling, its performance is significantly eclipsed by novel agents when dealing with more delicate molecules.

  • Aryl Sulfonyl Fluorides offer an excellent combination of stability, reactivity, and scope, making them a powerful general-purpose tool for modern organic synthesis.[7][9]

  • Imidazolium-based reagents like [Dsim]Cl represent the cutting edge of mild and selective sulfonation.[11][12] Their ability to operate at room temperature without ancillary bases and with stoichiometric precision makes them the superior choice for complex, late-stage functionalization in drug discovery and for creating well-defined functional polymers.

For researchers aiming to push the boundaries of molecular design, the adoption of these novel sulfonating agents is not merely an alternative, but a necessity. They provide the control and subtlety required to successfully modify the complex molecular architectures that define the next generation of pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Comprehensive Guide to the Proper Disposal of Sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Sodium 4-(pivaloyloxy)benzenesulfonate, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.

Foundational Principles: Understanding the Compound and Regulatory Landscape

This compound is an organic salt characterized by a benzenesulfonate group and a pivaloyloxy ester. While a specific, comprehensive Safety Data Sheet (SDS) detailing its disposal is not consistently available across all suppliers, its known hazard classifications and chemical structure necessitate a cautious and systematic approach to its disposal.

The disposal of any chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] The cornerstone of RCRA is the hazardous waste determination process, which is the legal responsibility of the waste generator.[4]

The Critical First Step: Hazardous Waste Determination

Before any disposal action is taken, a formal hazardous waste determination must be conducted. This is not merely a suggestion but a regulatory mandate. The process involves a sequential evaluation of the waste's properties.

Is it a "Listed" Hazardous Waste?

The EPA maintains lists (F, K, P, and U lists) of wastes from specific industrial processes and discarded commercial chemical products that are automatically classified as hazardous.[5][6] A thorough review of these lists indicates that this compound is not a specifically listed hazardous waste.

Does it Exhibit "Characteristic" Hazardous Waste Properties?

If a waste is not listed, it must be evaluated for the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[1][2][3][7]

G start Begin Waste Assessment for This compound is_listed Is the waste a listed hazardous waste under 40 CFR Part 261? start->is_listed not_listed No (Not a listed waste) is_listed->not_listed No characteristic_eval Evaluate for Hazardous Characteristics not_listed->characteristic_eval ignitability Ignitability (D001) Is the flash point < 140°F (60°C)? characteristic_eval->ignitability corrosivity Corrosivity (D002) Is the pH ≤ 2 or ≥ 12.5? characteristic_eval->corrosivity reactivity Reactivity (D003) Is it unstable, water-reactive, or explosive? characteristic_eval->reactivity toxicity Toxicity (D004-D043) Does it meet TCLP criteria? characteristic_eval->toxicity non_hazardous Presumptively Non-Hazardous (Consult EHS for confirmation) ignitability->non_hazardous No hazardous Hazardous Waste (Manage under RCRA Subtitle C) ignitability->hazardous Yes corrosivity->non_hazardous No corrosivity->hazardous Yes reactivity->non_hazardous No reactivity->hazardous Yes toxicity->non_hazardous No toxicity->hazardous Yes

Caption: Decision workflow for hazardous waste determination.

Characteristic EPA Code Evaluation for this compound Conclusion
Ignitability D001As a solid, it is not expected to have a flashpoint. It is not known to be spontaneously combustible.Unlikely to be ignitable.
Corrosivity D002The compound is a salt of a strong acid (benzenesulfonic acid) and a strong base (sodium hydroxide), so a neutral pH in solution is expected. However, hydrolysis could alter the pH. Direct measurement of the pH of a solution of the waste is required.Unlikely to be corrosive, but pH testing is necessary for confirmation.
Reactivity D003There is no information to suggest that this compound is unstable, reacts violently with water, or is explosive.Unlikely to be reactive.
Toxicity D004-D043The GHS classification includes H302 (Harmful if swallowed).[8] However, to be a characteristic toxic waste, a substance must leach specific contaminants above regulatory limits in the Toxicity Characteristic Leaching Procedure (TCLP). Without specific toxicological data and TCLP analysis, a definitive conclusion cannot be drawn. Given the "harmful if swallowed" classification, a conservative approach is warranted.Potentially Toxic. The lack of specific data necessitates treating this compound with caution and consulting with your Environmental Health and Safety (EHS) department.

Recommendation: Based on the available GHS data, it is prudent to manage this compound as a hazardous waste until and unless laboratory analysis (TCLP) proves otherwise.

Operational Disposal Plan: A Step-by-Step Protocol

Once the hazardous waste determination is made, a systematic plan for its collection, storage, and disposal is essential.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat.

Step 2: Waste Segregation

Proper segregation is fundamental to safe and efficient waste disposal.[9][10]

  • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Keep solid waste separate from liquid waste.

  • Avoid mixing with incompatible materials. While specific incompatibility data is limited, as a general precaution, avoid contact with strong oxidizing agents.[11]

Step 3: Containerization and Labeling
  • Use a designated, leak-proof, and compatible container for the waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the date accumulation of waste began.

Step 4: On-site Accumulation
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

Step 5: Arranging for Disposal
  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Provide them with the completed hazardous waste label and any other required documentation.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Preferred Disposal Methodologies: A Scientific Perspective

For a compound like this compound, the most likely and environmentally sound disposal method, should it be confirmed as hazardous, is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

High-Temperature Incineration

Mechanism: Incineration is a thermal destruction process that breaks down organic compounds into simpler, less harmful substances. For organosulfur compounds, the primary combustion products are carbon dioxide, water, and sulfur oxides (SOx).[12]

Causality: The high temperatures and controlled oxygen environment in a hazardous waste incinerator ensure the complete destruction of the organic portion of the molecule. The resulting sulfur oxides are then typically removed from the flue gas by scrubbers to prevent their release into the atmosphere.

Potential for Chemical Treatment (Use with Caution)

While not a primary recommendation for laboratory-generated waste due to the need for specialized expertise and equipment, understanding the potential chemical breakdown pathways is valuable.

  • Alkaline Hydrolysis (Saponification): The ester linkage in the pivaloyloxy group is susceptible to hydrolysis under basic conditions. This would yield sodium 4-hydroxybenzenesulfonate and sodium pivalate. However, this process requires careful control and would still result in an aqueous waste stream that needs to be properly characterized and disposed of.

Spill and Emergency Procedures

In the event of a spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with soap and water.

  • Report the spill to your EHS department.

Conclusion: A Culture of Safety and Compliance

The proper disposal of this compound is a multi-step process that begins with a thorough and conservative hazardous waste determination. By following the procedural guidance outlined above, researchers can ensure they are not only compliant with EPA regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.

References

A Senior Application Scientist's Guide to Handling Sodium 4-(pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Sodium 4-(pivaloyloxy)benzenesulfonate (CAS No. 188114-91-2). As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This guide moves beyond mere compliance, embedding field-proven insights into every step to foster a culture of proactive safety.

Foundational Risk Assessment: Understanding the Hazard Profile

Before any handling procedure, a thorough understanding of the compound's specific hazards is critical. This initial assessment dictates the necessary engineering controls and personal protective equipment (PPE). This compound is a solid chemical that presents multiple hazards requiring stringent control measures.[1][2]

Hazard Category GHS Pictogram Signal Word Hazard Statement Primary Risk
Acute Toxicity (Oral) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowedAccidental ingestion can lead to systemic toxicity.
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritationContact with eyes can result in significant pain and potential damage.[1][2]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.[1][2]

This data is synthesized from supplier safety information.[1][2][3]

The causality is clear: the compound's irritant nature necessitates a barrier between the chemical and the researcher. The risk of aerosolization, inherent when handling any fine solid, mandates specific controls to prevent inhalation.

The Core Protocol: Personal Protective Equipment (PPE)

PPE is the final line of defense after engineering controls have been implemented.[4] For this compound, the following PPE is mandatory.

Eye and Face Protection
  • Requirement : Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards are essential.[5][6]

  • Field Insight : Due to the risk of serious eye irritation, wearing chemical splash goggles is non-negotiable.[7][8] When handling larger quantities where splashes are more likely, a face shield should be worn in addition to goggles to protect the entire face.[9][10]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are required.[7][10] Nitrile gloves provide adequate protection for incidental contact.[8] Always inspect gloves for punctures or tears before use. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.

  • Lab Coat : A flame-resistant lab coat that covers the arms and closes in the front is mandatory to protect skin and clothing from accidental spills.[8]

Respiratory Protection
  • Primary Control : All procedures that may generate dust, such as weighing or transferring the solid, must be performed within a certified chemical fume hood.[4][8][11] The fume hood is the primary engineering control to prevent respiratory exposure.

  • Secondary Control : If a fume hood is not available or during a large-scale cleanup, a respirator is required. A NIOSH-approved respirator with a particulate filter (P100) is recommended whenever dusts are generated.[6]

Foot Protection
  • Requirement : Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[8]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical in the lab. The following workflow diagram and step-by-step guide ensure safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_risk 1. Assess Risks (Review SDS) prep_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe Proceed if understood handle_weigh 3. Weigh Solid Compound (Minimize Dust) prep_ppe->handle_weigh Enter work area handle_transfer 4. Transfer & Dissolve (Use appropriate tools) handle_weigh->handle_transfer cleanup_decon 5. Decontaminate (Clean work area & tools) handle_transfer->cleanup_decon Experiment complete cleanup_dispose 6. Segregate Waste (Solid & Liquid Waste) cleanup_decon->cleanup_dispose cleanup_doff 7. Doff PPE & Wash Hands cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that a current Safety Data Sheet (SDS) is accessible.[7]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement.

    • Don all required PPE as outlined in Section 2.

  • Weighing and Transfer :

    • Handle the solid compound exclusively within the fume hood to contain any dust.[11]

    • When weighing, use a micro-spatula to carefully transfer the solid. Avoid pouring directly from the bottle to minimize dust generation.

    • Close the container tightly immediately after dispensing.[6]

  • Storage :

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6] Some suppliers recommend storage under an inert atmosphere.[3]

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[5][6]

Spill Response
  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or dust is airborne, evacuate the immediate area.

  • Cleanup : For small spills, and only if properly trained and equipped:

    • Ensure proper PPE is worn, including respiratory protection.

    • Gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.

    • Carefully sweep up the material and place it into a suitable, labeled container for disposal.[5]

    • Clean the spill area with soap and water.

Disposal Plan

Chemical waste must be managed according to institutional, local, and national regulations.[8][12]

  • Solid Waste : Dispose of unused this compound and any contaminated solids (e.g., weigh paper, gloves, absorbent material) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[8][11]

  • Container Disposal : Empty containers should be handled as hazardous waste unless properly decontaminated.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.